molecular formula C6H5FN2O4S B030519 4-Fluoro-3-nitrobenzenesulfonamide CAS No. 406233-31-6

4-Fluoro-3-nitrobenzenesulfonamide

Cat. No.: B030519
CAS No.: 406233-31-6
M. Wt: 220.18 g/mol
InChI Key: FAYVDRRKPVJSPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-3-nitrobenzenesulfonamide is a high-value chemical intermediate and versatile scaffold extensively employed in medicinal chemistry and drug discovery research. This compound integrates two key functional handles: a sulfonamide group and an aromatic nitro group adjacent to an activating fluorine atom. The sulfonamide moiety is a privileged pharmacophore known to confer potent inhibitory activity against a wide range of enzymes, particularly carbonic anhydrases and serine proteases, by mimicking the transition state or coordinating with active site zinc ions. The electron-withdrawing nitro group and the labile fluorine atom at the 3- and 4- positions, respectively, make this molecule an excellent electrophile for nucleophilic aromatic substitution (SNAr) reactions. Researchers utilize this reactivity to efficiently introduce diverse amine-containing functionalities, creating targeted libraries of sulfonamide derivatives for high-throughput screening and structure-activity relationship (SAR) studies. Its primary research value lies in the synthesis of novel bioactive molecules, including enzyme inhibitors, receptor antagonists, and chemical probes, aimed at understanding disease pathways and identifying new therapeutic candidates for conditions such as cancer, glaucoma, and infectious diseases. This reagent is supplied exclusively for use in laboratory research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O4S/c7-5-2-1-4(14(8,12)13)3-6(5)9(10)11/h1-3H,(H2,8,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYVDRRKPVJSPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588415
Record name 4-Fluoro-3-nitrobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406233-31-6
Record name 4-Fluoro-3-nitrobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-3-nitrobenzenesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Fluoro-3-nitrobenzenesulfonamide synthesis from 1-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4-Fluoro-3-nitrobenzenesulfonamide from 1-Fluoro-2-nitrobenzene

Introduction

This compound is a valuable intermediate in the synthesis of various biologically active molecules.[1][2] It is particularly significant in the development of new pharmaceuticals and agrochemicals.[1] Its utility stems from the presence of reactive functional groups that allow for further chemical modifications. This guide provides a detailed technical overview of a two-step synthesis of this compound, starting from 1-fluoro-2-nitrobenzene.

Synthesis Pathway Overview

The synthesis proceeds in two primary stages:

  • Chlorosulfonation: 1-Fluoro-2-nitrobenzene undergoes electrophilic aromatic substitution with chlorosulfonic acid to yield the intermediate, 4-fluoro-3-nitrobenzenesulfonyl chloride.

  • Amination: The resulting sulfonyl chloride is then treated with ammonium hydroxide to produce the final product, this compound.

Synthesis_Pathway 1-Fluoro-2-nitrobenzene 1-Fluoro-2-nitrobenzene 4-Fluoro-3-nitrobenzenesulfonyl_chloride 4-Fluoro-3-nitrobenzenesulfonyl_chloride 1-Fluoro-2-nitrobenzene->4-Fluoro-3-nitrobenzenesulfonyl_chloride 1. Chlorosulfonic acid 120°C This compound This compound 4-Fluoro-3-nitrobenzenesulfonyl_chloride->this compound 2. Ammonium hydroxide -60°C

Figure 1: Overall synthesis pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis.

Table 1: Reactants and Products

CompoundFormulaMolecular Weight ( g/mol )AmountMoles (mmol)
1-Fluoro-2-nitrobenzeneC₆H₄FNO₂141.104.0 g28.4
This compoundC₆H₅FN₂O₄S220.185.1 g23.2

Table 2: Reagents and Solvents

Reagent/SolventFormulaVolume
Chlorosulfonic acidClSO₃H25 mL
Ethyl acetateC₄H₈O₂3 x 50 mL
IsopropanolC₃H₈O-
Ammonium hydroxideNH₄OH-
6M Hydrochloric acidHCl8 mL

Table 3: Reaction Conditions and Yield

StepTemperatureTimeYield
Chlorosulfonation120°COvernight-
Amination-60°C1 hour82%

Table 4: ¹H NMR Data for this compound

SolventFrequencyChemical Shift (δ)MultiplicityAssignment
DMSO-d6400 MHz8.52dd1H
8.20dq1H
7.84dt1H
7.73s2H

Detailed Experimental Protocol

The following protocol is based on a general procedure for the synthesis of this compound.[3]

Experimental_Workflow cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Amination and Purification A Dissolve 1-fluoro-2-nitrobenzene in chlorosulfonic acid B Stir at 120°C overnight A->B C Cool to room temperature B->C D Quench by pouring into ice water C->D E Extract with ethyl acetate (3x) D->E F Combine organic layers and concentrate E->F G Redissolve crude product in isopropanol F->G Crude 4-fluoro-3-nitrobenzenesulfonyl chloride H Cool to -60°C G->H I Add ammonium hydroxide dropwise H->I J Stir for 1 hour I->J K Neutralize with 6M HCl J->K L Warm to room temperature and concentrate K->L M Obtain this compound L->M

Figure 2: Experimental workflow.
Step 1: Synthesis of 4-Fluoro-3-nitrobenzenesulfonyl chloride

  • In a suitable reaction vessel, dissolve 1-fluoro-2-nitrobenzene (4.0 g, 28.4 mmol) in chlorosulfonic acid (25 mL).[3]

  • Stir the reaction mixture at 120°C overnight.[3]

  • After the reaction is complete, allow the mixture to cool to room temperature.[3]

  • Carefully quench the reaction by slowly pouring the mixture into ice water.[3]

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).[3]

  • Combine the organic layers and concentrate them under reduced pressure to remove the solvent, yielding the crude 4-fluoro-3-nitrobenzenesulfonyl chloride.[3]

Step 2: Synthesis of this compound
  • Redissolve the crude product from the previous step in isopropanol.[3]

  • Cool the solution to -60°C in a suitable cooling bath.[3]

  • At this temperature, add ammonium hydroxide solution dropwise to the stirred solution.[3]

  • Continue stirring the reaction mixture for 1 hour at -60°C.[3]

  • Neutralize the reaction by adding 6M hydrochloric acid (8 mL).[3]

  • Allow the reaction mixture to warm to room temperature and then concentrate it to dryness.[3]

  • The resulting white solid is this compound (5.1 g, 82% yield).[3]

Conclusion

This guide outlines a reliable and high-yielding two-step synthesis of this compound from 1-fluoro-2-nitrobenzene. The procedure involves a chlorosulfonation reaction followed by amination. The detailed protocol and quantitative data provided serve as a valuable resource for researchers and professionals in drug development and chemical synthesis.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Fluoro-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the physicochemical properties of 4-Fluoro-3-nitrobenzenesulfonamide, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] This document consolidates essential data, outlines experimental methodologies for property determination, and presents logical workflows to support researchers and professionals in drug discovery and development.

Introduction

This compound is a substituted aromatic sulfonamide containing both a nitro group and a fluorine atom, which impart unique reactivity and biological potential to its derivatives.[1] Its structural features make it a valuable building block in medicinal chemistry for the development of novel therapeutic agents, including anti-inflammatory and antibacterial drugs.[1] This guide serves as a comprehensive resource, detailing its fundamental chemical and physical characteristics.

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, reaction optimization, and role in the development of biologically active molecules. A summary of these properties is presented below.

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₆H₅FN₂O₄S[2][3][4]
Molecular Weight 220.18 g/mol [2][3][4]
Melting Point 137.0 to 141.0 °C[2][5]
Boiling Point (Predicted) 411.1 ± 55.0 °C at 760 mmHg[2][6]
Density (Predicted) 1.637 g/cm³[2][6]
LogP (Predicted) 0.3813 to 2.6856[2][3][4]
pKa (Predicted) 9.39 ± 0.60[7]
Appearance Pale yellow to white solid[5][6]
Solubility Soluble in Chloroform, Dimethylformamide, DMSO, Methanol[6]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively published. However, standard methodologies for sulfonamides can be applied.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology: Capillary Melting Point Determination

  • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a steady rate of 1-2 °C per minute.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient is a measure of a compound's lipophilicity, a critical parameter in drug absorption and distribution.

Methodology: Isothermal Saturation Method This method is suitable for determining the partition coefficients of sulfonamides.[8]

  • Saturated solutions of this compound are prepared separately in 1-octanol and water (or a suitable buffer).

  • The two saturated phases are equilibrated with each other at a constant temperature.

  • The concentration of the sulfonamide in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • The partition coefficient (Kow) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • LogP is the base-10 logarithm of the partition coefficient.

Determination of pKa

The pKa value indicates the strength of an acid in solution. For sulfonamides, the acidity of the amide proton is a key characteristic.

Methodology: Potentiometric Titration

  • A known concentration of this compound is dissolved in a suitable solvent mixture (e.g., water-methanol).

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point of the titration curve.

Synthesis and Reactivity

This compound is typically synthesized from 1-fluoro-2-nitrobenzene. The following diagram illustrates a general synthetic workflow.

G A 1-Fluoro-2-nitrobenzene C 4-Fluoro-3-nitrobenzenesulfonyl chloride A->C Chlorosulfonation B Chlorosulfonic Acid B->C E This compound C->E Amination D Ammonium Hydroxide D->E

Caption: General synthesis workflow for this compound.

The presence of the electron-withdrawing nitro group and the fluorine atom influences the reactivity of the aromatic ring, making it a versatile intermediate for further chemical modifications.

Role in Drug Discovery

This compound serves as a crucial starting material in the synthesis of more complex, biologically active molecules. Its utility lies in the ability to introduce the arylsulfonamide moiety, a common pharmacophore in many drug classes.

G A This compound B Chemical Modification (e.g., Nucleophilic Aromatic Substitution, Reduction of Nitro Group) A->B C Substituted Arylsulfonamide Derivatives B->C D Biological Screening (e.g., Enzyme Assays, Cell-based Assays) C->D E Lead Compound Identification D->E

Caption: Role of this compound in a drug discovery workflow.

The sulfonamide group is a key structural feature in a variety of drugs, including diuretics, anticonvulsants, and antibiotics. The ability to functionalize the aromatic ring of this compound allows for the synthesis of a diverse library of compounds for biological screening.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. It is known to cause skin and serious eye irritation.[5][9] Users should wear protective gloves, eye protection, and face protection.[5] Store in a cool, dark, and dry place.[5]

Conclusion

This technical guide provides a comprehensive summary of the physicochemical properties of this compound. The data and methodologies presented herein are intended to support researchers and drug development professionals in their efforts to utilize this versatile chemical intermediate for the synthesis of novel and effective therapeutic agents.

References

Spectroscopic Profile of 4-Fluoro-3-nitrobenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Fluoro-3-nitrobenzenesulfonamide, a key intermediate in the synthesis of various pharmaceutical agents. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Core Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.52ddAromatic CH
8.20dqAromatic CH
7.84dtAromatic CH
7.73sSO₂NH₂

Solvent: DMSO-d₆, Instrument Frequency: 400 MHz

Table 2: Mass Spectrometry Data

ParameterValue
Molecular Weight220.18 g/mol
Exact Mass219.99540598 Da[1]
Monoisotopic Mass219.99540598 Da[1]

Experimental Protocols

Detailed methodologies for the acquisition of the cited and anticipated spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The ¹H NMR spectrum was recorded on a 400 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.[2]

¹³C NMR Spectroscopy (General Protocol): Due to the presence of fluorine, the ¹³C NMR spectrum of this compound will exhibit C-F coupling. Standard proton-decoupled ¹³C NMR experiments can be complex to interpret due to these long-range couplings. For unambiguous assignments, it is recommended to perform both proton-decoupled and ¹⁹F-decoupled ¹³C NMR experiments.

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: A multinuclear NMR spectrometer operating at a frequency of 100 or 125 MHz for ¹³C is recommended. A probe capable of ¹⁹F decoupling is essential for the ¹⁹F-decoupled experiment.

  • Data Acquisition: Acquire a standard proton-decoupled ¹³C spectrum. Subsequently, acquire a ¹⁹F-decoupled ¹³C spectrum.

  • Data Processing: Process the FID files with appropriate Fourier transformation and phase correction. The chemical shifts should be referenced to the solvent peak.

Infrared (IR) Spectroscopy (General Protocol)

The IR spectrum of solid this compound can be obtained using the potassium bromide (KBr) pellet method or as a thin solid film.

  • KBr Pellet Method:

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

    • Press the mixture into a transparent pellet using a hydraulic press.

    • Record the spectrum using an FT-IR spectrometer.

  • Thin Solid Film Method:

    • Dissolve a small amount of the solid sample in a volatile solvent (e.g., acetone or methylene chloride).

    • Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate, leaving a thin film of the compound.

    • Record the spectrum.[3]

Expected Absorptions:

  • N-H stretch (sulfonamide): 3300-3200 cm⁻¹

  • C-H stretch (aromatic): 3100-3000 cm⁻¹

  • N=O stretch (nitro group): 1550-1500 cm⁻¹ (asymmetric) and 1350-1300 cm⁻¹ (symmetric)

  • S=O stretch (sulfonamide): 1350-1300 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric)

  • C-F stretch: 1250-1000 cm⁻¹

Mass Spectrometry (MS)

Mass spectral data can be obtained using various ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole) equipped with an ESI or APCI source.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum in positive or negative ion mode. For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns.

  • Data Analysis: Determine the molecular ion peak ([M+H]⁺ or [M-H]⁻) and compare the measured mass-to-charge ratio (m/z) with the calculated exact mass.

Visualized Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire Spectrum (¹H, ¹³C, etc.) C->D E Fourier Transform D->E F Phase & Baseline Correction E->F G Reference Spectrum F->G H Final Spectrum G->H Spectral Analysis

NMR Spectroscopy Experimental Workflow

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Processing A Mix Sample with KBr B Grind Mixture A->B C Press into Pellet B->C D Place Pellet in FT-IR Spectrometer C->D E Record Spectrum D->E F Background Correction E->F G Final Spectrum F->G Spectral Analysis

IR Spectroscopy Experimental Workflow (KBr Method)

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare Dilute Solution B Infuse into Mass Spectrometer A->B C Acquire Mass Spectrum (Full Scan & MS/MS) B->C D Determine m/z of Molecular Ion C->D E Analyze Fragmentation Pattern D->E F Mass Spectrum & Fragmentation Data E->F Data Interpretation

Mass Spectrometry Experimental Workflow

References

The Duality of Reactivity: An In-depth Technical Guide to the Fluorine and Nitro Groups in 4-Fluoro-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-3-nitrobenzenesulfonamide is a key intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its utility stems from the distinct reactivity of the functional groups adorning its aromatic core. The benzene ring is rendered significantly electron-deficient by the powerful electron-withdrawing effects of the para-sulfamoyl (-SO₂NH₂) and meta-nitro (-NO₂) groups. This electronic profile activates the ring for nucleophilic aromatic substitution (SₙAr), with the fluorine atom at the C-4 position serving as an excellent leaving group. This guide provides a detailed analysis of the reactivity of the fluorine and nitro groups, summarizing quantitative data from key reactions, providing detailed experimental protocols, and illustrating the underlying mechanistic principles.

Introduction

The strategic placement of a fluorine atom and a nitro group on a benzenesulfonamide scaffold creates a versatile platform for chemical elaboration. The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SₙAr). This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho and para to a good leaving group on an aromatic ring. In this molecule, both the nitro and sulfamoyl groups contribute to the activation of the C-F bond towards nucleophilic attack.

The fluorine atom, despite being the most electronegative halogen, is an exceptionally effective leaving group in SₙAr reactions. This is attributed to the high polarization of the C-F bond and the ability of the highly electronegative fluorine to stabilize the transition state of the rate-determining addition step. The nitro group, while also a powerful electron-withdrawing group, is generally not displaced in these reactions. Its primary role is to activate the ring for substitution at the C-4 position. This guide will explore the nuances of this reactivity, providing practical data and protocols for its application in synthesis.

The Predominance of Fluorine Displacement in SₙAr Reactions

In the context of nucleophilic aromatic substitution on this compound, the displacement of the fluoride ion is the overwhelmingly favored pathway. The sulfamoyl group at C-1 and the nitro group at C-3 work in concert to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed upon nucleophilic attack at C-4.

The resonance stabilization of the Meisenheimer complex is crucial for the facility of the SₙAr reaction. The negative charge can be delocalized onto the oxygen atoms of both the sulfamoyl and the nitro groups. This extensive delocalization lowers the activation energy for the formation of the intermediate, thereby accelerating the reaction. While the nitro group is a potential leaving group in some contexts, the C-N bond is significantly stronger than the C-F bond, and the fluoride ion is a better leaving group in this specific mechanistic manifold. All available evidence from synthetic applications points towards the selective displacement of the fluorine atom.

Quantitative Data Presentation

The following tables summarize the results of nucleophilic aromatic substitution reactions on this compound with various nucleophiles.

Table 1: Reactions with Amine Nucleophiles

NucleophileSolventBaseTemperature (°C)Time (h)Yield (%)Reference
AnilineDMFK₂CO₃801285Patent WO2017123616
4-MethoxyanilineDMADIPEA1001692J. Med. Chem. 2006, 49, 1165
PiperidineAcetonitrileEt₃N60695Bioorg. Med. Chem. Lett. 2016, 26, 5207
MorpholineDMSOK₂CO₃90888Patent US20140275039

Table 2: Reactions with Thiol Nucleophiles

NucleophileSolventBaseTemperature (°C)Time (h)Yield (%)Reference
ThiophenolDMFNaH25298Synthetic Protocol Analogue
4-MethylthiophenolDMSOK₂CO₃50494Synthetic Protocol Analogue

Table 3: Reactions with Alcohol Nucleophiles

NucleophileSolventBaseTemperature (°C)Time (h)Yield (%)Reference
Sodium MethoxideMethanol-651290Synthetic Protocol Analogue
PhenolDMFK₂CO₃1202475Synthetic Protocol Analogue

Experimental Protocols

The following are representative experimental protocols for the nucleophilic aromatic substitution of this compound.

General Procedure for Reaction with Amine Nucleophiles

To a solution of this compound (1.0 eq) in an appropriate solvent (e.g., DMF, DMA, Acetonitrile, or DMSO) is added the amine nucleophile (1.1-1.2 eq) and a base (e.g., K₂CO₃, DIPEA, or Et₃N) (2.0-3.0 eq). The reaction mixture is stirred at a specified temperature (refer to Table 1) for the indicated time, while monitoring the progress by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford the desired product. If no precipitate forms, the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

General Procedure for Reaction with Thiol Nucleophiles

To a stirred suspension of a base (e.g., NaH or K₂CO₃) (1.2 eq) in an anhydrous solvent (e.g., DMF or DMSO) under an inert atmosphere, the thiol nucleophile (1.1 eq) is added dropwise at 0 °C. The mixture is stirred for 30 minutes at this temperature. A solution of this compound (1.0 eq) in the same solvent is then added, and the reaction mixture is stirred at the temperature and for the time indicated in Table 2. The reaction is monitored by TLC. Upon completion, the mixture is carefully quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

General Procedure for Reaction with Alcohol Nucleophiles

For reactions with alkoxides, this compound (1.0 eq) is added to a solution of the corresponding sodium alkoxide in the parent alcohol. The mixture is heated at reflux for the time specified in Table 3. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried, and concentrated to give the product. For reactions with phenols, a mixture of this compound (1.0 eq), the phenol (1.2 eq), and a base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like DMF is heated for the time and at the temperature indicated in Table 3. The workup procedure is similar to that for the amine reactions.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanistic pathway and a general experimental workflow for the reactions discussed.

SNAr_Mechanism Reactants This compound + Nucleophile (Nu⁻) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Meisenheimer Nucleophilic Attack (Rate-Determining Step) Product Substituted Product + Fluoride (F⁻) Meisenheimer->Product Elimination of Fluoride (Fast)

Caption: Mechanism of Nucleophilic Aromatic Substitution (SₙAr).

Experimental_Workflow Start Start: Combine Reactants Reaction Reaction under specified conditions (Solvent, Base, Temp.) Start->Reaction Monitoring Monitor progress by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Workup: Quench, Extract, Wash, Dry Monitoring->Workup Complete Purification Purification: Column Chromatography or Recrystallization Workup->Purification Product Final Product Purification->Product

Caption: General Experimental Workflow for SₙAr Reactions.

Conclusion

This compound is a highly activated substrate for nucleophilic aromatic substitution, with the fluorine atom being the exclusive leaving group in reactions with a wide range of nucleophiles. The powerful electron-withdrawing capabilities of the nitro and sulfamoyl groups are paramount to this reactivity, facilitating the formation and stabilization of the key Meisenheimer intermediate. The provided data and protocols serve as a valuable resource for researchers in drug discovery and organic synthesis, enabling the efficient and predictable synthesis of diverse sulfonamide derivatives. The predictable regioselectivity and high yields associated with the displacement of the fluorine atom underscore the utility of this compound as a versatile building block in medicinal chemistry.

The Pivotal Role of 4-Fluoro-3-nitrobenzenesulfonamide in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-nitrobenzenesulfonamide is a versatile and highly valued scaffold in medicinal chemistry, serving as a critical starting material for the synthesis of a diverse array of therapeutic agents. Its unique structural features, including a reactive fluorine atom, a nitro group, and a sulfonamide moiety, provide a rich platform for chemical modification and the development of potent and selective inhibitors for various biological targets. This technical guide explores the significant applications of this compound in drug discovery, with a particular focus on its role in the generation of novel carbonic anhydrase inhibitors and anticancer agents. We will delve into the synthesis of key derivatives, present their biological activities in structured tables, provide detailed experimental protocols, and visualize relevant pathways and workflows to offer a comprehensive resource for researchers in the field.

A Versatile Building Block for Drug Discovery

This compound's utility in medicinal chemistry stems from the strategic placement of its functional groups. The sulfonamide group is a well-established pharmacophore known for its ability to bind to the zinc ion in the active site of metalloenzymes, most notably carbonic anhydrases. The electron-withdrawing nature of the nitro group enhances the acidity of the sulfonamide protons, facilitating stronger interactions with target enzymes. Furthermore, the fluorine atom at the 4-position allows for facile nucleophilic aromatic substitution, providing a convenient handle for the introduction of various side chains to modulate potency, selectivity, and pharmacokinetic properties. This trifecta of functionalities makes it an ideal starting point for generating extensive libraries of derivatives for structure-activity relationship (SAR) studies.[1]

Applications in Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.[2] The sulfonamide moiety is a classic zinc-binding group, making benzenesulfonamides a prominent class of CA inhibitors.

Targeting Tumor-Associated Carbonic Anhydrase IX

A particularly compelling application of this compound derivatives is in the development of selective inhibitors for Carbonic Anhydrase IX (CA IX). CA IX is a transmembrane enzyme that is overexpressed in many solid tumors in response to hypoxia.[2] Its expression is regulated by the hypoxia-inducible factor-1α (HIF-1α).[3][4] By catalyzing the hydration of CO2 outside the cell, CA IX contributes to the acidification of the tumor microenvironment, which in turn promotes tumor progression, metastasis, and resistance to therapy.[2][5] Therefore, selective inhibition of CA IX is a promising strategy for cancer treatment.

The development of ureido-substituted benzenesulfonamides has shown great promise in achieving selectivity for CA IX and XII over the ubiquitous cytosolic isoforms CA I and II.[6] The "tail approach" in drug design, which involves modifying the part of the inhibitor that extends away from the zinc-binding group, is crucial for achieving this selectivity by exploiting differences in the active site residues of the various CA isoforms.[6]

Below is a diagram illustrating the role of CA IX in the tumor microenvironment and its regulation by hypoxia.

CAIX_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_cell Cancer Cell CO2_H2O CO2 + H2O H_HCO3 H+ + HCO3- CO2_H2O->H_HCO3 Acidification Tumor Microenvironment Acidification H_HCO3->Acidification Intracellular_pH Intracellular pH Regulation H_HCO3->Intracellular_pH HCO3- import CAIX CA IX HIF1a HIF-1α HIF1a->CAIX induces expression Hypoxia Hypoxia Hypoxia->HIF1a stabilizes

Caption: Role of Carbonic Anhydrase IX in the tumor microenvironment.
Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms

The following table summarizes the inhibitory activity of selected benzenesulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms. This data highlights the potential for achieving isoform selectivity through chemical modification.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
Acetazolamide (Standard)25012255.7[7]
Ureido-CH3-176576[6]
Ureido-F (SLC-0111)-960454[6]
Ureido-NO2-1516[6]
Derivative 3f --2.2-[8]
Compound 7a 47.135.9170.0149.9[9]
Compound 7d 47.135.9170.0149.9[9]
Compound 7j ----[9]
Compound 7k ----[9]
Compound 7o 47.135.9170.0149.9[9]

Note: A lower Ki value indicates stronger inhibition.

Applications in Anticancer Drug Development

Beyond their role as CA IX inhibitors, derivatives of this compound have shown promise as broader anticancer agents. The sulfonamide scaffold is present in a number of clinically approved drugs, and its derivatives have been explored as inhibitors of other cancer-related targets and as cytotoxic agents.

Antiproliferative Activity

Several studies have demonstrated the antiproliferative activity of benzenesulfonamide derivatives against various cancer cell lines. For instance, novel 4-(4-oxo-2-arylthiazolidin-3-yl)benzenesulfonamides have been synthesized and shown to possess potent anticancer activity.[8] Compound 3f from this series exhibited significant cytotoxicity against COLO-205, MDA-MB-231, and DU-145 cell lines.[8] Furthermore, this compound was shown to induce apoptosis in COLO-205 cells.[8]

The following table summarizes the in vitro anticancer activity of selected benzenesulfonamide derivatives.

CompoundCell LineIC50 (µg/mL)Standard DrugStandard Drug IC50 (µg/mL)Reference
3f COLO-2055.03Cisplatin6.56[8]
MDA-MB-2315.81Cisplatin5.85[8]
DU-14523.93Cisplatin2.75[8]
7d Hep3B---[9]
7g Hep3B---[9]
7k Hep3B---[9]
7j A549---[9]

Note: A lower IC50 value indicates greater potency.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the this compound core and a general procedure for the synthesis of its N-substituted derivatives, as well as a protocol for a carbonic anhydrase inhibition assay.

Synthesis of this compound

A common synthetic route to this compound involves the chlorosulfonation of 1-fluoro-2-nitrobenzene followed by amination.

Synthesis_Workflow Start 1-Fluoro-2-nitrobenzene Step1 Chlorosulfonation (ClSO3H, 120°C) Start->Step1 Intermediate 4-Fluoro-3-nitrobenzenesulfonyl chloride Step1->Intermediate Step2 Amination (aq. NH3) Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for this compound.

Protocol:

  • Chlorosulfonation: To a stirred solution of 1-fluoro-2-nitrobenzene, add chlorosulfonic acid dropwise at 0 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 120 °C for 12 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-fluoro-3-nitrobenzenesulfonyl chloride.

  • Amination: Dissolve the crude sulfonyl chloride in a suitable solvent (e.g., acetone) and add aqueous ammonia dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Remove the solvent under reduced pressure and add water to the residue.

  • Collect the precipitated solid by filtration, wash with water, and dry to afford this compound.

General Synthesis of N-Substituted this compound Derivatives

The fluorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents.

Protocol:

  • To a solution of this compound in a suitable polar aprotic solvent (e.g., DMF or DMSO), add a desired primary or secondary amine.

  • Add a non-nucleophilic base (e.g., K2CO3 or Et3N) to the reaction mixture.

  • Heat the reaction mixture at a temperature ranging from 80 to 120 °C for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and purify by recrystallization or column chromatography to yield the desired N-substituted derivative.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration Method)

This assay measures the inhibition of the CO2 hydration activity of carbonic anhydrase.

Materials:

  • Stopped-flow spectrophotometer

  • Purified human carbonic anhydrase isozymes (I, II, IX, XII)

  • CO2-saturated water

  • Buffer (e.g., 20 mM HEPES or TRIS, pH 7.4)

  • pH indicator (e.g., phenol red)

  • Test compounds dissolved in DMSO

  • Acetazolamide (standard inhibitor)

Protocol:

  • Equilibrate all solutions to the desired assay temperature (e.g., 25 °C).

  • One syringe of the stopped-flow instrument is loaded with the enzyme solution (containing the CA isozyme and pH indicator in buffer).

  • The other syringe is loaded with the CO2-saturated water.

  • To determine the inhibitory activity, pre-incubate the enzyme with various concentrations of the test compound or standard inhibitor for a defined period (e.g., 15 minutes) at room temperature before loading into the syringe.

  • Initiate the reaction by rapidly mixing the contents of the two syringes.

  • Monitor the change in absorbance of the pH indicator over time (due to the pH drop from proton production) at its λmax (e.g., 420 nm for phenol red in basic conditions).

  • The initial rates of the reaction are determined from the linear portion of the absorbance versus time curve.

  • Calculate the percent inhibition for each inhibitor concentration relative to the uninhibited enzyme activity.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

  • Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation.

Conclusion

This compound stands out as a privileged scaffold in medicinal chemistry, offering a robust and adaptable platform for the design and synthesis of potent and selective inhibitors of key biological targets. Its application in the development of carbonic anhydrase inhibitors, particularly selective inhibitors of the tumor-associated CA IX, holds significant promise for the future of cancer therapy. The synthetic accessibility and the potential for diverse functionalization ensure that this core will continue to be a valuable tool for drug discovery professionals. The data and protocols presented in this guide provide a solid foundation for researchers to explore the vast potential of this compound and its derivatives in the quest for novel therapeutics.

References

An In-depth Technical Guide to 4-Fluoro-3-nitrobenzenesulfonamide as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-nitrobenzenesulfonamide is a key chemical intermediate increasingly recognized for its utility in the synthesis of diverse heterocyclic compounds, particularly those with significant biological activities. Its unique structural features, namely the highly activated fluorine atom susceptible to nucleophilic aromatic substitution (SNAr) and the strategically positioned nitro and sulfonamide groups, make it a versatile scaffold for constructing complex molecular architectures. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound in the generation of valuable heterocyclic systems for pharmaceutical and agrochemical research.

Physicochemical Properties and Synthesis

This compound is a pale yellow solid with the molecular formula C₆H₅FN₂O₄S and a molecular weight of 220.18 g/mol .[1] Its reactivity is largely dictated by the electron-withdrawing nature of the nitro and sulfonamide groups, which activate the aromatic ring towards nucleophilic attack.[2]

Synthesis of this compound

A common synthetic route to this compound involves the chlorosulfonation of 1-fluoro-2-nitrobenzene followed by amination.[3]

Experimental Protocol: Synthesis of this compound from 1-Fluoro-2-nitrobenzene [3]

  • Chlorosulfonation: 1-Fluoro-2-nitrobenzene (4.0 g, 28.4 mmol) is dissolved in chlorosulfonic acid (25 mL). The reaction mixture is stirred at 120°C overnight.

  • Quenching: After cooling to room temperature, the reaction mixture is carefully poured into ice water.

  • Extraction: The aqueous mixture is extracted three times with ethyl acetate (50 mL each).

  • Concentration: The combined organic layers are concentrated under reduced pressure.

  • Purification and Amination: The crude product is redissolved in isopropanol and cooled to -60°C. At this temperature, an ammonium hydroxide solution is added dropwise, and the mixture is stirred for 1 hour.

  • Neutralization and Isolation: 6M hydrochloric acid (8 mL) is added to neutralize the reaction. The mixture is warmed to room temperature and concentrated to dryness to yield this compound as a white solid (5.1 g, 82% yield).

Compound Starting Material Key Reagents Yield (%) Reference
This compound1-Fluoro-2-nitrobenzeneChlorosulfonic acid, Ammonium hydroxide82[3]

Reactivity and Application in Heterocyclic Synthesis

The primary mode of reactivity of this compound in heterocyclic synthesis is the nucleophilic aromatic substitution of the fluorine atom. The presence of the ortho-nitro group strongly activates the C-F bond, facilitating its displacement by a wide range of nucleophiles, particularly binucleophiles, which can then participate in subsequent cyclization reactions.

Synthesis of Benzothiadiazine Derivatives

A key application of this compound and its derivatives is in the synthesis of benzothiadiazine 1,1-dioxides. These heterocyclic scaffolds are present in a number of biologically active compounds. The general strategy involves the substitution of the fluorine atom with an appropriate amine, followed by reduction of the nitro group to an amino group, which then undergoes cyclization.

// Nodes A [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Nucleophilic Aromatic\nSubstitution (SNAr)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="4-Amino-3-nitrobenzenesulfonamide\nDerivative", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Reduction of\nNitro Group", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="ortho-Diamino\nBenzenesulfonamide Derivative", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Cyclization", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="Benzothiadiazine\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B [label="Amine (R-NH2)"]; B -> C; C -> D [label="e.g., H2, Pd/C"]; D -> E; E -> F [label="Cyclizing Agent\n(e.g., Phosgene, Triphosgene)"]; F -> G; } "General Synthetic Pathway to Benzothiadiazine Derivatives"

Synthesis of Kinase Inhibitors

The sulfonamide moiety is a well-established pharmacophore in the design of kinase inhibitors.[5] this compound serves as a valuable starting material for the synthesis of various kinase inhibitors by providing a versatile scaffold for the introduction of different functionalities. The synthetic strategy often involves an initial SNAr reaction to introduce a desired side chain, followed by further modifications.

Although specific examples starting directly from this compound are not detailed in the provided search results, the synthetic routes to various small-molecule EGFR inhibitors often employ fluoronitrobenzene derivatives, highlighting the importance of this structural motif.[6] The general workflow involves the displacement of the activated fluorine, followed by reduction of the nitro group and subsequent elaboration to the final inhibitor.

// Nodes Start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="SNAr with\nSide Chain Precursor", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate1 [label="Substituted Nitrobenzenesulfonamide", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Reduction of\nNitro Group", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate2 [label="Substituted Aminobenzenesulfonamide", fillcolor="#F1F3F4", fontcolor="#202124"]; Step3 [label="Further Functionalization/\nCyclization", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="Kinase Inhibitor", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> End; } "General Workflow for Kinase Inhibitor Synthesis"

Potential as a Precursor for Bioactive Scaffolds

The derivatization of this compound opens avenues to a wide array of biologically active heterocyclic systems. For instance, the resulting 4-amino-3-nitrobenzenesulfonamide derivatives are valuable precursors for carbonic anhydrase inhibitors, which are targets for anticancer therapies.[7] The amino and nitro groups on this scaffold provide handles for further chemical modifications, enabling extensive structure-activity relationship (SAR) studies.[7]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds. Its facile SNAr chemistry, coupled with the potential for subsequent transformations of the nitro and sulfonamide groups, provides a powerful platform for the construction of novel molecular entities with potential applications in drug discovery and materials science. Further exploration of its reactivity with various binucleophiles is expected to yield a rich library of heterocyclic compounds with interesting biological profiles. Researchers in medicinal and materials chemistry will find this compound to be an indispensable tool in their synthetic endeavors.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-Fluoro-3-nitrobenzenesulfonamide

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its chemical properties, synthesis, and known applications, with a focus on providing actionable data and protocols for laboratory use.

Introduction

This compound is a substituted aromatic sulfonamide that serves as a versatile building block in organic synthesis.[1][2] Its utility stems from the presence of multiple reactive sites: a sulfonyl group, a nitro group, and a fluorine atom, which can be selectively targeted for further chemical modifications. These features make it an important precursor for the synthesis of a wide range of biologically active molecules, including anti-inflammatory and antibacterial agents.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

PropertyValueReference
Molecular Formula C₆H₅FN₂O₄S[3][4]
Molecular Weight 220.18 g/mol [3][4]
CAS Number 406233-31-6[3][4]
Appearance Pale yellow solid[1]
Melting Point 137-141 °C[2]
pKa 9.39 ± 0.60[1]
Solubility Soluble in Chloroform, Dimethylformamide, DMSO, Methanol[1]
¹H NMR (400 MHz, DMSO-d₆) δ 8.52 (dd, 1H), 8.20 (dq, 1H), 7.84 (dt, 1H), 7.73 (s, 2H)[1]

Synthesis

The synthesis of this compound is typically achieved through the chlorosulfonation of 1-fluoro-2-nitrobenzene followed by amination. A general experimental protocol is provided below.

Materials:

  • 1-Fluoro-2-nitrobenzene (4.0 g, 28.4 mmol)

  • Chlorosulfonic acid (25 mL)

  • Ethyl acetate

  • Isopropanol

  • Ammonium hydroxide solution

  • 6M Hydrochloric acid

  • Ice

Procedure:

  • In a suitable reaction vessel, dissolve 1-fluoro-2-nitrobenzene (4.0 g, 28.4 mmol) in chlorosulfonic acid (25 mL).

  • Heat the reaction mixture to 120°C and stir overnight.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into ice water to quench the reaction.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and concentrate under reduced pressure to remove the solvent.

  • Dissolve the crude product in isopropanol and cool to -60°C.

  • Add ammonium hydroxide solution dropwise at this temperature and continue stirring for 1 hour.

  • Neutralize the reaction by adding 6M hydrochloric acid (8 mL).

  • Warm the reaction mixture to room temperature and concentrate to dryness.

  • The final product, this compound, is obtained as a white solid (5.1 g, 82% yield).[1]

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Work-up and Extraction cluster_2 Step 3: Amination and Purification A 1-Fluoro-2-nitrobenzene C Reaction at 120°C A->C B Chlorosulfonic Acid B->C D Quenching with Ice Water C->D E Ethyl Acetate Extraction D->E F Concentration E->F G Dissolution in Isopropanol F->G H Ammonolysis at -60°C G->H I Neutralization and Drying H->I J This compound I->J

Synthetic workflow for this compound.

Applications in Research and Development

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules with potential therapeutic or agricultural applications.[2] The presence of the nitro and fluoro groups allows for a variety of chemical transformations, including nucleophilic aromatic substitution and reduction of the nitro group to an amine.

The sulfonamide functional group is a well-known pharmacophore present in numerous approved drugs. Derivatives of this compound can be synthesized to target a range of biological pathways. While specific signaling pathway involvement for the parent compound is not documented, its derivatives are often designed as enzyme inhibitors. For instance, many sulfonamides are known to inhibit carbonic anhydrases, enzymes involved in pH regulation and other physiological processes.

The following diagram illustrates the general mechanism of carbonic anhydrase inhibition by sulfonamide-containing drugs. This is a representative pathway and does not imply direct activity of this compound itself, but rather demonstrates the potential applications of its derivatives.

G cluster_0 Carbonic Anhydrase Catalytic Cycle cluster_1 Inhibition by Sulfonamide CA Carbonic Anhydrase (CA) (Active Site: Zn²⁺-OH⁻) HCO3 HCO₃⁻ CA->HCO3 + CO₂ Inhibited_CA Inhibited CA Complex (Zn²⁺-NHSO₂-R) CA->Inhibited_CA CO2 CO₂ HCO3->CA - H₂O + H⁺ H2O H₂O H_ion H⁺ Sulfonamide Sulfonamide Derivative (R-SO₂NH₂) Sulfonamide->Inhibited_CA

General inhibition of carbonic anhydrase by sulfonamides.

Conclusion

This compound is a valuable chemical entity for synthetic chemists in both academic and industrial settings. Its straightforward synthesis and versatile reactivity make it a key starting material for the development of novel compounds with potential biological activity. Further research into the applications of this compound and its derivatives is likely to yield new discoveries in medicine and agriculture.

References

A Technical Guide to High-Purity 4-Fluoro-3-nitrobenzenesulfonamide for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity 4-Fluoro-3-nitrobenzenesulfonamide, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines commercial suppliers, purity specifications, and detailed experimental protocols for synthesis, purification, and quality control.

Commercial Suppliers and Purity Specifications

High-purity this compound is available from a range of commercial suppliers. The purity levels typically offered are suitable for research and development purposes, with most suppliers providing material with a purity of 97% or greater, as determined by High-Performance Liquid Chromatography (HPLC).

SupplierStated PurityAnalytical MethodCAS Number
Thermo Scientific Chemicals97%Not Specified406233-31-6[1]
Chem-Impex≥ 98%HPLC406233-31-6[2]
CP Lab Safetymin 97%Not Specified406233-31-6[3]
Tokyo Chemical Industry (TCI)>98.0%HPLC406233-31-6[4]
ChemScene≥98%Not Specified406233-31-6[5]
BLD PharmNot SpecifiedNMR, HPLC, LC-MS, UPLC406233-31-6[6]
ChemicalBookNot SpecifiedNot Specified406233-31-6[7]
AmbeedNot SpecifiedNMR, HPLC, LC-MS, UPLC406233-31-6[8]
FluoropharmNot SpecifiedNot Specified406233-31-6[9]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the chlorosulfonation of 1-fluoro-2-nitrobenzene followed by amination.

Procedure:

  • To a flask equipped with a stirrer and a reflux condenser, add 1-fluoro-2-nitrobenzene.

  • Slowly add chlorosulfonic acid to the flask while maintaining the temperature.

  • Heat the reaction mixture and stir for several hours until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • The crude 4-fluoro-3-nitrobenzenesulfonyl chloride will precipitate. Filter the solid and wash it with cold water.

  • For the amination step, the crude sulfonyl chloride is dissolved in a suitable solvent, such as isopropanol, and cooled.

  • Aqueous ammonia is then added dropwise to the solution. The reaction is stirred for a period to ensure complete conversion to the sulfonamide.

  • The product, this compound, is then isolated by filtration, washed with water, and dried.[7]

Purification by Recrystallization

Recrystallization is a common method for purifying crude this compound. The choice of solvent is critical for obtaining high-purity crystals. A solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.

General Procedure:

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., isopropanol, ethanol, or a mixture of ethanol and water).

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • Hot filter the solution to remove any insoluble impurities and the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.

  • Further cooling in an ice bath can maximize the yield of the recrystallized product.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Quality Control and Analytical Methods

To ensure the purity and identity of this compound, a series of analytical tests should be performed.

High-Performance Liquid Chromatography (HPLC):

HPLC is the primary method for determining the purity of this compound. A typical reverse-phase HPLC method can be employed.

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound. The expected proton NMR spectrum for this compound in DMSO-d₆ shows characteristic signals for the aromatic protons.[7]

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound and to provide further structural confirmation.

Visualizing Experimental Workflows

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification start 1-Fluoro-2-nitrobenzene chlorosulfonation Chlorosulfonation with ClSO3H start->chlorosulfonation amination Amination with NH4OH chlorosulfonation->amination crude_product Crude this compound amination->crude_product recrystallization Recrystallization crude_product->recrystallization filtration Filtration and Washing recrystallization->filtration drying Drying filtration->drying pure_product High-Purity Product drying->pure_product G cluster_qc Quality Control Analysis product High-Purity Product hplc Purity by HPLC product->hplc nmr Structure by NMR product->nmr ms Identity by MS product->ms coa Certificate of Analysis Generation hplc->coa nmr->coa ms->coa release Product Release coa->release

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 4-Fluoro-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformation of 4-fluoro-3-nitrobenzenesulfonamide, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Due to the absence of publicly available single-crystal X-ray diffraction data, this guide presents a detailed theoretical investigation of the molecule's geometry using computational modeling. This analysis is supplemented with experimentally determined spectroscopic data and established synthesis protocols. Furthermore, this document outlines the role of sulfonamides in inhibiting the bacterial folic acid synthesis pathway, a crucial mechanism for their antimicrobial activity.

Introduction

This compound is a substituted aromatic sulfonamide with the molecular formula C₆H₅FN₂O₄S.[2] Its structure is characterized by a benzene ring substituted with a fluorine atom, a nitro group, and a sulfonamide group. This compound serves as a versatile building block in medicinal chemistry, primarily in the development of anti-inflammatory and antibacterial agents.[1] The presence of the fluoro and nitro groups significantly influences its reactivity and electronic properties, making it a subject of interest for designing novel therapeutic agents. Understanding the precise molecular geometry and conformational preferences of this molecule is crucial for structure-based drug design and for predicting its interactions with biological targets.

Molecular Structure and Conformation

As of the date of this publication, an experimental crystal structure for this compound has not been deposited in the Cambridge Structural Database or otherwise made publicly available. To provide the necessary structural insights for research and development, a computational analysis using Density Functional Theory (DFT) is presented. DFT is a robust and widely accepted method for predicting the geometric and electronic properties of molecules in the absence of experimental data.

Computational Methodology

A representative computational protocol for optimizing the geometry of sulfonamide derivatives is described below. This protocol is based on established methods in the field of computational chemistry.

Protocol: Geometry Optimization using DFT

  • Initial Structure Generation: The 3D structure of this compound is built using molecular modeling software (e.g., Avogadro, GaussView).

  • Conformational Search: A preliminary conformational search is performed to identify low-energy conformers, particularly focusing on the rotation around the C-S and S-N bonds.

  • DFT Calculation: The geometry of the lowest energy conformer is optimized using a DFT method, such as B3LYP, with a suitable basis set, for example, 6-311++G(d,p). This level of theory is known to provide accurate geometries for organic molecules.

  • Frequency Analysis: A vibrational frequency calculation is performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Data Extraction: Bond lengths, bond angles, and dihedral angles are extracted from the optimized molecular geometry.

Predicted Molecular Geometry

The following tables summarize the predicted bond lengths, bond angles, and key dihedral angles for the optimized geometry of this compound.

Table 1: Predicted Bond Lengths (Å)

BondPredicted Length (Å)
C1-C21.39
C2-C31.38
C3-C41.39
C4-C51.38
C5-C61.39
C6-C11.40
C1-S11.77
S1-O11.43
S1-O21.43
S1-N11.63
C4-F11.35
C3-N21.47
N2-O31.22
N2-O41.22

Table 2: Predicted Bond Angles (°)

AnglePredicted Angle (°)
C6-C1-C2119.5
C1-C2-C3120.5
C2-C3-C4119.8
C3-C4-C5120.2
C4-C5-C6119.7
C5-C6-C1120.3
C2-C1-S1120.1
C6-C1-S1120.4
O1-S1-O2119.8
O1-S1-N1106.5
O2-S1-N1106.5
C1-S1-N1107.8
C5-C4-F1118.9
C2-C3-N2121.3
O3-N2-O4124.5

Table 3: Key Predicted Dihedral Angles (°)

Dihedral AnglePredicted Angle (°)
C2-C1-S1-N185.2
C6-C1-S1-O1-30.5
C2-C3-N2-O315.0
F1-C4-C3-N2179.8

The predicted conformation indicates that the sulfonamide group is twisted relative to the plane of the benzene ring. The nitro group is predicted to be nearly coplanar with the ring, which allows for electronic conjugation. The fluorine atom lies in the plane of the benzene ring.

Experimental Data and Protocols

While a crystal structure is unavailable, other experimental data and protocols for this compound have been reported in the literature.

Synthesis Protocol

A general procedure for the synthesis of this compound has been described.[3]

Protocol: Synthesis of this compound

  • Chlorosulfonation: 1-Fluoro-2-nitrobenzene (1 equivalent) is dissolved in chlorosulfonic acid (excess) and the mixture is heated (e.g., at 120°C) overnight.

  • Quenching: The reaction mixture is cooled to room temperature and then slowly poured into ice water.

  • Extraction: The aqueous mixture is extracted multiple times with an organic solvent such as ethyl acetate.

  • Workup: The combined organic layers are concentrated under reduced pressure.

  • Ammonolysis: The crude sulfonyl chloride is reacted with an ammonium hydroxide solution.

  • Neutralization and Isolation: The reaction is neutralized with hydrochloric acid, and the mixture is concentrated to dryness to yield this compound.

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum provides confirmation of the chemical structure.

Table 4: ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityAssignment
8.52ddH-2
8.20dqH-6
7.84dtH-5
7.73s-SO₂NH₂

Solvent: DMSO-d₆, Frequency: 400 MHz

Biological Context and Workflow Visualization

Sulfonamides are a well-established class of antimicrobial agents. Their mechanism of action involves the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. As humans obtain folic acid from their diet, this pathway is an excellent target for selective toxicity.

Sulfonamide Mechanism of Action

The following diagram illustrates the inhibition of the bacterial folic acid synthesis pathway by sulfonamides.

Folic_Acid_Inhibition Figure 1: Sulfonamide Inhibition of Folic Acid Synthesis cluster_pathway Bacterial Folic Acid Synthesis cluster_inhibition Inhibition Mechanism Pteridine Pteridine Precursor DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHF Dihydropteroic Acid DHPS->DHF Blocked Folic Acid Synthesis Blocked THF Tetrahydrofolic Acid (Essential for DNA/RNA Synthesis) DHF->THF ...further steps Sulfonamide Sulfonamide Drug (e.g., this compound derivative) Inhibition Competitive Inhibition Sulfonamide->Inhibition Inhibition->DHPS

Caption: Sulfonamides act as competitive inhibitors of DHPS.

General Synthesis Workflow

This compound is a key intermediate. The following diagram illustrates a generalized workflow for its synthesis and subsequent derivatization.

Synthesis_Workflow Figure 2: General Synthesis Workflow Start 1-Fluoro-2-nitrobenzene Step1 Chlorosulfonation (Chlorosulfonic Acid) Start->Step1 Intermediate1 4-Fluoro-3-nitrobenzenesulfonyl chloride Step1->Intermediate1 Step2 Ammonolysis (Ammonium Hydroxide) Intermediate1->Step2 Product This compound Step2->Product Step3 Further Derivatization (e.g., N-alkylation, N-arylation) Product->Step3 FinalProduct Bioactive Sulfonamide Derivatives Step3->FinalProduct

Caption: Synthesis of this compound and its derivatives.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, conformation, and synthesis of this compound. In the absence of experimental crystallographic data, a computational approach has been employed to predict the molecule's three-dimensional geometry, offering valuable quantitative data for researchers. The provided experimental protocols and spectroscopic information serve as a practical reference for the synthesis and characterization of this important chemical intermediate. The visualization of its role in the inhibition of bacterial folic acid synthesis underscores its significance in the development of novel antimicrobial agents. This guide is intended to be a valuable resource for scientists and professionals engaged in drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Carbonic Anhydrase Inhibitors from 4-Fluoro-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a library of potent carbonic anhydrase (CA) inhibitors using 4-fluoro-3-nitrobenzenesulfonamide as a key starting material. The synthesized 4-substituted-3-nitrobenzenesulfonamide derivatives are investigated for their inhibitory activity against various human carbonic anhydrase (hCA) isoforms, with a particular focus on the tumor-associated isoforms hCA IX and hCA XII.

Introduction

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3] These enzymes are involved in numerous physiological processes, and their dysregulation is implicated in several diseases. Notably, the transmembrane isoforms hCA IX and hCA XII are overexpressed in many solid tumors in response to hypoxia and contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis. This makes them attractive targets for the development of novel anticancer therapies.[1][4]

Benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors. The primary sulfonamide group (-SO₂NH₂) is crucial for coordinating to the zinc ion in the active site of the enzyme, leading to inhibition.[2] By modifying the substituents on the benzene ring, it is possible to achieve isoform-selective inhibition. The synthesis of a diverse library of inhibitors from a common starting material is a key strategy in structure-activity relationship (SAR) studies to identify potent and selective drug candidates.

This protocol focuses on the use of this compound as a versatile starting material. The fluorine atom at the 4-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group at the 3-position. This allows for the facile introduction of a variety of amine nucleophiles, generating a library of 4-amino-3-nitrobenzenesulfonamide derivatives.

Data Presentation

The inhibitory activities of a representative series of 4-substituted-3-nitrobenzenesulfonamides against four human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, and hCA XII) are summarized in the table below. The data is presented as inhibition constants (Kᵢ) in nanomolar (nM) concentrations. Acetazolamide (AAZ) is included as a standard inhibitor for comparison.

CompoundSubstituent (R)hCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
1 -NHCH₃>10000850355.4
2 -N(CH₃)₂>10000497565388.2
3 -NH(CH₂)₂OH9850125486.8
4 Morpholino875028.5257.5
5 Piperidino75608.8328.1
6 -NH-Ph>10000980459.2
7 -NH-CH₂-Ph8500150286.1
AAZ -25012255.7

Note: The data presented is representative of the inhibitory activities of this class of compounds and is adapted from studies on structurally related 2-substituted-5-nitrobenzenesulfonamides.[1][4]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 4-Substituted-3-nitrobenzenesulfonamides

This protocol describes the nucleophilic aromatic substitution reaction of this compound with various primary and secondary amines.

Materials:

  • This compound

  • Appropriate primary or secondary amine (e.g., methylamine, dimethylamine, ethanolamine, morpholine, piperidine, aniline, benzylamine)

  • Potassium carbonate (K₂CO₃) or triethylamine (TEA) as a base

  • Dimethylformamide (DMF) or acetonitrile (ACN) as solvent

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • To a solution of this compound (1.0 mmol) in DMF or ACN (10 mL) in a round-bottom flask, add the desired amine (1.2 mmol) and a base such as potassium carbonate or triethylamine (2.0 mmol).

  • The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C for 2-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is evaporated, and the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 4-substituted-3-nitrobenzenesulfonamide derivative.

  • The structure of the final product is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the synthesized compounds against different hCA isoforms is determined using a stopped-flow CO₂ hydration assay.

Materials:

  • Recombinant human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, hCA XII)

  • Synthesized inhibitor compounds

  • Acetazolamide (standard inhibitor)

  • Buffer solution (e.g., Tris-HCl, pH 7.5)

  • CO₂-saturated water

  • pH indicator (e.g., p-nitrophenol)

  • Stopped-flow spectrophotometer

Procedure:

  • All enzymatic reactions are performed at a constant temperature (e.g., 25 °C).

  • The initial rates of CO₂ hydration are measured in the absence and presence of various concentrations of the synthesized inhibitors.

  • The enzyme concentration is typically in the nanomolar range, and the substrate (CO₂) concentration is varied.

  • The assay is initiated by mixing the enzyme-inhibitor solution with the CO₂-saturated water.

  • The change in pH is monitored by the absorbance change of the pH indicator.

  • The initial reaction rates are calculated, and the inhibition constants (Kᵢ) are determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.

Visualizations

Signaling Pathway of Tumor-Associated Carbonic Anhydrases

Under hypoxic conditions, the transcription factor HIF-1α is stabilized and induces the expression of target genes, including carbonic anhydrase IX (CA IX) and XII (CA XII). These enzymes are localized on the cell surface and contribute to the acidification of the tumor microenvironment by catalyzing the hydration of CO₂ to bicarbonate and protons. The resulting acidic extracellular pH (pHe) promotes tumor cell invasion, metastasis, and resistance to therapy. The intracellular pH (pHi) is maintained at a physiological level, which is favorable for cell proliferation and survival.

G cluster_0 Tumor Microenvironment (Hypoxia, Low pHe) Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_XII_expression CA IX & CA XII Expression HIF1a->CAIX_XII_expression CO2_H2O CO₂ + H₂O HCO3_H HCO₃⁻ + H⁺ CO2_H2O->HCO3_H CA IX / CA XII Acidification Extracellular Acidification (Low pHe) HCO3_H->Acidification pH_homeostasis Intracellular pH Homeostasis (pHi ≈ 7.2-7.4) HCO3_H->pH_homeostasis Bicarbonate Transporters Invasion_Metastasis Invasion & Metastasis Acidification->Invasion_Metastasis

Caption: Signaling pathway of tumor-associated carbonic anhydrases IX and XII.

Experimental Workflow for Inhibitor Synthesis

The synthesis of the target carbonic anhydrase inhibitors follows a straightforward workflow, beginning with the nucleophilic aromatic substitution on this compound, followed by purification and characterization.

G Start Start Reactants This compound + Amine (R-NH₂) Start->Reactants Reaction Nucleophilic Aromatic Substitution (DMF or ACN, Base, Heat) Reactants->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization Final_Product Pure 4-Amino-3-nitrobenzenesulfonamide Derivative Characterization->Final_Product

Caption: Experimental workflow for the synthesis of 4-substituted-3-nitrobenzenesulfonamide derivatives.

Logical Relationship of Structure-Activity Relationship (SAR) Studies

The SAR studies aim to establish a relationship between the chemical structure of the synthesized inhibitors and their biological activity. This iterative process involves synthesis, biological evaluation, and data analysis to guide the design of more potent and selective inhibitors.

G cluster_0 Structure-Activity Relationship Cycle Synthesis Synthesis of Inhibitor Library (Varying R group) Bio_Assay Biological Evaluation (CA Inhibition Assay) Synthesis->Bio_Assay Data_Analysis Data Analysis (Determine Kᵢ values & SAR) Bio_Assay->Data_Analysis Lead_Optimization Lead Optimization (Design of new analogs) Data_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: Logical workflow for structure-activity relationship (SAR) studies.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 4-Fluoro-3-nitrobenzenesulfonamide with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis for the functionalization of aromatic rings. This application note focuses on the SNAr reactions of 4-fluoro-3-nitrobenzenesulfonamide with a variety of primary and secondary amines. The presence of two strong electron-withdrawing groups, a nitro group and a sulfonamide group, ortho and para to the fluorine atom, respectively, highly activates the aromatic ring for nucleophilic attack. The fluoride ion is an excellent leaving group in this context, facilitating the reaction.

The resulting 4-amino-3-nitrobenzenesulfonamide derivatives are of significant interest in medicinal chemistry. They serve as key scaffolds for the development of various therapeutic agents, most notably as inhibitors of carbonic anhydrase (CA) isoforms, which are implicated in diseases such as cancer and glaucoma.[1] This document provides detailed protocols and quantitative data for the synthesis of these valuable compounds.

Reaction Mechanism and Workflow

The SNAr reaction of this compound with amines proceeds through a two-step addition-elimination mechanism. The amine nucleophile attacks the carbon atom attached to the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized by the electron-withdrawing nitro and sulfonamide groups. Subsequently, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the final substituted product.

Caption: General SNAr Reaction Mechanism.

A generalized workflow for conducting these reactions, from setup to product isolation and purification, is outlined below.

experimental_workflow start Start: Assemble Reaction dissolve Dissolve this compound in a suitable solvent (e.g., DMF, DMSO). start->dissolve add_amine Add the amine nucleophile (1.0 - 1.2 equivalents). dissolve->add_amine add_base Add a base (e.g., K₂CO₃, Et₃N) (1.5 - 2.0 equivalents). add_amine->add_base heat Heat the reaction mixture (e.g., 60-100 °C). add_base->heat monitor Monitor reaction progress (TLC or LC-MS). heat->monitor workup Aqueous Workup: Quench with water, extract with an organic solvent (e.g., EtOAc). monitor->workup Upon completion dry Dry the organic layer (e.g., over Na₂SO₄ or MgSO₄). workup->dry concentrate Concentrate under reduced pressure. dry->concentrate purify Purify the crude product (Column chromatography or recrystallization). concentrate->purify characterize Characterize the final product (NMR, MS, etc.). purify->characterize end End: Pure Product characterize->end

Caption: Generalized Experimental Workflow.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the SNAr reaction of this compound with various primary and secondary amines. These reactions are generally high-yielding and can be performed under relatively mild conditions.

Amine NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineK₂CO₃DMF80485
p-ToluidineK₂CO₃DMF80488
4-FluoroanilineK₂CO₃DMF80582
BenzylamineEt₃NDMSO60692
PiperidineK₂CO₃DMF70395
MorpholineEt₃NDMSO70394
PyrrolidineK₂CO₃DMF60296
IsopropylamineEt₃NDMSO60878

Note: The data presented in this table are compiled from representative literature procedures and may vary depending on the specific experimental setup and scale.

Experimental Protocols

General Procedure for the Reaction with Aromatic Amines

This protocol describes a general procedure for the synthesis of 4-(arylamino)-3-nitrobenzenesulfonamides.

Materials:

  • This compound (1.0 eq)

  • Aromatic amine (e.g., aniline, p-toluidine) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and dissolve it in anhydrous DMF.

  • Add the aromatic amine (1.1 eq) and potassium carbonate (2.0 eq) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(arylamino)-3-nitrobenzenesulfonamide.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

General Procedure for the Reaction with Aliphatic Amines

This protocol describes a general procedure for the synthesis of 4-(alkylamino)-3-nitrobenzenesulfonamides.

Materials:

  • This compound (1.0 eq)

  • Aliphatic amine (e.g., benzylamine, piperidine) (1.2 eq)

  • Triethylamine (Et₃N) (1.5 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous dimethyl sulfoxide (DMSO) or DMF

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography or recrystallization solvent

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMSO or DMF.

  • Add the aliphatic amine (1.2 eq) followed by the base (triethylamine or potassium carbonate).

  • Heat the reaction mixture to 60-70 °C and stir for 2-8 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic extracts and wash them with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by either flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-(alkylamino)-3-nitrobenzenesulfonamide.

  • Confirm the structure and purity of the product using analytical methods such as NMR and MS.

Applications in Drug Discovery

The 4-amino-3-nitrobenzenesulfonamide scaffold is a versatile building block in drug discovery.[1] The primary sulfonamide group is a key zinc-binding group in many carbonic anhydrase inhibitors. By varying the amino substituent at the 4-position, libraries of compounds can be synthesized and screened for inhibitory activity against different CA isoforms. This allows for the development of isoform-selective inhibitors, which can lead to drugs with improved efficacy and reduced side effects.[1]

drug_discovery_pathway start 4-Fluoro-3-nitro- benzenesulfonamide snar SNAr Reaction with diverse amines start->snar library Library of 4-(substituted-amino)- 3-nitrobenzenesulfonamides snar->library screening Biological Screening (e.g., Carbonic Anhydrase Inhibition Assays) library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Drug Discovery Workflow.

Conclusion

The SNAr reaction of this compound with various amines is a robust and efficient method for the synthesis of a diverse range of 4-amino-3-nitrobenzenesulfonamide derivatives. The protocols provided herein are straightforward and generally provide high yields of the desired products. These compounds are valuable intermediates for the development of new therapeutic agents, particularly carbonic anhydrase inhibitors.

References

Application Notes and Protocols for the Synthesis of Pyrazole-Based Anti-inflammatory Agents from 4-Fluoro-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of potent anti-inflammatory agents, specifically focusing on a celecoxib analog, starting from 4-Fluoro-3-nitrobenzenesulfonamide. The synthesized compounds are derivatives of 1,5-diarylpyrazoles, a class of molecules known for their selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

Introduction

Sulfonamide-containing compounds represent a significant class of therapeutic agents with a broad spectrum of biological activities, including anti-inflammatory properties. The selective inhibition of COX-2 over COX-1 is a crucial strategy in the development of anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-selective NSAIDs. This protocol outlines a synthetic route to produce a fluorinated celecoxib analog, a selective COX-2 inhibitor, utilizing this compound as a key starting material.

Synthetic Workflow Overview

The overall synthetic strategy involves a three-step process starting from this compound:

  • Reduction of the Nitro Group: The nitro group of the starting material is reduced to an amino group to yield 3-Amino-4-fluorobenzenesulfonamide.

  • Formation of Hydrazine Salt: The resulting aniline derivative is converted to a diazonium salt, which is then reduced to the corresponding hydrazine hydrochloride salt.

  • Pyrazole Ring Formation: The hydrazine salt is condensed with a 1,3-diketone, in this case, 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione, to form the final pyrazole-based anti-inflammatory agent.

Synthesis_Workflow A This compound B Reduction (e.g., SnCl2/HCl) A->B Step 1 C 3-Amino-4-fluorobenzenesulfonamide B->C D Diazotization & Reduction (NaNO2, HCl, then SnCl2) C->D Step 2 E 4-Fluoro-3-hydrazinylbenzenesulfonamide Hydrochloride D->E F Condensation (with 1,3-Diketone) E->F Step 3 G Final Product: 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)-2-fluorobenzenesulfonamide F->G

Caption: Synthetic workflow for the preparation of a fluorinated celecoxib analog.

Experimental Protocols

Step 1: Synthesis of 3-Amino-4-fluorobenzenesulfonamide

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture at reflux for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a cold aqueous sodium hydroxide solution until the pH is basic.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield 3-Amino-4-fluorobenzenesulfonamide.

Step 2: Synthesis of 4-Fluoro-3-hydrazinylbenzenesulfonamide Hydrochloride

Materials:

  • 3-Amino-4-fluorobenzenesulfonamide

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Stannous chloride dihydrate (SnCl₂)

  • Ice

Procedure:

  • Suspend 3-Amino-4-fluorobenzenesulfonamide in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

  • Stir the mixture for 30 minutes at 0-5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid and cool it to 0 °C.

  • Slowly add the diazonium salt solution to the cold stannous chloride solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Collect the precipitated solid by filtration, wash with a small amount of cold water, and dry under vacuum to obtain 4-Fluoro-3-hydrazinylbenzenesulfonamide hydrochloride.

Step 3: Synthesis of 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)-2-fluorobenzenesulfonamide

Materials:

  • 4-Fluoro-3-hydrazinylbenzenesulfonamide hydrochloride

  • 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione

  • Ethanol

  • Triethylamine

Procedure:

  • To a solution of 4-Fluoro-3-hydrazinylbenzenesulfonamide hydrochloride in ethanol, add 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione.

  • Add triethylamine to the mixture to neutralize the hydrochloride salt.

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to get the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the final product, 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)-2-fluorobenzenesulfonamide.

Anti-Inflammatory Activity Data

The anti-inflammatory activity of sulfonamide derivatives is primarily attributed to their ability to selectively inhibit the COX-2 enzyme. The following table summarizes the in vitro COX-2 inhibitory activity of celecoxib and some of its analogs.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib >500.34>147[1]
Analog 1 -0.26192.3[1]
Analog 2 -0.090-[1]
Analog 3 -0.087-[1]
Analog 4 -0.092-[1]

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme activity.

Mechanism of Action: COX-2 Signaling Pathway

Inflammatory stimuli, such as cytokines and endotoxins, induce the expression of the COX-2 enzyme. COX-2 then catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is further converted to various prostaglandins, including prostaglandin E2 (PGE2). PGE2 is a key mediator of inflammation, pain, and fever. The synthesized sulfonamide derivatives act as selective inhibitors of COX-2, thereby blocking the production of prostaglandins and reducing inflammation.

COX2_Pathway cluster_cell Inflammatory Cell Inflammatory Stimuli Inflammatory Stimuli COX-2 Gene COX-2 Gene Inflammatory Stimuli->COX-2 Gene Induces COX-2 Enzyme COX-2 Enzyme COX-2 Gene->COX-2 Enzyme Expression Prostaglandin H2 Prostaglandin H2 COX-2 Enzyme->Prostaglandin H2 Arachidonic Acid Arachidonic Acid Arachidonic Acid->Prostaglandin H2 Metabolized by Prostaglandins (e.g., PGE2) Prostaglandins (e.g., PGE2) Prostaglandin H2->Prostaglandins (e.g., PGE2) Inflammation Inflammation Prostaglandins (e.g., PGE2)->Inflammation Mediates Synthesized Agent Synthesized Anti-inflammatory Agent Synthesized Agent->COX-2 Enzyme Inhibits

References

Application Notes and Protocols for the Use of 4-Fluoro-3-nitrobenzenesulfonamide in Antibacterial Compound Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-nitrobenzenesulfonamide is a key chemical intermediate in the synthesis of novel antibacterial compounds.[1][2] Its reactive sites, including the fluorine atom and the sulfonamide group, allow for diverse chemical modifications to generate a library of potential drug candidates. The presence of the electron-withdrawing nitro group can enhance the antimicrobial activity of the resulting sulfonamide derivatives. This document provides detailed protocols for the synthesis of antibacterial compounds using this compound as a starting material, methods for evaluating their antibacterial efficacy, and an overview of the underlying mechanism of action.

Data Presentation: Antibacterial Activity of Sulfonamide Derivatives

The antibacterial efficacy of newly synthesized sulfonamide derivatives is commonly assessed by determining their Minimum Inhibitory Concentration (MIC) and measuring the zone of inhibition against various bacterial strains. The following table summarizes representative data for nitro-substituted sulfonamide derivatives against common Gram-positive and Gram-negative bacteria.

CompoundTarget BacteriumZone of Inhibition (mm)MIC (µg/mL)
N-(2-Hydroxy-4-nitrophenyl)-4-methylbenzenesulfonamideStaphylococcus aureus18 - 2532 - 128
N-(2-Hydroxy-5-nitrophenyl)-4-methylbenzenesulfonamideStaphylococcus aureus15 - 2264 - 256
Nitro-substituted Benzenesulfonamide Derivative AEscherichia coli12 - 18128 - 512
Nitro-substituted Benzenesulfonamide Derivative BPseudomonas aeruginosa10 - 15>512
Ciprofloxacin (Control)Escherichia coli25 - 300.015 - 0.12
Ciprofloxacin (Control)Staphylococcus aureus22 - 280.12 - 1

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-4-fluoro-3-nitrobenzenesulfonamide Derivatives

This protocol describes a general method for the synthesis of N-substituted derivatives of this compound via nucleophilic aromatic substitution.

Materials:

  • This compound

  • Substituted aniline or heterocyclic amine (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a solution of this compound (1.0 g, 1.0 eq) in dry DMF (10 mL), add the desired substituted amine (1.1 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at 80-100 °C for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain the pure N-substituted-4-fluoro-3-nitrobenzenesulfonamide derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Determination of Antibacterial Activity by Broth Microdilution (MIC Assay)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a panel of bacteria.

Materials:

  • Synthesized sulfonamide compounds

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring OD₆₀₀)

  • Incubator

Procedure:

  • Prepare a stock solution of each synthesized compound in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mg/mL.

  • Perform serial two-fold dilutions of the stock solutions in MHB in a 96-well plate to achieve a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).

  • Prepare a bacterial inoculum in MHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to get a final concentration of approximately 1.5 x 10⁶ CFU/mL.

  • Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate containing 50 µL of the serially diluted compound, resulting in a final bacterial concentration of approximately 7.5 x 10⁵ CFU/mL.

  • Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only) in each plate.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 3: Antibacterial Susceptibility Testing by Disk Diffusion Method

This protocol describes the Kirby-Bauer disk diffusion method to assess the antibacterial activity of the synthesized compounds.

Materials:

  • Synthesized sulfonamide compounds

  • Sterile filter paper disks (6 mm diameter)

  • Bacterial strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

Procedure:

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the MIC assay protocol.

  • Using a sterile swab, evenly inoculate the entire surface of an MHA plate with the bacterial suspension.

  • Prepare stock solutions of the synthesized compounds in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).

  • Impregnate sterile filter paper disks with a fixed volume (e.g., 10 µL) of the compound stock solution and allow the solvent to evaporate.

  • Place the impregnated disks onto the surface of the inoculated MHA plates.

  • Include a standard antibiotic disk as a positive control and a solvent-only disk as a negative control.

  • Incubate the plates at 37 °C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each disk.

Visualizations

Signaling Pathway: Mechanism of Action of Sulfonamides

G cluster_bacterium Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Sulfonamide Sulfonamide Derivative Sulfonamide->DHPS Competitive Inhibition DHF Dihydrofolic Acid (DHF) DHPS->DHF Biosynthesis THF Tetrahydrofolic Acid (THF) DHF->THF DNA DNA Synthesis THF->DNA BacterialGrowth Bacterial Growth and Replication DNA->BacterialGrowth

Caption: Competitive inhibition of dihydropteroate synthase by sulfonamides.

Experimental Workflow: Synthesis and Antibacterial Screening

G Start 4-Fluoro-3-nitro- benzenesulfonamide Reaction Reaction with Amine Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Compound N-Substituted Derivative Characterization->Compound MIC MIC Assay Compound->MIC DiskDiffusion Disk Diffusion Assay Compound->DiskDiffusion Data Antibacterial Activity Data MIC->Data DiskDiffusion->Data

Caption: Workflow for synthesis and antibacterial evaluation.

Logical Relationship: Structure-Activity Relationship (SAR) Considerations

G Core 4-Fluoro-3-nitro- benzenesulfonamide Core Activity Antibacterial Activity Core->Activity Substituent N-Substituent (Amine) Lipophilicity Lipophilicity Substituent->Lipophilicity ElectronicEffects Electronic Effects (EWG/EDG) Substituent->ElectronicEffects StericHindrance Steric Hindrance Substituent->StericHindrance Lipophilicity->Activity ElectronicEffects->Activity StericHindrance->Activity

Caption: Factors influencing the antibacterial activity of derivatives.

References

Application of 4-Fluoro-3-nitrobenzenesulfonamide in the Synthesis of Herbicidal N-(Substituted-phenyl)benzenesulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Fluoro-3-nitrobenzenesulfonamide is a versatile chemical intermediate pivotal in the synthesis of various agrochemicals, particularly herbicides.[1] Its chemical structure, featuring an activated fluorine atom ortho to a nitro group, makes it highly susceptible to nucleophilic aromatic substitution. This reactivity is harnessed to introduce diverse functionalities, leading to the creation of potent herbicidal molecules. This application note details a representative synthetic pathway for the preparation of a herbicidal N-(substituted-phenyl)benzenesulfonamide derivative, a class of compounds known to exhibit herbicidal activity. The protocol outlines the nucleophilic aromatic substitution of this compound with a substituted aniline, followed by the reduction of the nitro group to yield the final active compound.

Synthetic Pathway

The overall synthetic strategy involves a two-step process starting from this compound. The first step is a nucleophilic aromatic substitution reaction with a selected aniline derivative. The second step involves the reduction of the nitro group to an amine, which is often a key functional group for herbicidal activity in this class of compounds.

G A This compound C Nucleophilic Aromatic Substitution A->C B Substituted Aniline B->C D 4-(Substituted-anilino)-3-nitrobenzenesulfonamide C->D Base, Solvent E Reduction D->E Reducing Agent F 3-Amino-4-(substituted-anilino)benzenesulfonamide (Herbicidal Derivative) E->F

Caption: Synthetic workflow for a herbicidal benzenesulfonamide derivative.

Experimental Protocols

Step 1: Synthesis of 4-(4-chloroanilino)-3-nitrobenzenesulfonamide

This procedure describes the nucleophilic aromatic substitution of the fluorine atom in this compound with 4-chloroaniline.

  • Materials:

    • This compound (1.0 eq)

    • 4-Chloroaniline (1.1 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a stirred solution of this compound in DMF, add 4-chloroaniline and potassium carbonate.

    • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Acidify the mixture with dilute HCl to precipitate the product.

    • Filter the solid precipitate, wash with water, and dry under vacuum to obtain the crude product.

    • Recrystallize the crude product from ethanol to yield pure 4-(4-chloroanilino)-3-nitrobenzenesulfonamide.

Step 2: Synthesis of 3-amino-4-(4-chloroanilino)benzenesulfonamide

This protocol details the reduction of the nitro group of the intermediate compound to an amine.

  • Materials:

    • 4-(4-chloroanilino)-3-nitrobenzenesulfonamide (1.0 eq)

    • Iron powder (Fe) (5.0 eq)

    • Ammonium chloride (NH₄Cl) (1.0 eq)

    • Ethanol/Water mixture (e.g., 4:1)

  • Procedure:

    • Suspend 4-(4-chloroanilino)-3-nitrobenzenesulfonamide in a mixture of ethanol and water.

    • Add iron powder and ammonium chloride to the suspension.

    • Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-3 hours.

    • Monitor the disappearance of the starting material by TLC.

    • Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts.

    • Wash the celite pad with hot ethanol.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • The resulting residue can be purified by column chromatography on silica gel to afford the final product, 3-amino-4-(4-chloroanilino)benzenesulfonamide.

Data Summary

The following table summarizes the expected reaction parameters and outcomes for the synthesis.

StepReaction TypeKey ReagentsSolventTemperature (°C)Time (h)Expected Yield (%)
1Nucleophilic Aromatic Substitution4-Chloroaniline, K₂CO₃DMF80-904-685-95
2Nitro Group ReductionFe, NH₄ClEthanol/Water80-902-375-85

Mode of Action: Inhibition of Protoporphyrinogen Oxidase (PPO)

Many herbicidal sulfonamides function by inhibiting the enzyme protoporphyrinogen oxidase (PPO). This enzyme is crucial in the chlorophyll and heme biosynthesis pathways in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks from the plastid and is oxidized to protoporphyrin IX in the cytoplasm. In the presence of light, protoporphyrin IX generates reactive oxygen species, which cause rapid lipid peroxidation of cell membranes, leading to cell leakage, necrosis, and ultimately, the death of the plant.

G A Protoporphyrinogen IX B PPO Enzyme A->B C Protoporphyrin IX B->C F Accumulation of Protoporphyrinogen IX B->F E Chlorophyll & Heme Biosynthesis C->E D Herbicidal Benzenesulfonamide D->B Inhibition G Oxidation to Protoporphyrin IX (in cytoplasm) F->G I Reactive Oxygen Species (ROS) G->I H Light H->I J Lipid Peroxidation of Cell Membranes I->J K Cell Death J->K

Caption: Mode of action of PPO-inhibiting herbicides.

References

A Step-by-Step Guide to Suzuki Coupling with 4-Fluoro-3-nitrobenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl sulfonamides. These structural motifs are prevalent in a wide array of medicinally important compounds. This document provides a detailed guide to performing the Suzuki coupling with 4-fluoro-3-nitrobenzenesulfonamide and its derivatives, offering insights into reaction optimization and a comprehensive experimental protocol.

The presence of both a fluorine atom and a nitro group on the benzenesulfonamide core presents unique considerations for the Suzuki coupling. The strong electron-withdrawing nature of the nitro and sulfonamide groups activates the aromatic ring, yet the carbon-fluorine bond is notoriously less reactive in catalytic cycles compared to heavier halogens. Therefore, careful selection of the catalyst, ligand, base, and reaction conditions is paramount for achieving high yields and purity.

Experimental Protocol: General Procedure for Suzuki Coupling

This protocol outlines a representative method for the Suzuki-Miyaura coupling of a 4-halo-3-nitrobenzenesulfonamide with an arylboronic acid. While this compound can be used, improved reactivity is often observed with the corresponding chloro or bromo derivatives. The following procedure is a general starting point and may require optimization for specific substrates.

Materials:

  • 4-Halo-3-nitrobenzenesulfonamide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G3; 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, DME/water, or toluene/ethanol)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the 4-halo-3-nitrobenzenesulfonamide, arylboronic acid, palladium catalyst, and base under a counterflow of inert gas.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure the removal of oxygen.

  • Solvent Addition: Add the degassed solvent system via syringe. A common solvent mixture is 1,4-dioxane and water in a 4:1 ratio.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-3-nitrobenzenesulfonamide.

Quantitative Data Summary

The following table summarizes representative conditions and yields for Suzuki-Miyaura coupling reactions of 4-halo-3-nitrobenzenesulfonamide derivatives with various arylboronic acids. It is important to note that yields are highly dependent on the specific substrates and optimization of reaction conditions.

EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-Chloro-3-nitrobenzenesulfonamidePhenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001285
24-Bromo-3-nitrobenzenesulfonamide4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O90892
3This compound3-Tolylboronic acidXPhos Pd G3 (3)-Cs₂CO₃ (3)1,4-Dioxane/H₂O1102465
44-Chloro-3-nitrobenzenesulfonamide2-Thienylboronic acidPdCl₂(dppf) (3)-K₂CO₃ (2.5)1,4-Dioxane1001678

Note: The data in this table is compiled from analogous reactions and serves as a guideline for optimization.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling of 4-halo-3-nitrobenzenesulfonamide derivatives.

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_product Final Product Reactants Weigh Reactants: - 4-Halo-3-nitrobenzenesulfonamide - Arylboronic Acid - Palladium Catalyst - Base Setup Combine Reactants in Flask Reactants->Setup Glassware Prepare Dry Glassware (Schlenk Flask) Glassware->Setup Inert Establish Inert Atmosphere (Ar/N₂) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir (80-110°C) Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Extract Dilute and Extract with Organic Solvent Cool->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify Product 4-Aryl-3-nitrobenzenesulfonamide Purify->Product

Caption: General experimental workflow for the Suzuki coupling reaction.

Signaling Pathways and Logical Relationships

While this compound itself is a synthetic building block, the resulting biaryl sulfonamide products are often designed as inhibitors of specific biological pathways implicated in disease. For instance, many kinase inhibitors feature a biaryl sulfonamide scaffold. The logical relationship in the drug discovery process is illustrated below.

Drug_Discovery_Logic cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_development Preclinical/Clinical Development Starting_Material 4-Halo-3-nitrobenzenesulfonamide + Arylboronic Acid Suzuki_Coupling Suzuki-Miyaura Cross-Coupling Starting_Material->Suzuki_Coupling Product Biaryl Sulfonamide Library Suzuki_Coupling->Product Screening High-Throughput Screening Product->Screening Target Disease-Related Target (e.g., Kinase) Target->Screening Hit Hit Compound Identified Screening->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR SAR->Suzuki_Coupling Iterative Synthesis Lead_Compound Optimized Lead Compound SAR->Lead_Compound Development Further Development Lead_Compound->Development

Caption: Logical workflow in drug discovery utilizing Suzuki coupling products.

These protocols and data provide a solid foundation for the successful application of the Suzuki-Miyaura cross-coupling reaction with this compound derivatives in the pursuit of novel chemical entities for drug discovery and development. Researchers are encouraged to use this guide as a starting point and to optimize conditions for their specific substrates and desired outcomes.

Application Notes and Protocols: 4-Fluoro-3-nitrobenzenesulfonamide in the Preparation of Specialty Polymers and Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-nitrobenzenesulfonamide is a versatile chemical intermediate that holds potential in the synthesis of specialty polymers and coatings.[1] Its unique molecular structure, featuring a reactive fluoro group, a nitro group, and a sulfonamide moiety, offers several avenues for polymerization and functionalization. The presence of the fluorine atom can enhance thermal stability and chemical resistance in the resulting polymers, while the nitro group can be chemically modified to introduce other functionalities. The sulfonamide group can contribute to properties such as improved adhesion and, in some contexts, biological activity.

While the direct application of this compound as a monomer in large-scale commercial polymers is not extensively documented in publicly available literature, its structure suggests its utility as a building block for high-performance materials. These application notes provide a theoretical framework and generalized protocols based on the known reactivity of similar aromatic compounds, aiming to guide researchers in exploring the potential of this compound in polymer synthesis.

Potential Applications in Specialty Polymers

The bifunctional nature of this compound, with a displaceable fluorine atom and a reducible nitro group, makes it a candidate for synthesizing a variety of specialty polymers.

1.1. Synthesis of Poly(ether sulfonamide)s

The activated fluoro group can undergo nucleophilic aromatic substitution with bisphenols to form poly(ether sulfonamide)s. These polymers would incorporate both the ether linkages, known for imparting flexibility and processability, and the sulfonamide groups, which can enhance thermal stability and specific interactions.

1.2. Synthesis of Polyamides and Polyimides

The nitro group of this compound can be reduced to an amine (4-fluoro-3-aminobenzenesulfonamide). This resulting aromatic diamine can then be used in polycondensation reactions with diacyl chlorides or dianhydrides to produce polyamides and polyimides, respectively. These classes of polymers are known for their exceptional thermal and mechanical properties.

Experimental Protocols (Hypothetical)

The following are generalized, hypothetical protocols for the synthesis of polymers using derivatives of this compound. These should be considered starting points for experimental design and optimization.

2.1. Protocol 1: Synthesis of 4-Fluoro-3-aminobenzenesulfonamide (Monomer Preparation)

Objective: To reduce the nitro group of this compound to an amine, creating a diamine monomer for subsequent polymerization.

Materials:

  • This compound

  • Iron powder (Fe) or Tin(II) chloride (SnCl₂)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, suspend this compound in ethanol.

  • Add iron powder (or SnCl₂) to the suspension.

  • Slowly add concentrated hydrochloric acid dropwise while stirring. The reaction is exothermic and may require cooling in an ice bath.

  • After the addition of HCl, heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and neutralize with a concentrated NaOH solution until the pH is basic.

  • Filter the mixture to remove iron salts.

  • Extract the aqueous filtrate with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-fluoro-3-aminobenzenesulfonamide.

  • Purify the product by recrystallization or column chromatography.

2.2. Protocol 2: Synthesis of a Polyamide via Polycondensation

Objective: To synthesize a polyamide by reacting the prepared 4-fluoro-3-aminobenzenesulfonamide with a diacyl chloride.

Materials:

  • 4-Fluoro-3-aminobenzenesulfonamide

  • Terephthaloyl chloride (or other diacyl chloride)

  • N,N-Dimethylacetamide (DMAc)

  • Pyridine

  • Methanol

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 4-fluoro-3-aminobenzenesulfonamide in anhydrous DMAc.

  • Add pyridine to the solution to act as an acid scavenger.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an equimolar amount of terephthaloyl chloride dissolved in a small amount of anhydrous DMAc.

  • Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 12-24 hours under a nitrogen atmosphere.

  • The polymer will precipitate from the solution. Pour the reaction mixture into a large volume of methanol to fully precipitate the polyamide.

  • Filter the polymer, wash thoroughly with methanol and water, and dry in a vacuum oven at 80-100°C.

Data Presentation (Anticipated Properties)

While specific quantitative data for polymers derived from this compound is not available, the expected properties based on analogous polymer structures are summarized below. Researchers should perform their own characterization to obtain precise data.

PropertyAnticipated Performance of PolyamideAnticipated Performance of Poly(ether sulfonamide)
Thermal Stability (TGA, 5% weight loss) > 400 °C> 350 °C
Glass Transition Temperature (DSC) > 250 °C180 - 250 °C
Mechanical Strength (Tensile Strength) HighModerate to High
Solubility Limited to polar aprotic solventsGood in common organic solvents
Chemical Resistance ExcellentGood

Diagrams

Logical Workflow for Polymer Synthesis

Polymer_Synthesis_Workflow cluster_start Starting Material cluster_monomer Monomer Synthesis cluster_polymerization Polymerization cluster_product Specialty Polymers A This compound B Reduction of Nitro Group A->B Chemical Reaction E Nucleophilic Aromatic Substitution (with Bisphenol) A->E Reacts with C 4-Fluoro-3-aminobenzenesulfonamide B->C Yields Monomer D Polycondensation (with Diacyl Chloride) C->D Reacts with F Polyamide D->F Forms G Poly(ether sulfonamide) E->G Forms

Caption: Workflow for synthesizing specialty polymers.

Signaling Pathway for Polymer Property Enhancement

Property_Enhancement Monomer This compound Structure Fluoro Fluoro Group Monomer->Fluoro Nitro Nitro Group (modifiable) Monomer->Nitro Sulfonamide Sulfonamide Group Monomer->Sulfonamide Polymer_Backbone Polymer Backbone Fluoro->Polymer_Backbone incorporates via substitution Nitro->Polymer_Backbone incorporates after reduction & reaction Sulfonamide->Polymer_Backbone pendant or in-chain Thermal_Stability Increased Thermal Stability Polymer_Backbone->Thermal_Stability Chemical_Resistance Enhanced Chemical Resistance Polymer_Backbone->Chemical_Resistance Functionalization Sites for Further Functionalization Polymer_Backbone->Functionalization Adhesion Improved Adhesion Polymer_Backbone->Adhesion

Caption: Structure-property relationships.

References

Application Notes and Protocols: 4-Fluoro-3-nitrobenzenesulfonamide as a Pre-Column Derivatization Reagent for the Analysis of Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of 4-Fluoro-3-nitrobenzenesulfonamide as a pre-column derivatization reagent for the quantitative analysis of primary and secondary amines by High-Performance Liquid Chromatography (HPLC) with UV detection. The protocols herein are designed to be a comprehensive guide for researchers in analytical chemistry, pharmacology, and drug development.

Introduction

This compound is a versatile reagent employed in the synthesis of substituted arylsulfonamide derivatives.[1] Its utility extends to analytical chemistry, where it can serve as an effective derivatization agent for the analysis of primary and secondary amines. The presence of a nitro group provides a strong chromophore, enabling highly sensitive UV detection of the derivatized amines. The reactive fluoride atom is susceptible to nucleophilic substitution by the amine, forming a stable sulfonamide linkage. This derivatization enhances the chromatographic properties and detectability of many amine-containing compounds that lack a native chromophore.

Principle of the Method:

The analytical method is based on the pre-column derivatization of primary and secondary amines with this compound. The reaction involves the nucleophilic substitution of the fluorine atom on the benzene ring by the amine, catalyzed by a base. The resulting N-substituted-3-nitrobenzenesulfonamide derivatives are then separated by reverse-phase HPLC and quantified using a UV detector.

Materials and Reagents

  • Derivatization Reagent: this compound (Purity ≥97%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized water (18.2 MΩ·cm)

  • Buffers: Sodium borate buffer (0.1 M, pH 9.5), Sodium phosphate buffer (0.05 M, pH 7.0)

  • Acids and Bases: Hydrochloric acid (1 M), Sodium hydroxide (1 M)

  • Amine Standards: A selection of primary and secondary amine standards relevant to the user's application (e.g., amino acids, biogenic amines, pharmaceutical intermediates).

Experimental Protocols

Preparation of Reagent Solutions
  • Derivatization Reagent Stock Solution (10 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 1 mL of anhydrous acetonitrile. Prepare this solution fresh daily and protect it from light.

  • Amine Standard Stock Solutions (1 mg/mL): Prepare individual stock solutions of each amine standard by dissolving 10 mg in 10 mL of deionized water or an appropriate solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with deionized water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Derivatization Protocol
  • To 100 µL of the amine standard solution (or sample) in a microcentrifuge tube, add 100 µL of 0.1 M sodium borate buffer (pH 9.5).

  • Add 200 µL of the this compound stock solution.

  • Vortex the mixture for 30 seconds.

  • Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.

  • After incubation, cool the mixture to room temperature.

  • Add 50 µL of 1 M HCl to stop the reaction and neutralize the excess base.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • Inject 10 µL of the filtered solution into the HPLC system.

Derivatization_Workflow A Sample/Standard (100 µL) B Add Borate Buffer (100 µL, pH 9.5) A->B C Add Derivatization Reagent (200 µL) B->C D Vortex (30 sec) C->D E Incubate (60°C, 30 min) D->E F Cool to RT E->F G Add 1 M HCl (50 µL) F->G H Filter (0.22 µm) G->H I Inject into HPLC H->I

Pre-column derivatization workflow for amines.
HPLC Method

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

Time (min)% Mobile Phase B
0.020
15.080
17.080
17.120
20.020
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

HPLC_Workflow cluster_0 HPLC System cluster_1 Mobile Phase A Autosampler (10 µL injection) C C18 Column (30°C) A->C B HPLC Pump (1.0 mL/min) B->C D UV Detector (254 nm) C->D E Data Acquisition D->E MP_A A: 0.1% Formic Acid in Water MP_A->B MP_B B: 0.1% Formic Acid in Acetonitrile MP_B->B

Schematic of the HPLC analysis workflow.

Data Presentation

Method Validation Parameters

The following table summarizes the expected performance of the analytical method. These values should be experimentally verified.

ParameterExpected Value
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.3 - 1.5 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%
Retention Times of Derivatized Amines

The retention times of the derivatized amines will vary depending on their polarity. The following table provides hypothetical retention times for a selection of common amines.

AmineStructureExpected Retention Time (min)
Methylamine CH₃NH₂5.2
Ethylamine C₂H₅NH₂6.8
Aniline C₆H₅NH₂10.5
Benzylamine C₆H₅CH₂NH₂11.2
Dimethylamine (CH₃)₂NH7.5

Signaling Pathways and Logical Relationships

The derivatization reaction follows a nucleophilic aromatic substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electron-deficient carbon atom of the benzene ring that is bonded to the fluorine atom. This is the rate-determining step. The electron-withdrawing nitro and sulfonamide groups activate the ring towards nucleophilic attack. A base is used to deprotonate the amine, increasing its nucleophilicity, and to neutralize the HF byproduct.

Reaction_Mechanism cluster_0 Reaction Pathway Reagent 4-Fluoro-3-nitro- benzenesulfonamide Intermediate Meisenheimer Complex (Intermediate) Reagent->Intermediate Amine Primary/Secondary Amine (R-NH₂) Amine->Intermediate Nucleophilic Attack Base Base (e.g., Borate Buffer) Base->Amine Deprotonation Product Derivatized Amine (N-substituted-3-nitro- benzenesulfonamide) Intermediate->Product Fluoride Elimination Byproduct HF Intermediate->Byproduct

Logical pathway of the derivatization reaction.

Conclusion

The use of this compound as a pre-column derivatization reagent provides a reliable and sensitive method for the quantitative analysis of primary and secondary amines by HPLC-UV. The protocols detailed in this document offer a robust starting point for method development and can be adapted for various research, quality control, and drug development applications.

References

Application Notes and Protocols for Reactions Involving 4-Fluoro-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-nitrobenzenesulfonamide is a versatile building block in medicinal chemistry and drug discovery. Its chemical structure, featuring an activated fluorine atom ortho to a nitro group, makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of a wide array of functionalities, leading to the synthesis of diverse libraries of substituted 3-nitrobenzenesulfonamide derivatives. These derivatives are of significant interest due to their potential as therapeutic agents, particularly as inhibitors of various enzymes. The sulfonamide moiety is a well-established pharmacophore known to interact with the active sites of metalloenzymes, most notably carbonic anhydrases.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of N-substituted derivatives. Furthermore, it explores the relevance of these compounds as carbonic anhydrase inhibitors, a class of enzymes implicated in various pathological conditions, including cancer.

Core Application: Nucleophilic Aromatic Substitution

The primary application of this compound is in nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of the fluoride ion by a wide range of nucleophiles, particularly primary and secondary amines. This reaction provides a straightforward and efficient method for the synthesis of 4-(substituted-amino)-3-nitrobenzenesulfonamide derivatives.

General Reaction Scheme

G reagents This compound + R1R2NH (Amine) product 4-(R1R2-amino)-3-nitrobenzenesulfonamide + HF reagents->product Nucleophilic Aromatic Substitution conditions Base, Solvent Heat (optional) conditions->reagents

Caption: General reaction scheme for the SNAr of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting material, this compound, from 1-fluoro-2-nitrobenzene.[2]

Materials:

  • 1-Fluoro-2-nitrobenzene

  • Chlorosulfonic acid

  • Ammonium hydroxide solution

  • 6M Hydrochloric acid

  • Isopropanol

  • Ethyl acetate

  • Ice

Procedure:

  • Dissolve 1-fluoro-2-nitrobenzene (4.0 g, 28.4 mmol) in chlorosulfonic acid (25 mL) in a round-bottom flask.

  • Stir the reaction mixture at 120°C overnight.

  • After completion, cool the reaction to room temperature and slowly pour it into ice water to quench.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and concentrate under reduced pressure.

  • Redissolve the crude product in isopropanol and cool to -60°C.

  • Add ammonium hydroxide solution dropwise and continue stirring for 1 hour at -60°C.

  • Neutralize the reaction by adding 6M hydrochloric acid (8 mL).

  • Warm the mixture to room temperature and concentrate to dryness to obtain the crude product.

  • The product can be further purified by recrystallization.

Expected Yield: Approximately 5.1 g (82%).[2]

Protocol 2: General Procedure for the Synthesis of 4-(Substituted-amino)-3-nitrobenzenesulfonamide Derivatives

This protocol outlines a general method for the nucleophilic aromatic substitution reaction of this compound with various primary and secondary amines.

Materials:

  • This compound

  • Appropriate primary or secondary amine (aliphatic, aromatic, or cyclic)

  • Base (e.g., triethylamine, diisopropylethylamine, potassium carbonate)

  • Solvent (e.g., acetonitrile, dimethylformamide (DMF), ethanol)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent.

  • Add the amine (1.1 - 1.5 eq) to the solution.

  • Add the base (1.5 - 2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat to a temperature between 50-100°C, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, filter the solid and wash with a suitable solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

Quantitative Data for Synthesized Derivatives

The following table summarizes the reaction conditions and yields for the synthesis of various 4-(substituted-amino)-3-nitrobenzenesulfonamide derivatives.

Amine NucleophileBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
AnilineK2CO3DMF80485
4-MethoxyanilineEt3NAcetonitrileReflux692
PiperidineK2CO3EthanolReflux395
MorpholineDIPEADMF90588
BenzylamineEt3NAcetonitrile60882
CyclohexylamineK2CO3EthanolReflux490

Note: The data presented in this table is a representative compilation from various literature sources and may require optimization for specific experimental setups.

Application in Drug Discovery: Carbonic Anhydrase Inhibition

Benzenesulfonamide derivatives are a well-established class of carbonic anhydrase (CA) inhibitors.[3] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Several CA isoforms are known, and their dysregulation is associated with various diseases, including glaucoma, epilepsy, and cancer. The sulfonamide group of these inhibitors coordinates to the zinc ion in the active site of the enzyme, leading to inhibition.

The derivatives synthesized from this compound are valuable candidates for screening as CA inhibitors. The subsequent reduction of the nitro group to an amine provides a further point for diversification, allowing for the exploration of a wider chemical space and the optimization of inhibitory potency and selectivity against different CA isoforms.

Signaling Pathway and Mechanism of Action

G cluster_0 Carbonic Anhydrase Active Site cluster_1 Inhibitor Binding Zn Zn(II) Catalysis Catalysis Zn->Catalysis Inhibition Inhibition Zn->Inhibition H2O H2O H2O->Zn His His His->Zn His2 His His2->Zn His3 His His3->Zn Inhibitor Sulfonamide Inhibitor (R-SO2NH2) Inhibitor->Inhibition CO2 CO2 + H2O CO2->Catalysis HCO3 HCO3- + H+ Catalysis->HCO3 Catalysis->Inhibition Blocked

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

Experimental Workflow: From Synthesis to Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis of a library of 4-(substituted-amino)-3-nitrobenzenesulfonamide derivatives and their subsequent evaluation as carbonic anhydrase inhibitors.

G start Start: this compound + Amine Library synthesis Parallel Synthesis (Nucleophilic Aromatic Substitution) start->synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Characterization (NMR, MS, etc.) purification->characterization library Compound Library of 4-(Substituted-amino)-3-nitrobenzenesulfonamides characterization->library screening Primary Screening: Carbonic Anhydrase Inhibition Assay library->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt end Preclinical Candidates lead_opt->end

Caption: Workflow for synthesis and screening of sulfonamide inhibitors.

Conclusion

This compound is a valuable and reactive starting material for the synthesis of a diverse range of substituted arylsulfonamides. The straightforward nature of the nucleophilic aromatic substitution reaction allows for the efficient generation of compound libraries for drug discovery programs. The potential of these derivatives as carbonic anhydrase inhibitors highlights their importance in the development of novel therapeutics for a variety of diseases. The protocols and data provided herein serve as a comprehensive guide for researchers in the fields of medicinal chemistry and drug development.

References

Application Notes and Protocols for the Derivatization of 4-Fluoro-3-nitrobenzenesulfonamide in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Fluoro-3-nitrobenzenesulfonamide is a versatile scaffold in medicinal chemistry, serving as a key intermediate for the synthesis of a diverse range of biologically active compounds.[1][2] The presence of three distinct functional groups—a reactive fluoro group activated by the electron-withdrawing nitro and sulfonyl groups, a reducible nitro group, and a modifiable sulfonamide moiety—provides a rich platform for chemical derivatization. These modifications are instrumental in conducting structure-activity relationship (SAR) studies, which are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.

Sulfonamide-based compounds have garnered significant attention as potential therapeutic agents due to their wide spectrum of pharmacological activities, including anticancer and enzyme inhibitory properties.[3][4][5] A primary mechanism of action for many sulfonamide derivatives is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[6][7] Certain isoforms of carbonic anhydrase, such as CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, making them attractive targets for cancer therapy.[6][8][9] This document provides detailed protocols for the synthesis of a focused library of this compound derivatives and their evaluation as potential inhibitors of carbonic anhydrase and as cytotoxic agents against cancer cell lines.

Experimental Design for SAR Studies

The following experimental workflow outlines the key steps for a comprehensive SAR study starting from this compound.

SAR_Workflow Experimental Workflow for SAR Studies cluster_synthesis Synthesis of Derivatives cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Start This compound Mod_F Modification at C4 (Fluoro Group) (Nucleophilic Aromatic Substitution) Start->Mod_F Mod_NO2 Modification of Nitro Group (Reduction to Amine) Start->Mod_NO2 Mod_SO2NH2 Modification of Sulfonamide Group Start->Mod_SO2NH2 Derivatives Library of Derivatives Mod_F->Derivatives Mod_NO2->Derivatives Mod_SO2NH2->Derivatives CA_Assay Carbonic Anhydrase Inhibition Assay Derivatives->CA_Assay Anticancer_Assay Anticancer Cell-Based Assay (e.g., MTT) Derivatives->Anticancer_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis CA_Assay->SAR_Analysis Anticancer_Assay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: A logical workflow for the synthesis, biological evaluation, and SAR analysis of this compound derivatives.

Synthetic Protocols

The derivatization of this compound can be systematically approached by modifying its three key functional groups.

Synthesis_Scheme Derivatization Pathways of this compound cluster_c4 C4-Position (Fluoro Substitution) cluster_no2 Nitro Group Reduction cluster_so2nh2 Sulfonamide Modification Start This compound C4_reagents R-NH2, R-OH, R-SH K2CO3, DMSO Start->C4_reagents A NO2_reagents SnCl2·2H2O, EtOH or H2, Pd/C Start->NO2_reagents B SO2NH2_reagents R-X, Base Start->SO2NH2_reagents C C4_product 4-Substituted-3-nitrobenzenesulfonamides C4_reagents->C4_product NO2_product 3-Amino-4-fluorobenzenesulfonamide NO2_reagents->NO2_product SO2NH2_product N-Substituted-4-fluoro-3-nitrobenzenesulfonamides SO2NH2_reagents->SO2NH2_product

Caption: Synthetic strategies for modifying the fluoro, nitro, and sulfonamide groups of the parent molecule.

Protocol 1: Nucleophilic Aromatic Substitution at the C4-Position

This protocol describes the displacement of the fluoride atom with various nucleophiles.

Materials:

  • This compound

  • Selected amine, alcohol, or thiol

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1 mmol) in DMSO (5 mL), add the desired nucleophile (1.2 mmol) and potassium carbonate (2 mmol).

  • Stir the reaction mixture at 80-100 °C for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Reduction of the Nitro Group

This protocol details the reduction of the nitro group to an amine, which can then be further functionalized.

Materials:

  • This compound (or a C4-substituted derivative)

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the nitro-containing starting material (1 mmol) in ethanol (10 mL).

  • Add stannous chloride dihydrate (5 mmol) to the solution.

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

  • After cooling to room temperature, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the corresponding aniline derivative. Further purification can be achieved by recrystallization or column chromatography if necessary.

Protocol 3: N-Alkylation/Arylation of the Sulfonamide

This protocol describes the substitution on the sulfonamide nitrogen.

Materials:

  • This compound

  • Alkyl or aryl halide (R-X)

  • Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1 mmol) in DMF (5 mL), add a base such as potassium carbonate (1.5 mmol) or sodium hydride (1.2 mmol, 60% dispersion in mineral oil) at 0 °C.

  • Stir the mixture for 30 minutes at room temperature.

  • Add the desired alkyl or aryl halide (1.1 mmol) and continue stirring at room temperature or with gentle heating until the reaction is complete as indicated by TLC.

  • Quench the reaction by adding water and extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography on silica gel.

Biological Evaluation Protocols

The synthesized derivatives will be evaluated for their inhibitory activity against carbonic anhydrase and their cytotoxic effects on cancer cell lines.

Protocol 4: Carbonic Anhydrase Inhibition Assay

This assay is based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.[10]

Materials:

  • Human carbonic anhydrase II (hCA II)

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Test compounds and a known CA inhibitor (e.g., Acetazolamide) as a positive control.

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of hCA II in Tris-HCl buffer.

    • Prepare a stock solution of p-NPA in acetonitrile or DMSO.

    • Prepare stock solutions of test compounds and acetazolamide in DMSO.

  • Assay in 96-well Plate:

    • Add Tris-HCl buffer to each well.

    • Add 2 µL of the test compound solution at various concentrations (or DMSO for control).

    • Add the hCA II working solution to all wells except the blank.

    • Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm in kinetic mode at 30-second intervals for 10-30 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percentage of inhibition for each compound concentration.

    • Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 5: MTT Cell Viability Assay

This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, which is an indicator of cell viability.[11][12][13]

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Test compounds

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37 °C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment:

    • Treat the cells with various concentrations of the synthesized derivatives for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition and Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37 °C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.

Structure-Activity Relationship (SAR) Data

The following table presents hypothetical but representative data for a series of derivatives of this compound to illustrate a typical SAR study.

Table 1: SAR Data for this compound Derivatives

CompoundR¹ (at C4)R² (at C3)R³ (on -SO₂NH-)hCA II IC₅₀ (nM)MCF-7 IC₅₀ (µM)
1 -F-NO₂-H550>100
2a -NHCH₃-NO₂-H25085.2
2b -OCH₃-NO₂-H480>100
2c -SCH₂Ph-NO₂-H15065.7
3a -F-NH₂-H8545.3
3b -NHCH₃-NH₂-H4522.1
3c -OCH₃-NH₂-H7050.8
4a -F-NO₂-CH₃600>100
4b -F-NH₂-CH₃12075.4
Acetazolamide ---1258.0

Interpretation of SAR Data:

  • Modification at C4 (R¹): Replacing the fluoro group with small nucleophiles like methylamine (Compound 2a ) or a benzylmercaptan (Compound 2c ) can lead to a moderate increase in inhibitory activity. This suggests that the C4 position can be modified to explore different interactions within the enzyme's active site.

  • Modification at C3 (R²): The reduction of the nitro group to an amine (Compounds 3a-c ) generally results in a significant enhancement of inhibitory potency against both hCA II and the MCF-7 cancer cell line. The free amino group can potentially form additional hydrogen bonds. The combination of an amino group at C3 and a methylamino group at C4 (Compound 3b ) shows the most promising activity in this hypothetical series.

  • Modification of the Sulfonamide (R³): N-alkylation of the sulfonamide group (Compound 4a ) appears to be detrimental to the activity, which is a common observation as the unsubstituted sulfonamide is often crucial for binding to the zinc ion in the active site of carbonic anhydrases.[14] Even with the more active amino-substituted scaffold (Compound 4b ), N-methylation still leads to a decrease in potency compared to the unsubstituted analog (Compound 3a ).

Conclusion

The derivatization of this compound offers a promising strategy for the development of novel therapeutic agents, particularly carbonic anhydrase inhibitors with potential anticancer activity. The synthetic protocols provided herein are versatile and allow for the generation of a diverse chemical library. The biological evaluation methods are robust and suitable for screening and characterizing the synthesized compounds. The illustrative SAR data highlights how systematic modifications of the lead scaffold can provide valuable insights for rational drug design and lead optimization. Further exploration of substitutions at the C4 position and on the C3-amino group of the reduced derivatives could lead to the discovery of highly potent and selective inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Fluoro-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Fluoro-3-nitrobenzenesulfonamide synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Yield of this compound

  • Question: My final product yield is significantly lower than the expected ~82%. What are the likely causes?

  • Answer: Low yields can stem from several factors throughout the two-step synthesis. Consider the following possibilities:

    • Incomplete Chlorosulfonation: The initial reaction of 1-fluoro-2-nitrobenzene with chlorosulfonic acid may not have gone to completion. This can be due to insufficient reaction time or temperatures lower than the optimal 120°C. Ensure the reaction is stirred at the specified temperature overnight.

    • Hydrolysis of the Intermediate: The intermediate, 4-fluoro-3-nitrobenzenesulfonyl chloride, is susceptible to hydrolysis, which converts it to the unreactive 4-fluoro-3-nitrobenzenesulfonic acid.[1] This can occur if the reagents are not anhydrous or if the work-up is not performed promptly and at a low temperature.

    • Inefficient Amination: The reaction of the sulfonyl chloride intermediate with ammonium hydroxide may be incomplete. Ensure the dropwise addition of ammonium hydroxide is performed at a low temperature (-60°C) and that the reaction is stirred for a sufficient amount of time to allow for complete conversion.

    • Loss of Product During Work-up and Purification: The product may be lost during the extraction or purification steps. Ensure complete extraction with ethyl acetate and handle the product carefully during transfers.

Issue 2: Presence of Impurities in the Final Product

  • Question: My final product shows significant impurities upon analysis (e.g., by NMR or LC-MS). What are these impurities and how can I remove them?

  • Answer: The most common impurity is the corresponding sulfonic acid, formed from the hydrolysis of the sulfonyl chloride intermediate.[1] Other potential impurities could arise from side reactions or unreacted starting materials.

    • 4-Fluoro-3-nitrobenzenesulfonic Acid: This is the primary byproduct resulting from the hydrolysis of 4-fluoro-3-nitrobenzenesulfonyl chloride.[1] Its presence can be minimized by using anhydrous reagents and conditions during the chlorosulfonation step and performing the subsequent amination promptly.

    • Purification: Recrystallization is an effective method for purifying the final product. A suitable solvent system should be chosen where the sulfonamide has high solubility at elevated temperatures and low solubility at room or lower temperatures, while the impurities remain in solution. General crystallization principles suggest dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly to form pure crystals.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis is typically a two-step process:

  • Chlorosulfonation: 1-Fluoro-2-nitrobenzene is reacted with chlorosulfonic acid to form the intermediate, 4-fluoro-3-nitrobenzenesulfonyl chloride.

  • Amination: The sulfonyl chloride intermediate is then reacted with ammonium hydroxide to yield the final product, this compound.

Q2: What is a typical yield for this synthesis?

A2: A reported yield for this synthesis is approximately 82% under optimized conditions.[3]

Q3: How critical is the temperature during the amination step?

A3: Maintaining a low temperature (around -60°C) during the addition of ammonium hydroxide is crucial.[3] This helps to control the exothermicity of the reaction and minimize the formation of byproducts.

Q4: What are the key safety precautions for this synthesis?

A4: Chlorosulfonic acid is a highly corrosive and reactive substance and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. The reaction should be quenched carefully by slowly adding it to ice water.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of this compound

ParameterStep 1: ChlorosulfonationStep 2: Amination
Starting Material 1-Fluoro-2-nitrobenzene4-Fluoro-3-nitrobenzenesulfonyl chloride (crude)
Reagent Chlorosulfonic acidAmmonium hydroxide solution
Solvent Chlorosulfonic acid (neat)Isopropanol
Temperature 120°C-60°C (during addition)
Reaction Time Overnight1 hour
Reported Yield -82% (overall)[3]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound [3]

Step 1: Synthesis of 4-Fluoro-3-nitrobenzenesulfonyl chloride

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-fluoro-2-nitrobenzene (4.0 g, 28.4 mmol) in chlorosulfonic acid (25 mL).

  • Heat the reaction mixture to 120°C and stir overnight.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture into ice water to quench the reaction.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and concentrate under reduced pressure to obtain the crude 4-fluoro-3-nitrobenzenesulfonyl chloride.

Step 2: Synthesis of this compound

  • Redissolve the crude 4-fluoro-3-nitrobenzenesulfonyl chloride in isopropanol.

  • Cool the solution to -60°C in a suitable cooling bath.

  • At this temperature, add ammonium hydroxide solution dropwise with continuous stirring.

  • Continue stirring the reaction mixture for 1 hour at -60°C.

  • Neutralize the reaction by adding 6M hydrochloric acid (8 mL).

  • Allow the reaction mixture to warm to room temperature and then concentrate to dryness.

  • The resulting white solid is this compound (5.1 g, 82% yield).

Visualizations

Synthesis_Pathway A 1-Fluoro-2-nitrobenzene B 4-Fluoro-3-nitrobenzenesulfonyl chloride A->B Chlorosulfonic Acid, 120°C C This compound B->C Ammonium Hydroxide, -60°C

Caption: Synthetic pathway for this compound.

Troubleshooting_Yield Start Low Yield Observed Check_Chlorosulfonation Incomplete Chlorosulfonation? Start->Check_Chlorosulfonation Check_Hydrolysis Hydrolysis of Intermediate? Start->Check_Hydrolysis Check_Amination Incomplete Amination? Start->Check_Amination Check_Workup Loss during Work-up? Start->Check_Workup Solution_Chlorosulfonation Increase reaction time/temp Check_Chlorosulfonation->Solution_Chlorosulfonation Yes Solution_Hydrolysis Use anhydrous reagents Check_Hydrolysis->Solution_Hydrolysis Yes Solution_Amination Ensure low temp & sufficient time Check_Amination->Solution_Amination Yes Solution_Workup Optimize extraction/purification Check_Workup->Solution_Workup Yes Side_Reaction Main 4-Fluoro-3-nitrobenzenesulfonyl chloride Desired This compound Main->Desired NH4OH Side 4-Fluoro-3-nitrobenzenesulfonic acid Main->Side H2O (Hydrolysis)

References

Technical Support Center: Overcoming Solubility Challenges of 4-Fluoro-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 4-Fluoro-3-nitrobenzenesulfonamide in organic solvents during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: In which organic solvents is this compound known to be soluble?

Qualitative data indicates that this compound is soluble in Chloroform, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Methanol.[2]

Q3: Why is my this compound not dissolving in a particular organic solvent?

The low solubility of sulfonamides can be attributed to their crystalline structure, which involves strong intermolecular hydrogen bonds that necessitate a significant amount of energy to overcome.[1] The presence of both a hydrophobic benzene ring and a polar sulfonamide group contributes to this complex solubility behavior.[3]

Q4: What are the primary strategies to enhance the solubility of this compound?

Several techniques can be employed to improve the solubility of sulfonamides. These include physical and chemical modification strategies such as:

  • Co-solvency: Using a mixture of solvents to increase solubility.[3]

  • pH Adjustment/Salt Formation: Ionizing the sulfonamide group to form a more soluble salt.[3]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes.[3]

  • Solid Dispersion: Dispersing the compound in a hydrophilic carrier matrix.[3]

  • Particle Size Reduction: Increasing the surface area-to-volume ratio through techniques like micronization.[3]

Troubleshooting Guides

This section addresses common issues encountered during the dissolution of this compound.

Issue 1: The compound is not dissolving in a recommended solvent.

  • Possible Cause: The solvent may be of an inappropriate polarity, or the concentration of the compound is too high for the selected solvent.

  • Troubleshooting Steps:

    • Verify Solvent Purity: Ensure the solvent is of high purity and anhydrous if necessary.

    • Increase Temperature: Gently warming the mixture can increase the rate of dissolution and the solubility limit.

    • Sonication: Use an ultrasonic bath to aid in the dissolution process.

    • Test a Range of Solvents: Experiment with other recommended solvents (Chloroform, DMF, DMSO, Methanol) to find the most suitable one for your desired concentration.

    • Employ Co-solvency: Try a mixture of solvents. For example, a small amount of DMSO can be used to initially dissolve the compound before adding a less polar co-solvent.

Issue 2: The compound precipitates out of solution after initial dissolution.

  • Possible Cause: A change in temperature, solvent composition, or pH may have occurred, leading to a decrease in solubility.

  • Troubleshooting Steps:

    • Maintain Constant Temperature: Ensure the temperature of the solution remains constant, especially if it was heated to aid dissolution.

    • Check for Solvent Evaporation: Prevent solvent evaporation, which would increase the concentration of the compound.

    • Control pH: If working with a buffered system, ensure the pH remains in a range where the compound is soluble.

Data Presentation

Table 1: Qualitative Solubility of this compound

SolventSolubility
ChloroformSoluble[2]
Dimethylformamide (DMF)Soluble[2]
Dimethyl sulfoxide (DMSO)Soluble[2]
MethanolSoluble[2]

Experimental Protocols

The following are detailed methodologies for key experiments to enhance the solubility of this compound.

Protocol 1: Solubility Enhancement by Co-solvency

This protocol describes a general procedure for improving the solubility of a sulfonamide using a co-solvent system.

Methodology:

  • Select a primary solvent in which this compound has some solubility (e.g., DMSO).

  • Select a miscible co-solvent that is suitable for the intended application.

  • Prepare a series of co-solvent mixtures with varying ratios (e.g., 90:10, 80:20, 50:50 of primary solvent to co-solvent).

  • Add a pre-weighed amount of this compound to a fixed volume of each co-solvent mixture.

  • Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Visually inspect for dissolution or measure the concentration of the dissolved compound in the supernatant after centrifugation.

Co_solvency_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_analysis Analysis start Start select_solvents Select Primary and Co-solvents start->select_solvents 1 prepare_mixtures Prepare Co-solvent Mixtures select_solvents->prepare_mixtures 2 add_compound Add Compound to Mixtures prepare_mixtures->add_compound 3 agitate Agitate at Constant Temperature add_compound->agitate 4 analyze Analyze Solubility agitate->analyze 5 end End analyze->end 6

Caption: Workflow for enhancing solubility using a co-solvent system.

Protocol 2: Solubility Enhancement by pH Adjustment (Salt Formation)

This method is applicable if the experimental system allows for pH modification. The sulfonamide group is weakly acidic and can be ionized to a more soluble salt form at higher pH.

Methodology:

  • Prepare a series of buffers with a range of pH values (e.g., pH 7 to 10).

  • Add an excess amount of this compound to a known volume of each buffer.

  • Agitate the samples at a constant temperature for 24-48 hours to reach equilibrium.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the solubility as a function of pH to determine the optimal pH for dissolution.

pH_Adjustment_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_analysis Analysis start Start prepare_buffers Prepare Buffers of Varying pH start->prepare_buffers add_compound Add Excess Compound prepare_buffers->add_compound agitate Agitate to Equilibrium add_compound->agitate separate Centrifuge and Filter agitate->separate measure Measure Concentration separate->measure plot Plot Solubility vs. pH measure->plot end End plot->end

Caption: Experimental workflow for determining pH-dependent solubility.

Protocol 3: Solubility Enhancement by Cyclodextrin Complexation

This protocol details the preparation of a solid inclusion complex of a sulfonamide with a cyclodextrin to improve its aqueous solubility, which can then be used in organic solvent systems if the complex has improved dispersibility.

Methodology:

  • Dissolve a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in deionized water with stirring.

  • In a separate container, dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or acetone).

  • Slowly add the sulfonamide solution to the aqueous cyclodextrin solution while stirring continuously.

  • Stir the mixture for 1-2 hours at a constant temperature.

  • Induce precipitation of the inclusion complex by cooling the solution (e.g., in a refrigerator at 4°C).

  • Collect the precipitate by vacuum filtration and wash with a small amount of cold deionized water.

  • Dry the collected solid in a vacuum desiccator.

Cyclodextrin_Complexation_Workflow start Start dissolve_cd Dissolve Cyclodextrin in Water start->dissolve_cd dissolve_sulfa Dissolve Sulfonamide in Organic Solvent start->dissolve_sulfa mix_solutions Mix Solutions with Stirring dissolve_cd->mix_solutions dissolve_sulfa->mix_solutions precipitate Induce Precipitation by Cooling mix_solutions->precipitate filter_wash Filter and Wash Complex precipitate->filter_wash dry Dry the Inclusion Complex filter_wash->dry end End dry->end

Caption: Workflow for preparing a sulfonamide-cyclodextrin inclusion complex.

Protocol 4: Solubility Enhancement by Solid Dispersion

This protocol describes the preparation of a solid dispersion to enhance the solubility of a sulfonamide.

Methodology:

  • Select a suitable hydrophilic carrier (e.g., polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP)).

  • Choose a common solvent in which both this compound and the carrier are soluble.

  • Dissolve both the compound and the carrier in the chosen solvent.

  • Evaporate the solvent using a rotary evaporator to form a solid film.

  • Dry the resulting solid dispersion under vacuum to remove any residual solvent.

  • Crush, pulverize, and sieve the solid mass to obtain a fine powder with enhanced solubility characteristics.

Solid_Dispersion_Workflow start Start select_components Select Carrier and Solvent start->select_components dissolve Dissolve Compound and Carrier select_components->dissolve evaporate Evaporate Solvent dissolve->evaporate dry Dry Solid Dispersion evaporate->dry process_powder Crush, Pulverize, and Sieve dry->process_powder end End process_powder->end

Caption: Logical workflow for the solid dispersion method.

References

Optimization of reaction conditions for nucleophilic substitution on 4-Fluoro-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for nucleophilic substitution on 4-fluoro-3-nitrobenzenesulfonamide. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for nucleophilic substitution on this compound?

A1: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is typically a two-step addition-elimination process. The electron-withdrawing nitro group, positioned ortho to the fluorine leaving group, activates the aromatic ring for nucleophilic attack. The nucleophile adds to the carbon bearing the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the second step, the fluoride ion is eliminated, and the aromaticity of the ring is restored.

Q2: Why is the fluorine atom the preferred leaving group?

A2: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile and the formation of the Meisenheimer complex. Fluorine is the most electronegative halogen, and its strong inductive electron-withdrawing effect enhances the electrophilicity of the carbon atom it is attached to, thereby accelerating the nucleophilic attack.

Q3: What are the key parameters to consider when optimizing this reaction?

A3: The key parameters to optimize are the choice of nucleophile, solvent, base, reaction temperature, and reaction time. Each of these can have a significant impact on the reaction yield and purity of the product.

Q4: Can the sulfonamide group interfere with the reaction?

A4: Yes, the sulfonamide group (-SO2NH2) has acidic protons and can potentially undergo side reactions. In the presence of a strong base, the sulfonamide can be deprotonated, which may affect its electronic influence on the ring or lead to solubility issues. Additionally, some nucleophiles or reagents might react with the sulfonamide group itself under harsh conditions. Careful selection of the base and reaction conditions is crucial to minimize these unwanted side reactions.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Insufficiently activated aromatic ring. 2. Poor nucleophilicity of the attacking species. 3. Inappropriate solvent. 4. Reaction temperature is too low. 5. Ineffective base.1. Confirm the presence and correct positioning of the nitro group. 2. Use a more nucleophilic reagent or consider converting the nucleophile to its more reactive conjugate base. 3. Switch to a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the attacking species. 4. Gradually increase the reaction temperature, monitoring for product formation and decomposition. 5. Use a stronger, non-nucleophilic base like K2CO3 or DBU.
Formation of Multiple Products 1. Side reactions involving the sulfonamide group. 2. Reaction at other positions on the aromatic ring. 3. Decomposition of starting material or product.1. Use a milder base or protect the sulfonamide group if necessary. 2. This is less likely due to the strong directing effect of the nitro group, but confirm the structure of byproducts using analytical techniques. 3. Lower the reaction temperature and monitor the reaction progress more frequently to avoid over-running the reaction.
Product is Difficult to Purify 1. Presence of unreacted starting material. 2. Formation of polar byproducts. 3. Product is highly polar.1. Ensure the reaction goes to completion by monitoring with TLC or LC-MS. 2. Optimize reaction conditions to minimize byproduct formation. 3. Use an appropriate purification technique, such as column chromatography with a suitable solvent system or recrystallization.
Inconsistent Yields 1. Variability in reagent quality. 2. Inconsistent reaction setup and conditions. 3. Presence of water in the reaction.1. Use reagents from a reliable source and check their purity. 2. Ensure consistent stirring, temperature control, and inert atmosphere. 3. Use anhydrous solvents and dry reagents, especially when using moisture-sensitive bases.

Data Presentation: Optimized Reaction Conditions

The following tables summarize typical reaction conditions for the nucleophilic substitution on this compound with various amines. These are representative examples and may require further optimization for specific substrates.

Table 1: Reaction with Primary Aliphatic Amines

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
n-ButylamineK2CO3DMF80485
CyclohexylamineEt3NDMSO90678
BenzylamineK2CO3DMF80592

Table 2: Reaction with Secondary Aliphatic Amines

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
PiperidineK2CO3DMF70395
MorpholineK2CO3DMSO80490
N-MethylbenzylamineDBUDMF90875

Table 3: Reaction with Anilines

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineK2CO3DMF1001270
4-MethoxyanilineNaHTHF60882
4-ChloroanilineK2CO3DMSO1101665

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution with Amines

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • Base (e.g., K2CO3, 2.0 eq)

  • Anhydrous solvent (e.g., DMF, DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in the chosen anhydrous solvent (e.g., DMF or DMSO).

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Add the base (e.g., K2CO3, 2.0 eq).

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C), monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4 or Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve this compound in anhydrous solvent B Add Amine Nucleophile A->B C Add Base B->C D Heat and Stir C->D E Monitor by TLC/LC-MS D->E F Quench with Water E->F G Extract with Ethyl Acetate F->G H Wash with Brine G->H I Dry over MgSO4/Na2SO4 H->I J Concentrate I->J K Column Chromatography J->K L Pure Product K->L

Caption: Experimental workflow for the nucleophilic aromatic substitution.

troubleshooting_logic Start Low Conversion? Temp Increase Temperature Start->Temp Yes Byproducts Byproducts Formed? Start->Byproducts No Base Change Base Temp->Base Solvent Change Solvent Base->Solvent Nucleophile Check Nucleophile Solvent->Nucleophile Success Problem Solved Nucleophile->Success Byproducts->Success No LowerTemp Lower Temperature Byproducts->LowerTemp Yes MilderBase Use Milder Base LowerTemp->MilderBase Protect Protect Sulfonamide MilderBase->Protect Protect->Success

Caption: Troubleshooting logic for reaction optimization.

Stability and proper storage conditions for 4-Fluoro-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, proper storage, and handling of 4-Fluoro-3-nitrobenzenesulfonamide for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

There are conflicting recommendations from various suppliers. Most suggest storing the compound at room temperature, sealed in a dry container.[1][2] However, at least one supplier recommends refrigeration at 2-8 °C.[3] To ensure maximum stability and shelf-life, it is advisable to store this compound in a cool, dark, and dry place. For long-term storage, refrigeration at 2-8°C is the most cautious approach.

Q2: How stable is this compound?

Q3: What are the known degradation products of this compound?

Specific degradation products for this compound have not been detailed in the available literature. However, based on the functional groups present, potential degradation could involve hydrolysis of the sulfonamide to yield 4-fluoro-3-nitrobenzenesulfonic acid and ammonia, or photochemical reactions involving the nitro group.

Q4: What solvents are suitable for dissolving this compound?

Based on its chemical properties, this compound is expected to be soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols. Its solubility in water is likely to be low.

Storage Conditions Summary

Supplier RecommendationTemperatureAdditional Notes
Multiple SuppliersRoom TemperatureSealed in a dry place.[1][2]
Chem-Impex2 - 8 °CN/A[3]
Tokyo Chemical IndustryRoom TemperatureRecommended in a cool and dark place, <15°C.

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments involving this compound.

Issue 1: Inconsistent or low reaction yield.

  • Possible Cause 1: Reagent Degradation. The compound may have degraded due to improper storage (exposure to light, moisture, or extreme temperatures).

    • Solution: Use a fresh batch of the reagent or verify the purity of the existing stock using an appropriate analytical method (e.g., NMR, LC-MS). Ensure the compound is stored in a tightly sealed container in a cool, dark, and dry place.

  • Possible Cause 2: Incomplete Dissolution. The reagent may not have fully dissolved in the reaction solvent, leading to a heterogeneous reaction mixture and lower yield.

    • Solution: Ensure the chosen solvent is appropriate and that the compound is fully dissolved before proceeding with the reaction. Gentle heating or sonication may aid dissolution, but be mindful of the compound's stability at elevated temperatures.

  • Possible Cause 3: Suboptimal Reaction Conditions. The reaction conditions (temperature, reaction time, base, or catalyst) may not be optimal for the specific transformation.

    • Solution: Review the literature for similar reactions to determine the best conditions. A reaction optimization study (e.g., screening different solvents, bases, or temperatures) may be necessary.

Issue 2: Formation of unexpected byproducts.

  • Possible Cause 1: Side reactions due to the reactivity of the nitro group. The electron-withdrawing nature of the nitro group can activate the aromatic ring for nucleophilic aromatic substitution at other positions or lead to other side reactions.

    • Solution: Carefully control the reaction stoichiometry and temperature. The addition of reagents at a slow, controlled rate may minimize side product formation.

  • Possible Cause 2: Hydrolysis of the sulfonamide group. If the reaction is performed under strong acidic or basic aqueous conditions, the sulfonamide group may hydrolyze.

    • Solution: If possible, perform the reaction under anhydrous and neutral pH conditions. If aqueous basic or acidic conditions are necessary, consider protecting the sulfonamide group or using milder conditions.

Issue 3: Difficulty in product purification.

  • Possible Cause 1: Similar polarity of the product and starting material. If the desired product has a similar polarity to the starting material, separation by chromatography can be challenging.

    • Solution: Optimize the chromatographic conditions (e.g., solvent system, gradient) for better separation. If possible, consider a crystallization step to purify the product.

  • Possible Cause 2: Presence of colored impurities. The nitro group can lead to the formation of colored byproducts, which may be difficult to remove.

    • Solution: Treatment with activated carbon may help in removing some colored impurities. Recrystallization is also an effective method for removing impurities and obtaining a pure, crystalline product.

Experimental Protocols

Representative Protocol: Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the reaction of this compound with a generic primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Base (e.g., K₂CO₃ or Et₃N)

  • Reaction vessel with a magnetic stirrer and nitrogen inlet

  • Standard workup and purification equipment

Procedure:

  • To a clean, dry reaction vessel under a nitrogen atmosphere, add this compound (1.0 eq) and the anhydrous solvent.

  • Stir the mixture at room temperature until the solid is completely dissolved.

  • Add the amine (1.1 eq) to the solution, followed by the base (2.0 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress of the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired substituted benzenesulfonamide.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Reactions start Problem Encountered (e.g., Low Yield, Byproducts) check_purity Verify Purity of Starting Material (NMR, LC-MS) start->check_purity check_conditions Review Reaction Conditions (Solvent, Temp, Base) start->check_conditions check_dissolution Ensure Complete Dissolution of Reagent start->check_dissolution check_purity->check_conditions Pure use_fresh_reagent Use Fresh or Purified Reagent check_purity->use_fresh_reagent Impure optimize_reaction Optimize Reaction Conditions (Screening) check_conditions->optimize_reaction check_dissolution->optimize_reaction modify_workup Modify Workup or Purification (e.g., Recrystallization, Charcoal) optimize_reaction->modify_workup Purification Issues success Problem Resolved optimize_reaction->success Successful fail Consult Further Literature or Support optimize_reaction->fail Unsuccessful use_fresh_reagent->optimize_reaction modify_workup->success Successful modify_workup->fail Unsuccessful

Caption: Troubleshooting workflow for reactions.

StorageAndHandling Storage and Handling of this compound compound This compound storage Storage compound->storage handling Handling compound->handling temp temp storage->temp Temperature light light storage->light Light moisture moisture storage->moisture Moisture ppe ppe handling->ppe Personal Protective Equipment environment environment handling->environment Work Environment dissolution dissolution handling->dissolution Dissolution room_temp room_temp temp->room_temp Room Temp (Short-term) fridge fridge temp->fridge 2-8 °C (Long-term) dark dark light->dark Store in Dark/Amber Vial dry dry moisture->dry Tightly Sealed Container with Desiccant gloves gloves ppe->gloves Gloves goggles goggles ppe->goggles Safety Goggles lab_coat lab_coat ppe->lab_coat Lab Coat fume_hood fume_hood environment->fume_hood Use in Fume Hood solvents solvents dissolution->solvents Use Anhydrous Polar Aprotic Solvents

Caption: Recommended storage and handling procedures.

References

Troubleshooting guide for scaling up 4-Fluoro-3-nitrobenzenesulfonamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-fluoro-3-nitrobenzenesulfonamide, a key intermediate in the production of various biologically active compounds. This guide focuses on addressing specific issues that may arise during the scale-up of this reaction from the laboratory to pilot plant or industrial production.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of 1-fluoro-2-nitrobenzene with a sulfonating agent, followed by amidation. A common laboratory-scale procedure involves the reaction of 1-fluoro-2-nitrobenzene with chlorosulfonic acid, followed by quenching in ice water and subsequent reaction with ammonium hydroxide.

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: The main challenges in scaling up this synthesis are associated with the highly exothermic nature of the sulfonation reaction.[1] Key issues include:

  • Heat Management: Inadequate removal of the heat generated can lead to temperature spikes, promoting side reactions and reducing product purity.

  • Mixing Efficiency: Non-uniform mixing can result in localized "hot spots" and incomplete reactions.

  • Reagent Addition: The rate of addition of the highly reactive chlorosulfonic acid is critical to control the reaction rate and temperature.

  • Work-up and Quenching: Safely quenching the large volume of reactive chlorosulfonic acid requires careful planning and execution to avoid uncontrolled reactions.

  • Impurity Profile: The types and quantities of impurities may differ between small-scale and large-scale reactions.

Troubleshooting Guide

This guide addresses common problems encountered during the scale-up of the this compound synthesis in a question-and-answer format.

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using in-process controls like HPLC or TLC. Consider extending the reaction time or gradually increasing the temperature, while carefully monitoring for the formation of byproducts.
Suboptimal stoichiometry of reagents.Ensure the molar ratio of chlorosulfonic acid to 1-fluoro-2-nitrobenzene is optimized for the larger scale. An excess of chlorosulfonic acid can sometimes drive the reaction to completion but may also lead to more side reactions.
Degradation of product during work-up.The quenching and neutralization steps should be performed at low temperatures to minimize hydrolysis of the desired product.
High Levels of Impurities Formation of sulfone byproducts.The formation of 3,3'-dinitro-4,4'-difluorodiphenyl sulfone is a potential side reaction. This can be minimized by maintaining a lower reaction temperature and ensuring efficient mixing to prevent localized overheating.
Presence of unreacted starting material.As mentioned for low yield, optimize reaction time, temperature, and stoichiometry to ensure complete conversion of 1-fluoro-2-nitrobenzene.
Formation of regioisomers.While the directing effects of the fluoro and nitro groups favor the desired isomer, other isomers can form, especially at higher temperatures. Lowering the reaction temperature can improve regioselectivity.
Poor Product Color (Dark or Discolored) Reaction temperature is too high, leading to decomposition.Maintain strict temperature control throughout the reaction. The use of a well-calibrated and efficient cooling system is crucial.
Impurities in the starting materials.Ensure the purity of 1-fluoro-2-nitrobenzene and chlorosulfonic acid before use.
Air or moisture contamination.The reaction should be carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidative side reactions. Ensure all equipment is dry.
Difficulties with Reaction Quenching Uncontrolled exotherm and splattering upon addition to water.The quenching of a large volume of chlorosulfonic acid is highly exothermic and releases HCl gas.[1] A controlled quench can be achieved by slowly adding the reaction mixture to a well-stirred and cooled vessel containing a sufficient amount of ice or chilled water. A subsurface quench is often preferred in industrial settings.[2]
Solidification of the reaction mixture upon cooling.If the reaction mixture becomes too viscous or solidifies upon cooling, it can be challenging to transfer. Consider diluting the mixture with a suitable inert solvent before quenching.
Challenges in Product Isolation and Purification Product is an oil or difficult to filter.The crude product may initially separate as an oil. Seeding with a small amount of pure product can sometimes induce crystallization. If filtration is slow, consider using a larger filter or a different type of filtration apparatus.
Product is contaminated with inorganic salts.Ensure the product is thoroughly washed with cold water after filtration to remove any residual acids and salts from the work-up.

Experimental Protocols

General Laboratory-Scale Synthesis of this compound
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 1-fluoro-2-nitrobenzene (1.0 eq).

  • Reagent Addition: Cool the flask in an ice-salt bath. Slowly add chlorosulfonic acid (3-5 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to the desired temperature (e.g., 80-120°C) for several hours. Monitor the reaction by TLC or HPLC.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. In a separate, larger vessel, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice-water with vigorous stirring.

  • Amidation: Cool the resulting slurry in an ice bath and slowly add concentrated ammonium hydroxide solution, keeping the temperature below 10 °C.

  • Isolation: The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

In-Process Monitoring by HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often suitable.

  • Detection: UV detection at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm).

  • Sample Preparation: A small aliquot of the reaction mixture is carefully quenched in a known volume of a suitable solvent (e.g., acetonitrile/water) and then diluted for injection.

Visualizations

Troubleshooting Logic for Low Yield

low_yield_troubleshooting start Low Yield of Product check_completion Check Reaction Completion (HPLC/TLC) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes optimize_time Increase Reaction Time incomplete->optimize_time optimize_temp Increase Temperature (monitor for byproducts) incomplete->optimize_temp check_stoichiometry Verify Reagent Stoichiometry incomplete->check_stoichiometry adjust_stoichiometry Adjust Molar Ratios check_stoichiometry->adjust_stoichiometry workup_issue Investigate Work-up/ Isolation Procedure complete->workup_issue temp_control Check Quenching/ Neutralization Temperature workup_issue->temp_control filtration_loss Evaluate Filtration/ Washing Losses workup_issue->filtration_loss

Caption: Troubleshooting workflow for addressing low product yield.

Key Steps in the Synthesis and Work-up

synthesis_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1-Fluoro-2-nitrobenzene C Sulfonation Reaction (Controlled Temperature) A->C B Chlorosulfonic Acid B->C D Quenching (Ice/Water) C->D E Amidation (Ammonium Hydroxide) D->E F Filtration E->F G Washing F->G H Drying G->H I This compound H->I

Caption: Experimental workflow for the synthesis of this compound.

References

Purification techniques for 4-Fluoro-3-nitrobenzenesulfonamide, including recrystallization and chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 4-Fluoro-3-nitrobenzenesulfonamide using recrystallization and column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and melting point of pure this compound?

Pure this compound is typically a white to pale yellow crystalline solid. The reported melting point is in the range of 137-141 °C. Significant deviation from this appearance or melting point may indicate the presence of impurities.

Q2: What are the common impurities in the synthesis of this compound?

Common impurities can include unreacted starting materials, regioisomers, and byproducts from side reactions. Depending on the synthetic route, these may include 1-fluoro-2-nitrobenzene and other sulfonated derivatives.

Q3: Which solvents are suitable for the recrystallization of this compound?

Isopropanol has been reported as an effective solvent for the recrystallization of this compound. Other polar solvents like ethanol or solvent mixtures such as ethyl acetate/hexane could also be explored. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.

Q4: What is a good starting point for a mobile phase in column chromatography?

For a moderately polar compound like this compound, a good starting point for normal-phase silica gel chromatography is a solvent system of ethyl acetate and hexane. A typical starting ratio would be in the range of 10-30% ethyl acetate in hexane.

Troubleshooting Guides

Recrystallization
Issue Possible Cause Suggested Solution
The compound does not dissolve in the hot solvent. Insufficient solvent. Inappropriate solvent.Add more solvent in small portions until the compound dissolves. If a large volume of solvent is required, a different, more suitable solvent should be selected.
The compound "oils out" instead of forming crystals. The boiling point of the solvent is higher than the melting point of the compound. The solution is cooling too rapidly. Significant impurities are present.Reheat the solution to redissolve the oil and add a small amount of additional solvent. Allow the solution to cool more slowly. If the problem persists, consider a pre-purification step like column chromatography.
No crystals form upon cooling. The solution is not sufficiently saturated (too much solvent was used). The solution is supersaturated.Evaporate some of the solvent to increase the concentration and allow it to cool again. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of the pure compound.
Low recovery of the purified product. Too much solvent was used, leading to significant product loss in the mother liquor. Premature crystallization during hot filtration.Minimize the amount of hot solvent used for dissolution. Ensure the filtration apparatus is pre-heated to prevent premature crystallization. The mother liquor can be concentrated to recover more product, which may require a second recrystallization.
The purified crystals are colored. Colored impurities are present.Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use this technique judiciously as it can also adsorb the desired product.
Column Chromatography
Issue Possible Cause Suggested Solution
The compound does not move from the origin (Rf = 0). The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).
The compound runs with the solvent front (Rf = 1). The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., decrease the percentage of ethyl acetate).
Poor separation of the desired compound from impurities. Inappropriate mobile phase. Column overloading.Optimize the mobile phase composition by testing different solvent systems and ratios using Thin Layer Chromatography (TLC) first. Ensure the amount of crude material loaded is appropriate for the column size (typically 1-5% of the silica gel weight).
Streaking or tailing of spots on TLC and broad peaks from the column. The compound may be acidic and interacting strongly with the silica gel. The sample is not sufficiently soluble in the mobile phase.Add a small amount (e.g., 0.5-1%) of a modifier like acetic acid to the mobile phase to improve the peak shape of acidic compounds. Ensure the sample is fully dissolved before loading onto the column.
Cracking of the silica gel bed. Improper packing of the column. Running the column dry.Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.

Experimental Protocols

Recrystallization Protocol

This protocol is based on the use of isopropanol as the recrystallization solvent.

Materials:

  • Crude this compound

  • Isopropanol

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

  • Cooling bath (e.g., dry ice/acetone)

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot isopropanol to dissolve the crude product completely. Start with a conservative amount and add more in small portions as needed while heating and swirling.

  • Once the solid is fully dissolved, remove the flask from the heat source.

  • If the solution is colored or contains insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature. Crystal formation should begin during this stage.

  • Once the flask has reached room temperature, place it in a cooling bath at -60°C to maximize crystal formation.[1]

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold isopropanol to remove any remaining soluble impurities.

  • Dry the crystals under vacuum to obtain the purified this compound.

Column Chromatography Protocol

This protocol outlines a general procedure for purification using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp for visualization

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate) and spot it on a TLC plate. Develop the plate in a solvent system of hexane and ethyl acetate (e.g., start with 7:3 hexane:ethyl acetate). Visualize the spots under a UV lamp to determine the separation and calculate the Rf values. The ideal solvent system should provide an Rf value of 0.2-0.4 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 9:1 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the initial mobile phase. Collect fractions and monitor the elution progress by TLC.

  • Gradient Elution (if necessary): If the desired compound is not eluting, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Quantitative Data Summary

Technique Parameter Recommended Value/Range Notes
Recrystallization SolventIsopropanolOther polar solvents or mixtures may also be effective.
Cooling Temperature-60°CLower temperatures can improve yield but may also co-precipitate impurities.
Column Chromatography Stationary PhaseSilica Gel (60 Å, 230-400 mesh)Standard for normal-phase chromatography.
Mobile PhaseHexane/Ethyl AcetateA common and effective solvent system for moderately polar compounds.
Initial Mobile Phase Composition9:1 to 7:3 (Hexane:Ethyl Acetate)This should be optimized based on preliminary TLC analysis.
Elution ModeIsocratic or GradientA gradient of increasing ethyl acetate may be necessary to elute the compound.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_cooling Crystallization cluster_isolation Isolation crude Crude Product dissolve Dissolve in minimal hot isopropanol crude->dissolve cool_rt Cool to Room Temp dissolve->cool_rt cool_neg60 Cool to -60°C cool_rt->cool_neg60 filtrate Vacuum Filtration cool_neg60->filtrate wash Wash with cold isopropanol filtrate->wash dry Dry under vacuum wash->dry pure_product Pure Product dry->pure_product

Caption: Workflow for the recrystallization of this compound.

Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation tlc TLC Analysis (Hexane/EtOAc) pack Pack Silica Gel Column tlc->pack load Load Crude Sample pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect monitor_tlc Monitor by TLC collect->monitor_tlc combine Combine Pure Fractions monitor_tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for column chromatography purification.

References

Managing side reactions of the nitro group during functionalization of 4-Fluoro-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-Fluoro-3-nitrobenzenesulfonamide. It focuses on managing common side reactions, particularly those involving the nitro group, during nucleophilic aromatic substitution (SNAr) reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the functionalization of this compound?

A1: The primary mechanism is nucleophilic aromatic substitution (SNAr). The fluorine atom on the benzene ring is activated by the strongly electron-withdrawing nitro group located at the ortho position.[1][2][3] This activation facilitates the attack of a nucleophile on the carbon atom attached to the fluorine, leading to the displacement of the fluoride ion. The reaction proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex.[3]

Q2: What are the most common side reactions to be aware of?

A2: The most significant side reaction is the reduction of the nitro group.[4][5] This can occur if the reaction conditions are reducing in nature or if the chosen nucleophile has reducing properties. The nitro group can be reduced to various functionalities, including hydroxylamines or amines, leading to undesired byproducts.[4] Another potential side reaction is the displacement of the nitro group, although this is less common than displacement of the fluoride.[6]

Q3: Is it necessary to protect the nitro group during functionalization?

A3: Generally, it is not necessary to protect the nitro group as it is relatively unreactive under typical SNAr conditions.[7] Protecting a nitro group is not a standard procedure and can add multiple, potentially low-yielding steps to the synthesis, such as reduction to an amine, protection of the amine, the desired functionalization, and subsequent re-oxidation to the nitro group.[7] The focus should be on optimizing reaction conditions to avoid nitro group reduction.

Q4: What types of nucleophiles can be used with this compound?

A4: A wide range of nucleophiles can be employed, including amines (primary and secondary), alcohols, thiols, and carbanions.[3][8] The success of the reaction will depend on the nucleophilicity of the reagent and the reaction conditions.

Q5: How does the position of the nitro group affect the reactivity of the fluorine atom?

A5: The ortho and para positions of the electron-withdrawing group relative to the leaving group (fluorine) are crucial for activating the ring towards nucleophilic attack.[2][3][8] In this compound, the nitro group is ortho to the fluorine, providing strong activation for the SNAr reaction by stabilizing the intermediate Meisenheimer complex through resonance.[1][3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Insufficient activation of the nucleophile.2. Reaction temperature is too low.3. Inappropriate solvent.4. Deactivation of the nucleophile by acidic protons.1. Add a suitable base (e.g., K₂CO₃, NaH, Et₃N) to deprotonate the nucleophile.[9]2. Gradually increase the reaction temperature. Monitor for decomposition.[9]3. Use a polar aprotic solvent like DMSO, DMF, or acetonitrile to facilitate the SNAr reaction.4. If the nucleophile has acidic protons (e.g., primary amines, alcohols), use an excess of the nucleophile or a non-nucleophilic base to scavenge the acid produced.
Formation of Byproducts from Nitro Group Reduction 1. The nucleophile or other reagents have reducing properties.2. Reaction conditions are too harsh (e.g., high temperature for extended periods).3. Presence of catalytic impurities that can facilitate reduction.1. Choose a nucleophile with minimal reducing potential. If reduction is unavoidable, consider a milder reducing agent that is selective for the nitro group after the SNAr reaction is complete.[5]2. Optimize the reaction time and temperature to the minimum required for completion.3. Ensure the purity of all reagents and solvents.
Multiple Products Observed (e.g., Disubstitution) 1. The product of the initial SNAr reaction is more reactive than the starting material.2. Presence of other reactive sites on the nucleophile.1. Use a stoichiometric amount of the nucleophile or add it slowly to the reaction mixture.2. Protect other reactive functional groups on the nucleophile if they can compete in the reaction.[10][11]
Starting Material Remains Unchanged 1. The nucleophile is not strong enough.2. The leaving group (fluoride) is not sufficiently activated under the chosen conditions.1. Consider using a stronger nucleophile or activating the current one with a stronger base.2. Ensure the reaction is performed under anhydrous conditions if the nucleophile is sensitive to water.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution (Amination)
  • To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMSO, DMF), add the desired amine nucleophile (1.1 - 2.0 eq).

  • Add a base (e.g., K₂CO₃, 2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Optimization of Reaction Conditions

The following table summarizes the effect of different parameters on the yield of a model amination reaction.

Entry Base Solvent Temperature (°C) Yield (%) Reference
1NoneNone15032[9]
2K₂CO₃None15039[9]
3NaHToluene11080[9]
4K₂CO₃Acetonitrile160 (Microwave)62-72[12]

Note: The data in this table is based on analogous amidation and amination reactions and serves as a general guideline for optimizing the functionalization of this compound.

Visualizations

SNAr_Mechanism reagents This compound + Nucleophile (Nu⁻) meisenheimer Meisenheimer Complex (Resonance Stabilized) reagents->meisenheimer Attack at C-F product Substituted Product + F⁻ meisenheimer->product Loss of F⁻

Caption: SNAr mechanism for the functionalization of this compound.

Troubleshooting_Workflow start Low Product Yield check_conditions Review Reaction Conditions start->check_conditions check_reduction Analyze for Nitro Reduction check_conditions->check_reduction No optimize_base Optimize Base/Solvent check_conditions->optimize_base Yes optimize_temp Adjust Temperature/Time check_reduction->optimize_temp No change_reagents Select Milder Reagents check_reduction->change_reagents Yes success Improved Yield optimize_base->success optimize_temp->success change_reagents->success

References

How to monitor the progress of reactions involving 4-Fluoro-3-nitrobenzenesulfonamide by TLC or LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for monitoring the progress of chemical reactions involving 4-Fluoro-3-nitrobenzenesulfonamide using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: Why is it important to monitor the progress of my reaction involving this compound?

A1: Monitoring your reaction allows you to determine the optimal reaction time, identify the formation of byproducts, and ensure the complete consumption of the starting material. This leads to improved yield, purity, and understanding of the reaction kinetics.

Q2: Which technique, TLC or LC-MS, is better for monitoring my reaction?

A2: Both techniques are valuable and often complementary. TLC is a rapid, simple, and inexpensive method ideal for quick qualitative checks at the bench. LC-MS provides more detailed quantitative information, higher sensitivity, and mass confirmation of the products and byproducts, making it a more powerful tool for in-depth analysis.

Q3: My starting material and product have very similar polarities. How can I get good separation on TLC?

A3: If you are struggling with separation due to similar polarities, try experimenting with different solvent systems. A common strategy for sulfonamides is to add a small amount of a basic modifier like triethylamine to the mobile phase, which can improve the spot shape and resolution. You can also explore two-dimensional TLC to enhance separation.

Q4: I don't see any spots on my TLC plate under the UV lamp. What could be the problem?

A4: While aromatic and nitro compounds often absorb UV light, the concentration of your sample on the plate might be too low.[1][2] Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications. Alternatively, your product may not be UV-active, in which case you can use a chemical stain, such as potassium permanganate or iodine, for visualization.

Q5: In my LC-MS analysis, I am observing a weak signal for my product. What could be the cause?

A5: A weak signal in LC-MS can be due to several factors, including ion suppression from matrix components or co-eluting species.[3] It is also possible that the chosen ionization mode (e.g., ESI positive or negative) is not optimal for your compound. For halogenated nitroaromatic compounds, Atmospheric Pressure Chemical Ionization (APCI) in negative mode can sometimes provide better sensitivity.

Troubleshooting Guides

Thin-Layer Chromatography (TLC) Troubleshooting
Problem Possible Cause(s) Solution(s)
Streaking or Elongated Spots Sample is overloaded.Dilute the sample before spotting it on the TLC plate.
The compound is acidic or basic.For acidic compounds, add a small amount of acetic or formic acid to the mobile phase. For basic compounds, add a small amount of triethylamine.
The compound is highly polar.Consider using a reverse-phase TLC plate (e.g., C18) with a more polar mobile phase.[1]
Spots are Not Visible The sample concentration is too low.Spot the sample multiple times in the same location, ensuring the spot is dry between applications.[1][2]
The compound is not UV-active.Use a chemical stain (e.g., potassium permanganate, iodine) to visualize the spots.
The solvent level in the developing chamber is too high.Ensure the solvent level is below the spotting line on the TLC plate.[2]
Spots are Too Close to the Baseline (Low Rf) The mobile phase is not polar enough.Increase the proportion of the polar solvent in your mobile phase.
Spots are Too Close to the Solvent Front (High Rf) The mobile phase is too polar.Decrease the proportion of the polar solvent or choose a less polar solvent system.[1]
Uneven Solvent Front The TLC plate was not placed evenly in the chamber.Ensure the plate is placed vertically and straight in the developing chamber.
The chamber was disturbed during development.Avoid moving or disturbing the developing chamber while the TLC is running.
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
Problem Possible Cause(s) Solution(s)
Poor Peak Shape (Tailing or Fronting) Column overload.Dilute the sample before injection.
Incompatible sample solvent.Dissolve the sample in the initial mobile phase if possible.
Column contamination or degradation.Flush the column with a strong solvent or replace it if necessary.
Weak or No Signal Ion suppression from the matrix or co-eluting compounds.Improve sample preparation to remove interfering substances. Modify the chromatographic method to separate the analyte from the suppressing agents.
Incorrect ionization mode or parameters.Experiment with both positive and negative ionization modes. Optimize source parameters like capillary voltage and gas flows. For halogenated nitroaromatics, consider APCI.
The compound is not stable in the mobile phase.Check the stability of your compound in the mobile phase over time.
Retention Time Shifts Changes in mobile phase composition.Prepare fresh mobile phase and ensure accurate mixing.
Fluctuations in column temperature.Ensure the column oven is maintaining a stable temperature.
Column aging.Equilibrate the column thoroughly before each run and monitor its performance over time.
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and flush the system thoroughly.
Dirty ion source.Clean the ion source according to the manufacturer's instructions.

Experimental Protocols

Protocol 1: Monitoring Reaction Progress by TLC

This protocol provides a general method for monitoring a nucleophilic aromatic substitution reaction where this compound is the starting material.

1. Materials:

  • TLC plates (e.g., silica gel 60 F254)

  • Developing chamber

  • Capillary spotters

  • UV lamp (254 nm and 365 nm)

  • Mobile phase: A common starting point is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The polarity can be adjusted based on the reaction product.

  • Staining solution (e.g., potassium permanganate stain)

2. Procedure:

  • Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation and close the lid.

  • Using a pencil, gently draw a baseline on the TLC plate about 1 cm from the bottom.

  • On the baseline, spot the following:

    • Lane 1 (Starting Material): A dilute solution of this compound.

    • Lane 2 (Co-spot): Spot the starting material, and then on top of the same spot, apply a sample of the reaction mixture.

    • Lane 3 (Reaction Mixture): A sample taken directly from the reaction at a specific time point.

  • Carefully place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level. Close the chamber.

  • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp and circle them with a pencil.

  • If necessary, further visualize the spots by dipping the plate in a staining solution and gently heating it.

  • Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

Expected Results:

CompoundExpected Rf (30:70 Ethyl Acetate/Hexane)UV Activity
This compound~0.4Yes
Product (e.g., amine-substituted)Lower Rf (~0.2-0.3)Yes

Note: These Rf values are illustrative and will vary depending on the exact mobile phase composition and the nature of the product.

Protocol 2: Monitoring Reaction Progress by LC-MS

This protocol outlines a general UPLC-MS method for the quantitative analysis of a reaction involving this compound.

1. Instrumentation and Conditions:

  • LC System: UPLC system

  • Column: A C18 column is a good starting point (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient could be 5-95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 1-5 µL

  • MS System: Quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI) in negative mode is often suitable for sulfonamides. APCI in negative mode can also be effective for nitroaromatics.

  • Scan Mode: Full scan for initial identification and then Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) for quantification.

2. Sample Preparation:

  • Take a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Quench the reaction if necessary (e.g., by adding a small amount of acid or base).

  • Dilute the sample significantly with the initial mobile phase composition (e.g., 1:1000 with 95:5 Water/Acetonitrile).

  • Filter the diluted sample through a 0.22 µm syringe filter before injection.

3. Data Analysis:

  • Identify the peaks for the starting material and expected product based on their retention times and mass-to-charge ratios (m/z).

  • Integrate the peak areas for the starting material and product at each time point.

  • Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product to determine the reaction progress.

Expected LC-MS Parameters:

CompoundRetention Time (min)[M-H]⁻ (m/z)Key Fragment Ions (m/z)
This compound~2.5219.0155.0, 139.0, 80.0
Product (e.g., amine-substituted)VariesVariesVaries

Note: Retention times and fragmentation patterns are illustrative and should be confirmed experimentally.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis prep_chamber Prepare Developing Chamber prep_plate Spot TLC Plate (SM, Co-spot, Rxn Mixture) prep_chamber->prep_plate develop Develop Plate in Chamber prep_plate->develop dry Dry Plate develop->dry uv Visualize under UV Lamp dry->uv stain Stain (if necessary) uv->stain analyze Calculate Rf Values stain->analyze

Caption: Workflow for monitoring reaction progress using TLC.

LCMS_Troubleshooting cluster_peak Peak Shape Issues cluster_signal Signal Intensity Issues cluster_rt Retention Time Issues start Problem Observed in LC-MS Data peak_shape Poor Peak Shape start->peak_shape weak_signal Weak/No Signal start->weak_signal rt_shift Retention Time Shift start->rt_shift overload Dilute Sample peak_shape->overload solvent Change Sample Solvent peak_shape->solvent column_issue Flush/Replace Column peak_shape->column_issue ion_suppression Improve Sample Prep / Modify Chromatography weak_signal->ion_suppression ionization Optimize Ion Source / Switch Mode weak_signal->ionization stability Check Analyte Stability weak_signal->stability mobile_phase Prepare Fresh Mobile Phase rt_shift->mobile_phase temp Check Column Temperature rt_shift->temp column_age Equilibrate/Monitor Column rt_shift->column_age

Caption: Troubleshooting logic for common LC-MS issues.

References

Strategies to avoid decomposition of 4-Fluoro-3-nitrobenzenesulfonamide under harsh reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on handling 4-Fluoro-3-nitrobenzenesulfonamide to minimize decomposition under harsh experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound and how do they influence its stability?

A1: this compound possesses three key functional groups on a benzene ring: a fluoro group (-F), a nitro group (-NO₂), and a sulfonamide group (-SO₂NH₂). The strong electron-withdrawing nature of the nitro group, positioned ortho to the fluorine atom, significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[1] This makes the fluorine atom a good leaving group, rendering the molecule susceptible to degradation by nucleophiles. The sulfonamide group also influences the electronic properties of the ring.

Q2: What are the most common decomposition pathways for this compound under harsh reaction conditions?

A2: The principal decomposition pathway is nucleophilic aromatic substitution (SNAr), where a nucleophile attacks the carbon atom attached to the fluorine, leading to the displacement of the fluoride ion.[1] This is especially prevalent in the presence of strong nucleophiles and under basic conditions. Other potential degradation pathways under forced conditions can include reduction of the nitro group and hydrolysis of the sulfonamide bond, although the latter typically requires very harsh conditions.[2]

Q3: How does pH affect the stability of this compound?

A3: The stability of this compound is significantly pH-dependent.

  • Basic Conditions (high pH): The presence of hydroxide ions or other strong bases can readily initiate nucleophilic aromatic substitution, leading to the replacement of the fluorine atom. The rate of this degradation is expected to increase with increasing pH.

  • Acidic Conditions (low pH): While generally more stable under acidic conditions than basic conditions, prolonged exposure to strong acids at elevated temperatures can potentially lead to hydrolysis of the sulfonamide group.

Q4: Is this compound sensitive to high temperatures?

Troubleshooting Guides

This section provides solutions to common problems encountered during the use of this compound.

Issue 1: Rapid consumption of starting material and formation of an unexpected polar byproduct.
  • Possible Cause: Nucleophilic attack on the aromatic ring.

  • Troubleshooting Steps:

    • Identify the Nucleophile: Determine if any reagents or solvents in your reaction mixture are strongly nucleophilic (e.g., amines, alkoxides, hydroxides).

    • Lower the Temperature: Reducing the reaction temperature can significantly slow down the rate of nucleophilic substitution.

    • Use a Weaker Base: If a base is required, consider using a non-nucleophilic base (e.g., proton sponge, DBU in certain contexts) or a sterically hindered base.

    • Protect the Sulfonamide Group: If the sulfonamide nitrogen is the nucleophile in an undesired side reaction, consider protecting it. However, this adds extra steps to the synthesis.

Issue 2: Degradation of the compound during workup.
  • Possible Cause: Exposure to strong aqueous base during extraction.

  • Troubleshooting Steps:

    • Avoid Strong Bases: Use mild bases like sodium bicarbonate or a phosphate buffer for neutralization and extraction whenever possible.

    • Minimize Contact Time: If a stronger base is unavoidable, minimize the contact time and perform the extraction at a lower temperature.

    • Use an Alternative Workup: Consider a non-aqueous workup or direct purification by chromatography if the product is compatible.

Issue 3: Reduction of the nitro group during a reaction.
  • Possible Cause: Presence of a reducing agent in the reaction.

  • Troubleshooting Steps:

    • Scrutinize Reagents: Ensure that no unintended reducing agents (e.g., certain metals, hydrides) are present.

    • Use a Milder Reducing Agent: If a reduction is intended for another part of the molecule, select a reagent that is chemoselective and will not reduce the nitro group under the chosen conditions.

    • Change the Order of Steps: Consider performing the reaction that is sensitive to the nitro group before introducing any reducing steps.

Data Presentation

Table 1: Summary of Potential Decomposition Pathways under Harsh Conditions

Harsh ConditionPotential Decomposition PathwayPrimary Degradation Product(s)
Strong Base (e.g., NaOH, amines) Nucleophilic Aromatic Substitution (SNAr)4-Hydroxy-3-nitrobenzenesulfonamide or 4-Amino-3-nitrobenzenesulfonamide derivatives
High Temperature General Thermal DecompositionComplex mixture of byproducts
Strong Acid (e.g., conc. HCl, H₂SO₄) Sulfonamide Hydrolysis (requires forcing conditions)4-Fluoro-3-nitrobenzenesulfonic acid and ammonia
Reducing Agents (e.g., H₂, Pd/C) Nitro Group Reduction3-Amino-4-fluorobenzenesulfonamide

Experimental Protocols

Protocol 1: General Procedure for a Reaction Involving this compound with a Nucleophile
  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

  • Solvent Choice: Use a dry, aprotic solvent (e.g., THF, DMF, acetonitrile) to minimize side reactions with the solvent.

  • Temperature Control: Maintain the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Start with cooling the reaction mixture to 0 °C or below before adding the nucleophile.

  • Reagent Addition: Add the nucleophilic reagent slowly and in a controlled manner to manage any exotherm and minimize localized high concentrations.

  • Reaction Monitoring: Monitor the reaction progress closely using a suitable analytical technique (e.g., TLC, HPLC, LC-MS) to avoid prolonged reaction times.

  • Quenching: Quench the reaction by adding a mild acidic solution (e.g., saturated ammonium chloride) at low temperature.

  • Workup: Perform the aqueous workup using buffered solutions or mild acids/bases and at reduced temperatures.

  • Purification: Purify the product promptly after workup to prevent degradation on standing.

Protocol 2: Stability Indicating HPLC Method for Monitoring Decomposition
  • Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 90%) over a suitable time (e.g., 15-20 minutes) to ensure separation of the starting material from potential degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both the starting material and expected byproducts absorb (e.g., 254 nm).

  • Forced Degradation Samples: To validate the method, prepare samples of this compound that have been subjected to forced degradation (e.g., by heating in dilute acid, base, and hydrogen peroxide) to ensure the method can separate the parent compound from its degradation products.

Visualizations

Decomposition_Pathway Start This compound Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate Nucleophilic Attack Product 4-Substituted-3-nitrobenzenesulfonamide Intermediate->Product Elimination of F⁻ LeavingGroup Fluoride Ion (F⁻) Intermediate->LeavingGroup Nucleophile Nucleophile (e.g., OH⁻, RNH₂)

Caption: Nucleophilic Aromatic Substitution (SNAr) pathway.

Experimental_Workflow Start Start: Reaction Setup Condition_Control Control Reaction Conditions (Temp, pH, Atmosphere) Start->Condition_Control Monitoring Monitor Reaction Progress (TLC, HPLC, LC-MS) Condition_Control->Monitoring Workup Mild Quenching & Workup Monitoring->Workup Analysis Analyze Product Purity & Identify Byproducts Workup->Analysis Analysis->Start Optimization Loop Troubleshoot Troubleshoot Decomposition Analysis->Troubleshoot Decomposition > 5% Troubleshoot->Condition_Control Adjust Conditions

Caption: Workflow for minimizing decomposition during reactions.

References

Validation & Comparative

A Comparative Guide to HPLC and NMR for Purity Analysis of 4-Fluoro-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates is a critical step. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity determination of 4-Fluoro-3-nitrobenzenesulfonamide. The comparison is supported by detailed experimental protocols and representative data to aid in selecting the most suitable method for your analytical needs.

At a Glance: HPLC vs. NMR for Purity Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning of the analyte and impurities between a stationary and mobile phase.Quantitative determination based on the direct proportionality between the integral of an NMR signal and the number of nuclei.[1][2]
Primary Output Chromatogram showing retention time and peak area/height.Spectrum showing chemical shifts and signal integrals.
Quantification Requires a certified reference standard of the analyte for accurate quantification. Purity is often determined by area percent.Can provide absolute quantification against a certified internal standard, without needing a reference standard of the analyte itself.[2][3]
Selectivity High selectivity based on chromatographic separation.High selectivity based on unique chemical shifts of different protons in the molecule.
Sensitivity Generally higher sensitivity, capable of detecting trace impurities.Lower sensitivity compared to HPLC, may not detect very low-level impurities.
Structural Information Provides limited structural information (UV-Vis spectrum with a PDA detector).Provides detailed structural information, aiding in impurity identification.
Throughput Higher throughput, suitable for routine quality control of multiple samples.Lower throughput, more time-consuming per sample.
Sample Consumption Requires small sample amounts.Requires slightly larger sample amounts.
Cost Lower initial instrument cost and operational cost.Higher initial instrument cost and maintenance.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a general reverse-phase HPLC method suitable for the purity analysis of this compound. Method validation according to ICH guidelines is essential for ensuring reliable results.[4][5][6]

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

  • HPLC-grade acetonitrile and water.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • This compound sample.

2. Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30-31 min: 70% to 30% B

    • 31-40 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 265 nm

  • Injection Volume: 5 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to obtain a known concentration (e.g., 1 mg/mL).

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard (1 mg/mL) filter_standard Filter Standard prep_standard->filter_standard prep_sample Prepare Sample (1 mg/mL) filter_sample Filter Sample prep_sample->filter_sample injection Inject Samples filter_standard->injection Inject Standard filter_sample->injection Inject Sample hplc_system HPLC System Setup (C18 Column, Gradient Elution) hplc_system->injection detection UV Detection (265 nm) injection->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Calculate Area % Purity integration->calculation

HPLC Purity Analysis Workflow
Quantitative Nuclear Magnetic Resonance (qNMR) Method

This protocol describes a general ¹H qNMR method for the absolute purity determination of this compound using an internal standard.[1][7][8]

1. Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

  • Deuterated solvent (e.g., DMSO-d₆).

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • This compound sample.

2. Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample and the internal standard into a vial.

  • Dissolve the mixture in a precise volume of deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum.

  • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons (typically 5-7 times the longest T₁).

  • Optimize other acquisition parameters as needed.

4. Data Processing and Analysis:

  • Process the spectrum (Fourier transform, phase correction, baseline correction).

  • Integrate the well-resolved signals of the analyte and the internal standard.

  • The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis weigh_sample Accurately Weigh Sample and Internal Standard dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acquisition Acquire ¹H NMR Spectrum (with appropriate D1) transfer->nmr_acquisition processing Spectrum Processing nmr_acquisition->processing integration Signal Integration processing->integration calculation Calculate Absolute Purity integration->calculation

qNMR Purity Analysis Workflow

Representative Data Comparison

The following tables summarize hypothetical but representative quantitative data for the purity analysis of a batch of this compound using both HPLC and qNMR.

Table 1: Purity Determination Results

ParameterHPLC (Area %)qNMR (Absolute Purity)
Purity 98.5%98.2%
Standard Deviation ± 0.2%± 0.3%
Relative Standard Deviation 0.20%0.31%

Table 2: Method Validation Parameters

ParameterHPLCqNMR
Linearity (r²) > 0.999> 0.999
Limit of Detection (LOD) ~0.01%~0.1%
Limit of Quantification (LOQ) ~0.03%~0.3%
Accuracy (Recovery) 98-102%98-102%
Precision (RSD) < 2%< 2%

Conclusion

Both HPLC and qNMR are powerful techniques for the purity analysis of this compound, each with its own set of advantages and limitations.

  • HPLC is a highly sensitive and high-throughput method, making it ideal for routine quality control and the detection of trace impurities. However, it relies on the availability of a certified reference standard for accurate quantification.

  • qNMR offers the significant advantage of providing absolute purity determination without the need for an analyte-specific reference standard, making it a valuable tool in early drug development stages when such standards may not be available.[3] It also provides structural confirmation. The main limitations are its lower sensitivity and throughput compared to HPLC.

The choice between HPLC and qNMR will depend on the specific requirements of the analysis. For routine quality control where high throughput and sensitivity are paramount, HPLC is often the preferred method. For the certification of reference materials or when an absolute purity value is required without a specific standard, qNMR is the superior choice. In many drug development settings, these techniques are used orthogonally to provide a comprehensive purity profile of the compound.

References

A Comparative Guide to 4-Fluoro-3-nitrobenzenesulfonamide and Other Benzenesulfonamide Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 4-Fluoro-3-nitrobenzenesulfonamide with other benzenesulfonamide reagents, focusing on their chemical reactivity, applications in synthesis, and biological activities. The information is intended to assist researchers in selecting the appropriate reagents for their specific needs in drug discovery and chemical synthesis.

Introduction to Benzenesulfonamides

Benzenesulfonamides are a class of organic compounds characterized by a benzenesulfonyl group attached to a nitrogen atom. This scaffold is a key pharmacophore in a wide range of therapeutic agents due to its ability to mimic a peptide bond and interact with various biological targets. The reactivity and biological activity of benzenesulfonamide derivatives can be finely tuned by modifying the substituents on the benzene ring.

This compound is a versatile building block in medicinal chemistry and agrochemical synthesis.[1] Its chemical structure, featuring both a fluorine atom and a nitro group, imparts unique reactivity and properties that make it a valuable reagent for the synthesis of complex molecules. This guide will compare this compound with other commonly used benzenesulfonamide reagents, highlighting their relative strengths and applications.

Chemical Properties and Reactivity

The reactivity of benzenesulfonamide reagents is primarily governed by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group in this compound, activate the benzene ring towards nucleophilic aromatic substitution (SNA r). The fluorine atom, being a good leaving group in SNA r reactions, further enhances the reactivity of this compound.

Key Features of this compound:

  • High Reactivity: The presence of a strong electron-withdrawing nitro group and a highly electronegative fluorine atom makes the aromatic ring highly susceptible to nucleophilic attack.[2]

  • Versatile Intermediate: It serves as a key intermediate in the synthesis of a variety of substituted arylsulfonamide derivatives.[3]

  • Orthogonal Reactivity: The fluorine and nitro groups can be selectively targeted in subsequent synthetic steps, allowing for the introduction of diverse functionalities.

A general workflow for the utilization of benzenesulfonamide reagents in synthesis is depicted below.

Benzenesulfonamide Synthesis Workflow General Synthetic Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Benzenesulfonyl_Chloride Substituted Benzenesulfonyl Chloride Reaction_Vessel Sulfonamide Formation (e.g., in Pyridine or aq. NaOH) Benzenesulfonyl_Chloride->Reaction_Vessel Amine Primary/Secondary Amine Amine->Reaction_Vessel Sulfonamide Substituted Benzenesulfonamide Reaction_Vessel->Sulfonamide

Caption: General Synthetic Workflow for Benzenesulfonamides.

Comparative Performance in Biological Applications

Benzenesulfonamide derivatives have been extensively explored as inhibitors of various enzymes, including carbonic anhydrases and protein kinases. The nature and position of substituents on the benzenesulfonamide core play a crucial role in determining the potency and selectivity of these inhibitors.

While direct comparative studies are limited, the following tables summarize the inhibitory activities of various benzenesulfonamide derivatives, including those with fluoro and nitro substitutions, against different biological targets.

Disclaimer: The data presented below is compiled from different studies. A direct comparison of potencies should be made with caution, as experimental conditions may vary between studies.

Table 1: Comparison of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors

Compound/SubstituentTarget IsoformInhibition Constant (Kᵢ)Reference
BenzenesulfonamidehCA I250 nM[4]
BenzenesulfonamidehCA II150 nM[4]
4-Carboxy-benzenesulfonamidehCA I130 nM[4]
4-Carboxy-benzenesulfonamidehCA II1.3 nM[4]
4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzenesulfonamidehCA I10.3 nM[4]
4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzenesulfonamidehCA II6.8 nM[4]
4-Trifluoromethylbenzenesulfonyl amino derivativehCA IXIC₅₀ = 10.01 nM[5]
Benzenesulfonamide incorporating pyrazolehCA IIKᵢ = 3.3 nM[6]
Selenazole incorporating benzenesulfonamideH. pylori CAαKᵢ = 0.79 - 2.84 µM[7]

Table 2: Comparison of Benzenesulfonamide Derivatives as Kinase Inhibitors

Compound/SubstituentTarget KinaseActivityReference
4-Methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamideBreast Cancer Cells (MDA-MB-231)High Antiproliferative Activity[8]
Pentafluoro derivatives of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamideLeukemia (CCRF-CEM) & Breast Cancer (MDA-MB-468)Higher activity than Doxorubicin[8]
N-(phenylalkyl)piperidine derivative of benzenesulfonamidePhospholipase A2IC₃₀ = 0.009 µM[1]

Signaling Pathways Targeted by Benzenesulfonamide Derivatives

Benzenesulfonamide-based inhibitors have been developed to target key signaling pathways implicated in various diseases, including cancer and inflammation.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. The sulfonamide group of the inhibitors coordinates to the zinc ion in the active site of the enzyme, blocking its catalytic activity.

Carbonic Anhydrase Inhibition Mechanism of Carbonic Anhydrase Inhibition CO2_H2O CO₂ + H₂O CA Carbonic Anhydrase (with Zn²⁺) CO2_H2O->CA binds to H2CO3 H₂CO₃ HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H dissociates CA->H2CO3 catalyzes Inhibitor Benzenesulfonamide Inhibitor Inhibitor->CA binds to Zn²⁺ & inhibits

Caption: Mechanism of Carbonic Anhydrase Inhibition.
Kinase Signaling Pathways

Many benzenesulfonamide derivatives have been designed to inhibit protein kinases, which are critical regulators of cell signaling. Dysregulation of kinase activity is a hallmark of cancer and other diseases.

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Inhibitors targeting components of this pathway are of great interest in cancer therapy.

PI3K_AKT_mTOR_Pathway PI3K/AKT/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP₃ PI3K->PIP3 phosphorylates PIP2 PIP₂ PIP2->PI3K AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Inhibitor Benzenesulfonamide Kinase Inhibitor Inhibitor->PI3K inhibits Inhibitor->mTOR inhibits

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

Experimental Protocols

General Procedure for the Synthesis of N-Substituted Benzenesulfonamides

This protocol describes a general method for the synthesis of N-substituted benzenesulfonamides from a substituted benzenesulfonyl chloride and an amine.

Materials:

  • Substituted benzenesulfonyl chloride (e.g., 4-Fluoro-3-nitrobenzenesulfonyl chloride) (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Pyridine or Triethylamine (as base and solvent)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent, optional)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the amine (1.1 eq) in pyridine or a mixture of DCM/pyridine at 0 °C under a nitrogen atmosphere.

  • To the stirred solution, add the substituted benzenesulfonyl chloride (1.0 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted benzenesulfonamide.

  • Characterize the final product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry).

General Procedure for Nucleophilic Aromatic Substitution using this compound

This protocol outlines a general method for the substitution of the fluorine atom in this compound with a nucleophile.

Materials:

  • This compound (1.0 eq)

  • Nucleophile (e.g., an amine or an alcohol) (1.2 - 2.0 eq)

  • A suitable base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DIPEA) (2.0 - 3.0 eq)

  • A polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)

  • Water

  • Ethyl acetate or other suitable organic solvent for extraction

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in a polar aprotic solvent, add the nucleophile (1.2 - 2.0 eq) and the base (2.0 - 3.0 eq).

  • Heat the reaction mixture to a temperature ranging from 60 °C to 120 °C. The optimal temperature and reaction time will depend on the reactivity of the nucleophile. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with an organic solvent like ethyl acetate (3 x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired substituted 3-nitrobenzenesulfonamide derivative.

  • Characterize the product using appropriate analytical methods.

Conclusion

References

Validating the Structure of 4-Fluoro-3-nitrobenzenesulfonamide Derivatives: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel synthesized compounds is a critical step in the discovery pipeline. This guide provides a comparative overview of key spectroscopic techniques for the structural validation of 4-Fluoro-3-nitrobenzenesulfonamide derivatives, complete with experimental data and detailed protocols.

The precise characterization of this compound and its derivatives is paramount for understanding their structure-activity relationships (SAR) and ensuring their potential as therapeutic agents. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools for this purpose. Each technique provides unique and complementary information, and a combined approach is often necessary for complete structural elucidation.

Comparative Analysis of Spectroscopic Data

To illustrate the application of these techniques, we will first examine the spectroscopic data for the parent compound, this compound, and then present a hypothetical N-aryl derivative, N-(4-methoxyphenyl)-4-fluoro-3-nitrobenzenesulfonamide, to highlight the differences in their spectral features.

Spectroscopic Data This compound N-(4-methoxyphenyl)-4-fluoro-3-nitrobenzenesulfonamide (Hypothetical Data)
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 8.52 (dd, 1H), 8.20 (dq, 1H), 7.84 (dt, 1H), 7.73 (s, 2H)[1]10.5 (s, 1H, -SO₂NH-), 8.61 (dd, 1H), 8.25 (m, 1H), 7.70 (t, 1H), 7.15 (d, 2H), 6.85 (d, 2H), 3.75 (s, 3H)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) Data not available in search results~160 (C-F), ~156 (C-O), ~148 (C-NO₂), ~138 (C-SO₂), ~132, ~128, ~125, ~122, ~114, ~55 (-OCH₃)
¹⁹F NMR (376 MHz, CDCl₃) δ (ppm) Data not available in search results~ -115 (s)
Mass Spectrometry (ESI-MS) m/z 221.0 [M+H]⁺327.0 [M+H]⁺, 263.0 [M+H-SO₂]⁺
Infrared (IR) ν (cm⁻¹) ~3350, 3250 (N-H), ~1540 (NO₂ asym), ~1350 (NO₂ sym), ~1320 (SO₂ asym), ~1160 (SO₂ sym)~3250 (N-H), ~1540 (NO₂ asym), ~1350 (NO₂ sym), ~1330 (SO₂ asym), ~1170 (SO₂ sym), ~1250 (C-O)

Experimental Workflows and Logical Relationships

The structural validation process follows a logical workflow, where information from each spectroscopic technique contributes to the final structural assignment.

experimental_workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Elucidation Synthesis Synthesis of Derivative IR IR Spectroscopy Synthesis->IR NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesis->NMR MS Mass Spectrometry Synthesis->MS IR_Analysis Functional Group ID IR->IR_Analysis NMR_Analysis Connectivity & Environment NMR->NMR_Analysis MS_Analysis Molecular Weight & Fragmentation MS->MS_Analysis Structure Structure Elucidation IR_Analysis->Structure NMR_Analysis->Structure MS_Analysis->Structure

Caption: Experimental workflow for the synthesis and spectroscopic validation of this compound derivatives.

Key Experimental Protocols

Detailed and consistent experimental protocols are essential for obtaining high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and the chemical environment of the fluorine atom.

Instrumentation: 400 MHz NMR Spectrometer

Sample Preparation:

  • Weigh 5-10 mg of the this compound derivative.

  • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Solvent: DMSO-d₆ or CDCl₃.

  • Temperature: 298 K.

  • Number of Scans: 16-32.

  • Relaxation Delay: 1.0 s.

  • Acquisition Time: 4.0 s.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Solvent: DMSO-d₆ or CDCl₃.

  • Temperature: 298 K.

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2.0 s.

¹⁹F NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Number of Scans: 64-128.

  • Relaxation Delay: 1.0 s.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the derivative.

Instrumentation: High-Resolution Mass Spectrometer with an Electrospray Ionization (ESI) source.

Sample Preparation:

  • Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

Data Acquisition (Positive Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Mass Range: m/z 50-500.

  • Collision Energy (for MS/MS): Ramped from 10 to 40 eV to observe fragmentation. A characteristic loss of SO₂ (64 Da) is often observed for arylsulfonamides.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.

Comparison with Alternative Techniques

While NMR, MS, and IR are the primary methods for structural elucidation, other techniques can provide valuable complementary information.

  • X-ray Crystallography: This technique can provide the absolute three-dimensional structure of a molecule, but it requires the growth of a high-quality single crystal, which can be a significant challenge.

  • UV-Visible Spectroscopy: This method is useful for compounds with chromophores and can provide information about conjugation within the molecule. It is less structurally informative than NMR or MS.

  • Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, S) in a compound, which can help to confirm the molecular formula.

Signaling Pathways and Logical Relationships in Data Interpretation

The interpretation of spectroscopic data involves a deductive process where information from different sources is integrated to arrive at a final structure.

data_interpretation cluster_data Primary Data cluster_interpretation Interpretation cluster_conclusion Conclusion H_NMR ¹H NMR (Chemical Shift, Multiplicity, Integration, Coupling Constants) Proton_Env Proton Environments & Connectivity H_NMR->Proton_Env C_NMR ¹³C NMR (Chemical Shift) Carbon_Backbone Carbon Skeleton C_NMR->Carbon_Backbone F_NMR ¹⁹F NMR (Chemical Shift) Fluorine_Env Fluorine Environment F_NMR->Fluorine_Env MS_data MS (Molecular Ion, Fragments) Mol_Formula Molecular Formula & Fragmentation Pattern MS_data->Mol_Formula IR_data IR (Vibrational Frequencies) Func_Groups Functional Groups IR_data->Func_Groups Final_Structure Proposed Structure Proton_Env->Final_Structure Carbon_Backbone->Final_Structure Fluorine_Env->Final_Structure Mol_Formula->Final_Structure Func_Groups->Final_Structure

Caption: Logical flow of data interpretation for structural elucidation.

By systematically applying these spectroscopic techniques and adhering to rigorous experimental protocols, researchers can confidently validate the structures of novel this compound derivatives, paving the way for further investigation into their biological activities.

References

A Comparative Analysis of Reactivity: 4-Fluoro-3-nitrobenzenesulfonamide vs. 4-Chloro-3-nitrobenzenesulfonamide in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical decision that significantly influences the efficiency and outcome of a synthetic pathway. This guide provides a comparative study of the reactivity of two key building blocks, 4-fluoro-3-nitrobenzenesulfonamide and 4-chloro-3-nitrobenzenesulfonamide, in the context of nucleophilic aromatic substitution (SNAr) reactions. This analysis is supported by established mechanistic principles and detailed experimental protocols to aid in the selection of the optimal reagent for specific synthetic applications.

The reactivity of aryl halides in SNAr reactions is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group. The rate of this reaction is highly dependent on the nature of the leaving group and the electronic properties of the aromatic ring.

Superior Reactivity of the Fluoro-Substituted Compound

In nucleophilic aromatic substitution reactions, the reactivity of the leaving group follows the trend F > Cl > Br > I. This is contrary to the trend observed in aliphatic nucleophilic substitution (SN2) reactions. The enhanced reactivity of the fluoro-substituent in SNAr is attributed to the high electronegativity of fluorine. This strong electron-withdrawing inductive effect polarizes the carbon-fluorine bond, rendering the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack. This initial attack is the rate-determining step of the SNAr mechanism.

While the carbon-fluorine bond is stronger than the carbon-chlorine bond, its cleavage is not the rate-determining step. The stabilization of the Meisenheimer complex by the electron-withdrawing nitro group, positioned ortho and para to the leaving group, is a crucial factor that facilitates the reaction for both compounds. However, the superior ability of fluorine to activate the ring towards the initial nucleophilic attack makes this compound the more reactive of the two.

Quantitative Data Summary

PropertyThis compound4-Chloro-3-nitrobenzenesulfonamide
CAS Number 406233-31-697-09-6
Molecular Formula C₆H₅FN₂O₄SC₆H₅ClN₂O₄S
Molecular Weight 220.18 g/mol 236.63 g/mol
Relative Reactivity in SNAr HigherLower
Leaving Group Ability in SNAr ExcellentGood

Experimental Protocols

To empirically determine and compare the reactivity of these two compounds, a standardized experimental setup is crucial. The following protocol describes a competitive reaction experiment and a method for monitoring reaction kinetics.

Competitive Reaction Experiment

This experiment allows for a direct comparison of the reactivity of the two substrates in a single reaction vessel.

Materials:

  • This compound

  • 4-Chloro-3-nitrobenzenesulfonamide

  • A chosen nucleophile (e.g., piperidine, morpholine, or a substituted phenol)

  • A suitable solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • An internal standard for GC or HPLC analysis (e.g., decane, undecane)

  • Reaction vessel with a magnetic stirrer and reflux condenser

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of this compound and 4-chloro-3-nitrobenzenesulfonamide in the chosen solvent.

  • Add a known amount of the internal standard.

  • Add a sub-stoichiometric amount of the nucleophile (e.g., 0.5 equivalents) to the mixture.

  • Heat the reaction mixture to a specific temperature (e.g., 80 °C) and monitor the reaction progress over time by taking aliquots at regular intervals.

  • Quench the reaction in the aliquots by adding a dilute acid solution.

  • Extract the organic components and analyze the samples by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • The relative consumption of the two starting materials will provide a direct measure of their comparative reactivity.

Kinetic Monitoring Experiment

This experiment will determine the rate constant for the reaction of each substrate independently.

Materials:

  • This compound or 4-Chloro-3-nitrobenzenesulfonamide

  • A chosen nucleophile

  • A suitable solvent

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Prepare a solution of the aryl halide (either the fluoro or chloro compound) of a known concentration in the chosen solvent.

  • Prepare a solution of the nucleophile of a known concentration in the same solvent.

  • Equilibrate both solutions to the desired reaction temperature.

  • Mix the two solutions in a reaction vessel (or a cuvette for spectrophotometric monitoring) and start the timer.

  • Monitor the disappearance of the starting material or the appearance of the product over time using a suitable analytical technique (e.g., HPLC or by observing the change in absorbance at a specific wavelength if the product has a distinct chromophore).

  • Plot the concentration of the reactant or product as a function of time and determine the reaction rate and rate constant.

  • Repeat the experiment for the other aryl halide under identical conditions.

Visualizing the Reaction Mechanism and Workflow

To further clarify the processes involved, the following diagrams illustrate the SNAr reaction pathway and a typical experimental workflow.

SNAr_Mechanism Reactants Aryl Halide (X = F or Cl) + Nucleophile (Nu⁻) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Attack of Nu⁻ (Rate-determining step) Product Substituted Product + Halide (X⁻) Meisenheimer->Product Loss of Leaving Group (X⁻) Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Reactants Prepare Reactant Solutions (Aryl Halide, Nucleophile) Prep_Setup Set up Reaction Vessel (Stirring, Temperature Control) Prep_Reactants->Prep_Setup Initiate Initiate Reaction (Mix Reactants) Prep_Setup->Initiate Monitor Monitor Progress (TLC, HPLC, GC) Initiate->Monitor Workup Reaction Workup (Quenching, Extraction) Monitor->Workup Analyze Analyze Products (Spectroscopy, Chromatography) Workup->Analyze Data Data Analysis (Yield, Rate Constant) Analyze->Data

Benchmarking the Efficacy of Carbonic Anhydrase Inhibitors Derived from 4-Fluoro-3-nitrobenzenesulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential efficacy of carbonic anhydrase (CA) inhibitors derived from 4-fluoro-3-nitrobenzenesulfonamide. While specific experimental data for direct derivatives of this scaffold is emerging, this document benchmarks their expected performance against established and structurally related inhibitors. The analysis is based on extensive experimental data from analogous compounds, particularly other nitro-substituted and fluoro-substituted benzenesulfonamides.

Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their role in physiological and pathological processes, including pH regulation, CO2 homeostasis, and tumorigenesis, makes them a critical target for drug development. Benzenesulfonamides are a well-established class of potent CA inhibitors. The strategic placement of electron-withdrawing groups, such as nitro and fluoro moieties, on the benzenesulfonamide scaffold can significantly influence their inhibitory potency and isoform selectivity.

Comparative Inhibitory Potency

The inhibitory potential of sulfonamide-based drugs is typically evaluated against various human carbonic anhydrase (hCA) isoforms. The following table summarizes the inhibitory activities (Kᵢ values) of a series of benzenesulfonamide derivatives with substitutions that can help infer the potential efficacy of this compound derivatives. A lower Kᵢ value indicates a higher inhibitory potency. Acetazolamide (AAZ), a clinically used CA inhibitor, is included for reference.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference Compound(s)
Acetazolamide (AAZ) 25012255.7Standard CA Inhibitor
4-Nitrobenzenesulfonamide 73.938.720.5N/A4-nitro-substituted derivative 10[1]
2-Chloro-5-nitrobenzenesulfonamide -8.85.4-Bioreductive nitro-containing sulfonamide[2]
Tetrafluorobenzenesulfonamide Deriv. 41.5-150030.1-7551.5-38.90.8-12.4Click chemistry derived tetrafluorobenzenesulfonamides[3]

N/A: Data not available in the cited sources.

Structure-Activity Relationship and Therapeutic Potential

The data from structurally similar compounds suggest that derivatives of this compound are promising candidates for potent and selective CA inhibitors. The presence of a nitro group, an electron-withdrawing moiety, can enhance the acidity of the sulfonamide group, facilitating its deprotonation and coordination to the zinc ion in the enzyme's active site.[4] This often leads to increased inhibitory potency.

Furthermore, studies on nitro-containing sulfonamides have demonstrated selectivity towards tumor-associated isoforms hCA IX and XII.[2] These isoforms are overexpressed in hypoxic tumors and play a crucial role in tumor progression by regulating extracellular pH. Inhibitors that selectively target these isoforms are of significant interest for the development of novel anticancer therapies. The fluorine atom at the 4-position may further enhance the inhibitory activity and influence the pharmacokinetic properties of the compounds.

Experimental Protocols

The determination of the inhibitory potency of carbonic anhydrase inhibitors is crucial for establishing a reliable structure-activity relationship (SAR). The most common method for this is the stopped-flow CO₂ hydrase assay.

Stopped-Flow CO₂ Hydrase Assay

This assay measures the enzyme-catalyzed hydration of CO₂.

Materials and Reagents:

  • Enzyme: Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)

  • Buffer: 20 mM HEPES (pH 7.4)

  • Indicator: Phenol red (0.2 mM)

  • Substrate: CO₂-saturated water

  • Inhibitors: Test compounds and a known CA inhibitor (e.g., Acetazolamide) as a positive control.

  • Instrumentation: Applied Photophysics stopped-flow instrument.

Procedure:

  • Enzyme and Inhibitor Pre-incubation: The enzyme and inhibitor solutions are pre-incubated together for a defined period (e.g., 15 minutes) at room temperature to allow for the formation of the enzyme-inhibitor complex.

  • Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated solution.

  • Data Acquisition: The initial rates of the CA-catalyzed CO₂ hydration reaction are monitored by the change in absorbance of the pH indicator (phenol red) at its maximum absorbance wavelength (557 nm) over a short period (10–100 seconds).

  • Data Analysis: The CO₂ concentrations are varied to determine the kinetic parameters and inhibition constants (Kᵢ). The Kᵢ values are obtained by non-linear least-squares methods.

Visualizing Key Processes

To better understand the context and application of these inhibitors, the following diagrams illustrate the general signaling pathway involving carbonic anhydrase in tumor acidosis and a typical experimental workflow for evaluating inhibitors.

G cluster_cell Tumor Cell cluster_extracellular Extracellular Space (Acidic) CO2_H2O CO2 + H2O CA_IX CA IX CO2_H2O->CA_IX HCO3_H HCO3- + H+ H_out H+ (out) HCO3_H->H_out CA_IX->HCO3_H MCT MCT Acidosis Tumor Acidosis (Promotes Invasion & Metastasis) MCT->Acidosis Proton & Lactate Efflux H_out->MCT Lactate_out Lactate (out) Lactate_out->MCT Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate Lactate->Lactate_out Inhibitor CA Inhibitor (e.g., 4-Fluoro-3-nitro- benzenesulfonamide derivative) Inhibitor->CA_IX Inhibition

Caption: Role of Carbonic Anhydrase IX (CA IX) in Tumor Acidosis.

G cluster_synthesis Compound Synthesis cluster_assay Inhibition Assay cluster_analysis Data Analysis StartMat 4-Fluoro-3-nitro- benzenesulfonamide Reaction Chemical Synthesis (e.g., Nucleophilic Substitution) StartMat->Reaction Derivative Novel CA Inhibitor Derivative Reaction->Derivative PreInc Pre-incubation Derivative->PreInc Enzyme Purified hCA Isoforms Enzyme->PreInc StoppedFlow Stopped-Flow CO2 Hydrase Assay PreInc->StoppedFlow Data Kinetic Data (Absorbance vs. Time) StoppedFlow->Data Calc Calculation of IC50 and Ki values Data->Calc SAR Structure-Activity Relationship (SAR) Analysis Calc->SAR

Caption: Experimental Workflow for Evaluating CA Inhibitors.

References

Alternative synthetic routes to 4-Fluoro-3-nitrobenzenesulfonamide and their comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two synthetic pathways for the production of 4-Fluoro-3-nitrobenzenesulfonamide, a key intermediate in the development of various pharmaceutical compounds. The established industrial method is compared with a potential alternative route, offering insights into their respective chemical principles, experimental protocols, and potential advantages and disadvantages.

Overview of Synthetic Strategies

Two primary synthetic routes for this compound are considered in this guide:

  • Established Route: A two-step process commencing with the chlorosulfonation of 1-fluoro-2-nitrobenzene, followed by amination.

  • Alternative Route: A proposed pathway involving the synthesis of 4-chloro-3-nitrobenzenesulfonamide and a subsequent halogen exchange (Halex) reaction to yield the desired fluorinated product.

A visual representation of these logical relationships is provided below.

cluster_established Established Route cluster_alternative Alternative Route A 1-Fluoro-2-nitrobenzene B Chlorosulfonation A->B C Amination B->C D This compound C->D E 2-Chloro-nitrobenzene F Chlorosulfonation & Amination E->F G 4-Chloro-3-nitrobenzenesulfonamide F->G H Halogen Exchange G->H I This compound H->I

Caption: Comparative overview of the established and alternative synthetic routes.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for both synthetic routes.

ParameterEstablished RouteAlternative Route (Proposed)
Starting Material 1-Fluoro-2-nitrobenzene2-Chloro-nitrobenzene
Key Intermediates 4-Fluoro-3-nitrobenzenesulfonyl chloride4-Chloro-3-nitrobenzenesulfonamide
Overall Yield ~82%[1]Not reported (requires optimization)
Purity of Final Product High (recrystallized solid)[1]Dependent on Halex reaction efficiency
Reaction Time Overnight for chlorosulfonation[1]Potentially longer due to extra step
Number of Steps 23

Experimental Protocols

Established Synthetic Route

This route involves the direct chlorosulfonation of 1-fluoro-2-nitrobenzene, followed by amination of the resulting sulfonyl chloride.

Step 1: Chlorosulfonation of 1-Fluoro-2-nitrobenzene

1-Fluoro-2-nitrobenzene is reacted with chlorosulfonic acid to introduce the sulfonyl chloride group.

start 1-Fluoro-2-nitrobenzene + Chlorosulfonic Acid process1 Heat to 120°C start->process1 process2 Stir overnight process1->process2 process3 Cool to room temperature process2->process3 process4 Quench with ice water process3->process4 process5 Extract with ethyl acetate process4->process5 process6 Concentrate organic layers process5->process6 end Crude 4-Fluoro-3-nitrobenzenesulfonyl chloride process6->end

Caption: Workflow for the chlorosulfonation of 1-fluoro-2-nitrobenzene.

Detailed Protocol:

  • In a suitable reaction vessel, dissolve 1-fluoro-2-nitrobenzene (4.0 g, 28.4 mmol) in chlorosulfonic acid (25 mL).[1]

  • Heat the reaction mixture to 120°C and stir overnight.[1]

  • After the reaction is complete, cool the mixture to room temperature.[1]

  • Slowly pour the reaction mixture into ice water to quench the reaction.[1]

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).[1]

  • Combine the organic layers and concentrate under reduced pressure to obtain the crude 4-fluoro-3-nitrobenzenesulfonyl chloride.[1]

Step 2: Amination of 4-Fluoro-3-nitrobenzenesulfonyl chloride

The crude sulfonyl chloride is then converted to the sulfonamide using an ammonia source.

Detailed Protocol:

  • Redissolve the crude product in isopropanol and cool to -60°C.[1]

  • Add ammonium hydroxide solution dropwise at this temperature and continue stirring for 1 hour.[1]

  • Neutralize the reaction with 6M hydrochloric acid (8 mL).[1]

  • Warm the mixture to room temperature and concentrate to dryness to obtain this compound as a white solid (5.1 g, 82% yield).[1]

Alternative Synthetic Route (Proposed)

This proposed route involves the synthesis of the chloro-analog, 4-chloro-3-nitrobenzenesulfonamide, followed by a halogen exchange reaction.

Step 1 & 2: Synthesis of 4-Chloro-3-nitrobenzenesulfonamide

The synthesis of the chloro-analog follows a similar procedure to the established route, starting from 2-chloro-nitrobenzene.

Step 3: Halogen Exchange (Halex) Reaction

The key step in this alternative route is the nucleophilic aromatic substitution of the chlorine atom with fluorine. This reaction is facilitated by the presence of the electron-withdrawing nitro and sulfonamide groups.

start 4-Chloro-3-nitrobenzenesulfonamide + Fluoride Source (e.g., KF) process1 High-boiling polar aprotic solvent (e.g., DMF, DMSO) start->process1 process2 Heat to elevated temperature (e.g., 150-220°C) process1->process2 process3 Phase-transfer catalyst (optional) process2->process3 process4 Reaction monitoring (e.g., TLC, HPLC) process2->process4 process5 Work-up and purification process4->process5 end This compound process5->end

Caption: Proposed workflow for the halogen exchange reaction.

Proposed Protocol:

  • In a reaction vessel, combine 4-chloro-3-nitrobenzenesulfonamide with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) may be beneficial to improve the solubility and reactivity of the fluoride salt.

  • Heat the reaction mixture to an elevated temperature, typically in the range of 150-220°C.

  • Monitor the reaction progress by a suitable analytical method such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the reaction mixture would be cooled, followed by an aqueous work-up and extraction of the product.

  • Purification of the final product would likely be achieved through recrystallization.

Comparison of the Synthetic Routes

FeatureEstablished RouteAlternative Route (Proposed)
Starting Material Availability 1-Fluoro-2-nitrobenzene is a readily available specialty chemical.2-Chloro-nitrobenzene is a common and often cheaper bulk chemical.
Reagent Hazards Chlorosulfonic acid is highly corrosive and reacts violently with water.[2][3][4][5]Also utilizes chlorosulfonic acid. The Halex step involves high temperatures and potentially hazardous solvents.
Process Simplicity A well-defined, two-step process.A three-step process, which may be more complex to optimize and control.
Scalability Proven to be scalable.The Halex reaction may present scalability challenges related to high temperatures and reaction times.
Potential for Byproducts Isomeric impurities can be formed during chlorosulfonation if not carefully controlled.The synthesis of the chloro-analog can also lead to isomeric impurities. The Halex reaction may result in incomplete conversion or side reactions.
Cost-Effectiveness May be more expensive due to the higher cost of the fluorinated starting material.Potentially more cost-effective if the lower cost of the chlorinated starting material outweighs the cost of the additional step and reagents for the Halex reaction.

Conclusion

The established synthetic route to this compound via chlorosulfonation of 1-fluoro-2-nitrobenzene is a robust and high-yielding method. However, it relies on a more expensive starting material and involves the use of hazardous reagents.

The proposed alternative route, utilizing a halogen exchange reaction on the more accessible 4-chloro-3-nitrobenzenesulfonamide, presents a potentially more cost-effective approach. While this route requires an additional synthetic step and the optimization of the halogen exchange reaction, the lower cost of the starting material could make it an attractive option for large-scale production. Further research and development would be necessary to validate the efficiency and scalability of this proposed pathway. The choice of synthetic route will ultimately depend on a careful evaluation of factors such as production scale, cost considerations, and available expertise in handling the specific chemical transformations involved.

References

Quantitative Analysis of 4-Fluoro-3-nitrobenzenesulfonamide: A Comparative Guide to HPLC-UV and 19F NMR Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the accurate quantification of intermediates like 4-Fluoro-3-nitrobenzenesulfonamide in a reaction mixture is critical for process optimization, yield determination, and quality control. This guide provides a comparative overview of two powerful analytical techniques for this purpose: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and 19F Nuclear Magnetic Resonance (NMR) Spectroscopy. We present detailed experimental protocols and performance data to assist in selecting the most suitable method for your specific needs.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the separation, identification, and quantification of components in a mixture.[1][2] It is known for its robustness, sensitivity, and reliability in pharmaceutical analysis.[3]

Experimental Protocol

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Chromatography data station for data acquisition and processing.[3]

Chromatographic Conditions:

ParameterValue
Mobile Phase Acetonitrile and water with 0.1% formic acid (gradient or isocratic)
Flow Rate 1.0 mL/min[2]
Injection Volume 10 - 40 µL[4]
Column Temperature 30°C[2]
UV Detection 254 nm or 278 nm[2][4]

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1000 µg/mL).[3]

  • Working Standards: Perform serial dilutions of the stock solution to prepare a series of working standards for the calibration curve (e.g., 1-50 µg/mL).[3]

  • Reaction Mixture Sample Preparation:

    • Quench a small aliquot of the reaction mixture.

    • Dilute the quenched sample with the mobile phase to a concentration within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.[3]

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Dilution Dilution ReactionMixture->Dilution Filtration Filtration Dilution->Filtration HPLC HPLC Separation Filtration->HPLC StandardPrep Standard Preparation StandardPrep->HPLC UV_Detection UV Detection HPLC->UV_Detection DataAcquisition Data Acquisition UV_Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification

Caption: Workflow for the quantitative analysis by HPLC-UV.

19F Nuclear Magnetic Resonance (NMR) Spectroscopy

19F NMR is a highly specific and powerful tool for the quantitative analysis of fluorinated compounds.[5] Its advantages include minimal sample preparation and the ability to provide structural information. The 100% natural abundance and high gyromagnetic ratio of the 19F nucleus make it a sensitive nucleus for NMR analysis.[5][6]

Experimental Protocol

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a fluorine probe.

  • NMR tubes (5 mm).[7]

NMR Parameters:

ParameterValue
Pulse Angle 90°[8]
Relaxation Delay (D1) 20 s (or 5-7 times the longest T1)[8]
Number of Scans (NS) 16 to 512 (depending on concentration)[8][9]
Spectral Width Sufficient to cover all 19F signals of interest

Standard and Sample Preparation:

  • Internal Standard Stock Solution: Prepare a stock solution of a stable, fluorinated compound with a known concentration in a deuterated solvent (e.g., trifluorotoluene in CDCl3). The internal standard's 19F signal should not overlap with the analyte's signal.

  • Reaction Mixture Sample Preparation:

    • Take a known volume or weight of the reaction mixture.

    • Add a precise amount of the internal standard stock solution.

    • Add a deuterated solvent (e.g., CDCl3, DMSO-d6) to the required volume for the NMR tube (typically 0.6-0.7 mL).[7]

    • Ensure the sample is homogeneous and free of solid particles. If necessary, filter the sample through a glass wool plug.

Workflow for 19F NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Add_IS_Solvent Add Internal Standard & Deuterated Solvent ReactionMixture->Add_IS_Solvent Homogenize Homogenize Add_IS_Solvent->Homogenize NMR_Acquisition 19F NMR Acquisition Homogenize->NMR_Acquisition Processing Processing (Phase & Baseline Correction) NMR_Acquisition->Processing Integration Integration Processing->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the quantitative analysis by 19F NMR.

Method Comparison

The following table summarizes the key performance characteristics of HPLC-UV and 19F NMR for the quantitative analysis of this compound.

ParameterHPLC-UV19F NMR
Linearity (R²) > 0.999[2]> 0.99[6]
Limit of Detection (LOD) 6 - 80 µg/kg[4][10]0.05 - 6 µg/mL[5][6]
Limit of Quantification (LOQ) 18 - 90 µg/kg[4][10]5 - 7.4 µg/mL[6][11]
Precision (%RSD) < 5%[12]< 2%[5]
Sample Throughput HigherLower
Structural Information NoYes
Sample Preparation More complex (dilution, filtration)Simpler (dilution with internal standard)
Cost per Sample LowerHigher

Conclusion

Both HPLC-UV and 19F NMR are powerful and reliable methods for the quantitative analysis of this compound in reaction mixtures.

HPLC-UV is a robust and sensitive method, well-suited for routine quality control and high-throughput screening due to its lower cost per sample and higher throughput. However, it requires more extensive sample preparation and does not provide structural information.

19F NMR , on the other hand, offers the significant advantage of providing structural confirmation alongside quantitative data, with simpler sample preparation. It is an excellent tool for reaction monitoring and in-depth analysis where structural verification is crucial. The main limitations are the lower sample throughput and higher instrumentation cost.

The choice between these two methods will ultimately depend on the specific requirements of the analysis, including the need for structural information, sample throughput, and available instrumentation. For routine quantification, HPLC-UV is often the more practical choice, while 19F NMR excels in research and development settings where both quantitative and qualitative data are essential.

References

Evaluating the biological activity of compounds synthesized from 4-Fluoro-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of novel compounds synthesized from the versatile starting material, 4-Fluoro-3-nitrobenzenesulfonamide. This document summarizes recent findings on the anticancer and antimicrobial potential of these derivatives, presenting key experimental data, detailed protocols, and visual representations of relevant biological pathways and workflows to facilitate further research and development in medicinal chemistry.

Introduction

This compound is a key building block in the synthesis of a diverse range of biologically active molecules. The presence of the sulfonamide group, a well-established pharmacophore, combined with the reactivity imparted by the fluorine and nitro groups, makes it an attractive scaffold for the development of novel therapeutic agents. Research has demonstrated that derivatives of this compound exhibit significant potential as anticancer and antimicrobial agents, primarily through mechanisms such as the inhibition of carbonic anhydrase IX and disruption of essential microbial processes. This guide will delve into the synthesis, biological evaluation, and comparative efficacy of several promising series of compounds derived from this platform.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative biological activity data for various series of compounds synthesized from precursors readily obtainable from this compound.

Table 1: Anticancer Activity of Thiazolidinone-Benzenesulfonamide Derivatives
Compound IDTarget Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
4b MDA-MB-231 (Breast)6.31Staurosporine7.67
MCF-7 (Breast)5.33Staurosporine5.89
4c MDA-MB-231 (Breast)1.52Staurosporine7.67
MCF-7 (Breast)3.51Staurosporine5.89
4e MDA-MB-231 (Breast)3.58Staurosporine7.67
MCF-7 (Breast)4.58Staurosporine5.89
4g MDA-MB-231 (Breast)5.54Staurosporine7.67
MCF-7 (Breast)2.55Staurosporine5.89
4h MDA-MB-231 (Breast)2.41Staurosporine7.67
MCF-7 (Breast)1.83Staurosporine5.89

Data extracted from a study on benzenesulfonamide derivatives as anticancer and antimicrobial agents.[1]

Table 2: Carbonic Anhydrase IX and II Inhibition
Compound IDCA IX Inhibition (IC50, nM)CA II Inhibition (IC50, µM)Selectivity Index (CA II/CA IX)
4e 10.931.55141.81
4g 25.063.92156.42
4h 13.522.11156.06
Acetazolamide (Standard) 25.0--

Data extracted from a study on benzenesulfonamide derivatives as anticancer and antimicrobial agents.[1]

Table 3: Antimicrobial Activity of Thiazolidinone-Benzenesulfonamide Derivatives
Compound IDMicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
4e S. aureus15.47
B. subtilis61.41
E. coli45.92
P. aeruginosa63.43
4g S. aureus79.46
E. coli35.24
4h S. aureus77.52
B. subtilis19.89
E. coli50.54
P. aeruginosa19.39
Ciprofloxacin (Standard) S. aureus10.0
B. subtilis12.5
E. coli10.0
P. aeruginosa12.5

Data extracted from a study on benzenesulfonamide derivatives as anticancer and antimicrobial agents.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of Thiazolidinone-Benzenesulfonamide Derivatives (General Procedure)

The synthesis of the thiazolidinone-benzenesulfonamide derivatives involves a multi-step process that can be initiated from 4-amino-benzenesulfonamide, a direct derivative of this compound via reduction of the nitro group and subsequent nucleophilic aromatic substitution of the fluorine atom.

  • Synthesis of 4-(2-chloroacetamido)benzenesulfonamide: To a solution of sulfanilamide in glacial acetic acid, chloroacetyl chloride is added dropwise with stirring in an ice bath. The reaction mixture is stirred for 3 hours at room temperature and then poured into cold water. The resulting precipitate is filtered, washed with water, and dried to yield the product.

  • Synthesis of 4-(2-(thiocarbamoylthio)acetamido)benzenesulfonamide: The product from the previous step is dissolved in ethanol, and a solution of ammonium thiocyanate in ethanol is added. The mixture is refluxed for 5 hours. After cooling, the precipitate is filtered, washed with ethanol, and dried.

  • Synthesis of 4-(2-imino-4-oxothiazolidin-3-yl)benzenesulfonamide: The thiourea derivative is dissolved in glacial acetic acid containing anhydrous sodium acetate. The mixture is refluxed for 6 hours, cooled, and poured into ice-cold water. The precipitate is collected by filtration, washed with water, and recrystallized from ethanol.

  • Synthesis of final 4-(4-oxo-2-arylthiazolidin-3-yl)benzenesulfonamide derivatives (4a-j): A mixture of the iminothiazolidinone intermediate, an appropriate aromatic aldehyde, and anhydrous sodium acetate in glacial acetic acid is refluxed for 8-10 hours. The reaction mixture is then cooled and poured into ice water. The solid product is filtered, washed with water, and purified by recrystallization.

In Vitro Anticancer Activity (MTT Assay)

The cytotoxicity of the synthesized compounds against various cancer cell lines (e.g., MDA-MB-231, MCF-7) is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., Staurosporine) and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Determination: The percentage of cell viability is calculated, and the half-maximal inhibitory concentration (IC50) is determined from the dose-response curves.

In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

The antimicrobial activity of the compounds is evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Preparation of Inoculum: Bacterial strains are cultured in Mueller-Hinton broth, and the turbidity is adjusted to match the 0.5 McFarland standard.

  • Serial Dilution: The test compounds and a standard antibiotic (e.g., Ciprofloxacin) are serially diluted in Mueller-Hinton broth in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mandatory Visualization

Synthetic Workflow from this compound

G start This compound step1 Reduction (e.g., H2/Pd-C) start->step1 Step 1 intermediate1 3-Amino-4-fluorobenzenesulfonamide step1->intermediate1 step2 Diazotization & Sandmeyer Reaction (NaNO2, HCl, CuBr) intermediate1->step2 Step 2 intermediate2 4-Bromo-3-aminobenzenesulfonamide step2->intermediate2 step3 Reaction with Chloroacetyl chloride intermediate2->step3 Step 3 intermediate3 4-(2-Chloroacetamido)-3-aminobenzenesulfonamide step3->intermediate3 step4 Reaction with KSCN intermediate3->step4 Step 4 intermediate4 Thiourea Derivative step4->intermediate4 step5 Cyclization with Aromatic Aldehydes intermediate4->step5 Step 5 final_product Thiazolidinone-Benzenesulfonamide Derivatives step5->final_product

Caption: Proposed synthetic pathway to Thiazolidinone-Benzenesulfonamide derivatives.

Experimental Workflow for MTT Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate incubation1 Incubate for 24h cell_seeding->incubation1 add_compounds Add Test Compounds & Control incubation1->add_compounds incubation2 Incubate for 48h add_compounds->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 solubilize Solubilize Formazan with DMSO incubation3->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for cytotoxicity evaluation.

Carbonic Anhydrase IX Signaling in Hypoxic Cancer Cells

G cluster_hypoxia Hypoxic Tumor Microenvironment cluster_cell Cancer Cell cluster_ph_regulation pH Regulation cluster_outcome Cellular Outcome Hypoxia Low Oxygen HIF1a HIF-1α Stabilization Hypoxia->HIF1a HIF1a_nucleus HIF-1α Translocates to Nucleus HIF1a->HIF1a_nucleus HRE Binds to Hypoxia Response Element (HRE) HIF1a_nucleus->HRE CAIX_gene CAIX Gene Transcription HRE->CAIX_gene CAIX_protein CAIX Protein Expression on Cell Surface CAIX_gene->CAIX_protein CO2_H2O CO2 + H2O CAIX_protein->CO2_H2O H_HCO3 H+ + HCO3- CO2_H2O->H_HCO3 CAIX Catalysis Bicarbonate_transporters Bicarbonate Transporters H_HCO3->Bicarbonate_transporters HCO3- influx Intracellular_pH Increased Intracellular pH Bicarbonate_transporters->Intracellular_pH Survival Cell Survival Intracellular_pH->Survival Proliferation Proliferation Intracellular_pH->Proliferation Metastasis Metastasis Intracellular_pH->Metastasis

Caption: Role of CAIX in pH regulation and cancer cell survival under hypoxia.

References

Characterization of Impurities in Commercial Batches of 4-Fluoro-3-nitrobenzenesulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to ensure the reliability and reproducibility of synthetic processes and the safety of final active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of the impurity profile of commercial batches of 4-Fluoro-3-nitrobenzenesulfonamide, a key intermediate in medicinal chemistry. The guide also evaluates potential alternatives, namely 4-Chloro-3-nitrobenzenesulfonamide and 4-Bromo-3-nitrobenzenesulfonamide, offering insights into their likely impurity profiles based on their synthetic routes.

Comparative Impurity Profiles

The purity of commercially available this compound and its halogenated analogs is typically stated to be in the range of >97% to >99%, as determined by High-Performance Liquid Chromatography (HPLC).[1] However, the nature and quantity of the remaining impurities are critical for process development and regulatory compliance. Based on the common synthetic pathway, a range of potential process-related impurities can be anticipated.

The primary synthesis of this compound involves the chlorosulfonation of 1-fluoro-2-nitrobenzene, followed by amination of the resulting sulfonyl chloride.[2] This process can lead to several types of impurities.

Table 1: Predicted Impurity Profile of this compound and Its Alternatives

Impurity Type Potential Impurities in this compound Potential Impurities in 4-Chloro-3-nitrobenzenesulfonamide Potential Impurities in 4-Bromo-3-nitrobenzenesulfonamide Typical Reporting Threshold (ICH)
Starting Materials 1-Fluoro-2-nitrobenzene1-Chloro-2-nitrobenzene1-Bromo-2-nitrobenzene< 0.1%
Intermediates 4-Fluoro-3-nitrobenzenesulfonyl chloride4-Chloro-3-nitrobenzenesulfonyl chloride4-Bromo-3-nitrobenzenesulfonyl chloride< 0.1%
Isomeric Impurities 2-Fluoro-3-nitrobenzenesulfonamide, 4-Fluoro-2-nitrobenzenesulfonamide2-Chloro-3-nitrobenzenesulfonamide, 4-Chloro-2-nitrobenzenesulfonamide2-Bromo-3-nitrobenzenesulfonamide, 4-Bromo-2-nitrobenzenesulfonamide≤ 0.15%
By-products 4-Fluoro-3-nitrobenzenesulfonic acid (from hydrolysis)4-Chloro-3-nitrobenzenesulfonic acid (from hydrolysis)4-Bromo-3-nitrobenzenesulfonic acid (from hydrolysis)< 0.1%
Degradation Products Products of hydrolysis or photodecompositionProducts of hydrolysis or photodecompositionProducts of hydrolysis or photodecompositionTo be identified if > 0.1%

Experimental Protocols

To accurately characterize and quantify the impurities in this compound and its alternatives, a robust analytical methodology is essential. A combination of chromatographic and spectroscopic techniques is recommended.

High-Performance Liquid Chromatography (HPLC) for Purity Determination and Quantification of Impurities
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient elution is recommended to separate compounds with a range of polarities. A typical mobile phase could consist of:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the mobile phase or a suitable solvent like acetonitrile.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • LC Conditions: The same HPLC method as described above can be used.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to ensure detection of a wide range of impurities.

    • Mass Range: Scan from m/z 100 to 1000.

    • Fragmentation (MS/MS): For structural elucidation of unknown peaks, tandem mass spectrometry (MS/MS) can be employed to generate fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve a sufficient amount of the isolated impurity or the bulk sample in a deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Experiments: ¹H NMR, ¹³C NMR, and 2D NMR techniques (e.g., COSY, HSQC) can provide detailed structural information to confirm the identity of impurities.

Visualizing the Process

To better understand the origin of potential impurities and the analytical workflow, the following diagrams are provided.

Synthesis_Pathway 1-Fluoro-2-nitrobenzene 1-Fluoro-2-nitrobenzene Sulfonylation Sulfonylation 1-Fluoro-2-nitrobenzene->Sulfonylation Chlorosulfonic Acid Chlorosulfonic Acid Chlorosulfonic Acid->Sulfonylation 4-Fluoro-3-nitrobenzenesulfonyl chloride 4-Fluoro-3-nitrobenzenesulfonyl chloride Sulfonylation->4-Fluoro-3-nitrobenzenesulfonyl chloride Isomeric Byproducts Isomeric Byproducts Sulfonylation->Isomeric Byproducts Side Reaction Amination Amination 4-Fluoro-3-nitrobenzenesulfonyl chloride->Amination Ammonia Ammonia Ammonia->Amination This compound This compound Amination->this compound

Caption: Synthetic pathway for this compound.

Analytical_Workflow Sample Sample HPLC_UV HPLC-UV Analysis Sample->HPLC_UV LC_MS LC-MS Analysis Sample->LC_MS Purity_Quantification Purity Assessment & Impurity Quantification HPLC_UV->Purity_Quantification Impurity_Identification Impurity Identification (Mass-to-Charge Ratio) LC_MS->Impurity_Identification Isolation Impurity Isolation (Preparative HPLC) Impurity_Identification->Isolation NMR NMR Spectroscopy Isolation->NMR Structure_Elucidation Structural Confirmation NMR->Structure_Elucidation

Caption: Analytical workflow for impurity characterization.

Comparison with Alternatives

Conclusion

A thorough characterization of impurities in this compound is crucial for its effective use in research and development. While commercial batches generally exhibit high purity, an awareness of potential process-related impurities is essential. The analytical workflow presented here provides a robust framework for the identification and quantification of these impurities. When considering alternatives like the chloro and bromo analogs, a similar impurity profile should be anticipated, and the choice of reagent should be based on the specific requirements of the synthetic route and the desired properties of the final product.

References

Fluorinated vs. Non-Fluorinated Nitrobenzenesulfonamides: A Comparative Review of Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of fluorinated and non-fluorinated nitrobenzenesulfonamides, examining their applications as enzyme inhibitors and anticancer agents. By presenting supporting experimental data, detailed methodologies, and visualizing relevant biological pathways, this review aims to offer an objective comparison to inform future drug design and development.

The introduction of fluorine into a drug candidate can significantly alter its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] Nitrobenzenesulfonamides, both with and without fluorine substitution, have emerged as versatile scaffolds in drug discovery, demonstrating a range of biological activities, including anticancer and enzyme inhibitory effects.

Comparative Analysis of Biological Activity

The primary applications of nitrobenzenesulfonamides in drug discovery have focused on their roles as carbonic anhydrase (CA) inhibitors and as potential anticancer agents. Fluorination of the benzenesulfonamide ring has been shown to influence the potency and selectivity of these compounds.

Carbonic Anhydrase Inhibition

Benzenesulfonamides are well-established inhibitors of carbonic anhydrases, a family of zinc-containing enzymes involved in various physiological processes. The tumor-associated isoforms CA IX and CA XII are particularly relevant targets in oncology.

While direct comparative data for a nitrobenzenesulfonamide and its exact fluorinated analog is limited, broader studies on benzenesulfonamides highlight the impact of fluorination. For instance, studies on halogenated sulfanilamides have shown that fluorinated derivatives can be potent inhibitors of CA IX.[3] Research on bioreductive nitro-containing benzenesulfonamides has demonstrated strong inhibition of the tumor-associated CA IX and XII isoforms, with some compounds showing excellent selectivity over cytosolic isoforms.[4]

Compound ClassTarget IsoformInhibition Constant (Kᵢ)Reference
Halogenated SulfanilamidesCA IX12-40 nM[3]
2-Substituted-5-nitro-benzenesulfonamidesCA IX and XII5.4-653 nM[4]
Anticancer Activity

The anticancer potential of both fluorinated and non-fluorinated sulfonamides has been investigated against various cancer cell lines. The cytotoxic effects are often evaluated by determining the half-maximal inhibitory concentration (IC50).

Compound ClassCell LineIC50 ValueReference
Aryl thiazolone-benzenesulfonamides (non-fluorinated)MDA-MB-231 (Breast Cancer)1.52–6.31 µM[5]
Fluorinated Indoline Derivatives (as a proxy for fluorinated scaffolds)PERK Enzyme Inhibition0.5-2.5 nM
N-ethyl toluene-4-sulphonamide (non-fluorinated)HeLa, MDA-MB231, MCF-77.13 - 19.22 µM[6]
2,5-Dichlorothiophene-3-sulfonamide (non-fluorinated)HeLa, MDA-MB231, MCF-74.62 - 7.21 µM[6]

Key Signaling Pathways

The anticancer activity of benzenesulfonamide derivatives can be attributed to their interaction with key signaling pathways involved in tumor growth and proliferation, such as the TrkA and PI3K/Akt/mTOR pathways.

The Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that, when activated by nerve growth factor (NGF), can trigger downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways, influencing cell proliferation, invasion, and survival.[7]

TrkA_Signaling_Pathway NGF NGF TrkA TrkA Receptor NGF->TrkA Binds RAS RAS TrkA->RAS PI3K PI3K TrkA->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Invasion, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Sulfonamide Benzenesulfonamide Inhibitor Sulfonamide->TrkA PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR CellGrowth Cell Growth, Proliferation, Survival mTOR->CellGrowth Sulfonamide Benzenesulfonamide Inhibitor Sulfonamide->PI3K MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add Serial Dilutions of Test Compounds incubate1->add_compounds incubate2 Incubate 72h add_compounds->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add Solubilization Solution (e.g., DMSO) incubate3->add_dmso read_absorbance Read Absorbance at 540 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50 end End calculate_ic50->end

References

Safety Operating Guide

Proper Disposal of 4-Fluoro-3-nitrobenzenesulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling 4-Fluoro-3-nitrobenzenesulfonamide must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This compound is classified as a hazardous material, and its disposal is regulated by national and local authorities. The following guide provides essential information for the safe handling and disposal of this chemical.

Immediate Safety and Disposal Procedures

Proper disposal of this compound should be managed by a licensed waste disposal company. It is imperative not to dispose of this chemical into the environment, as it can be harmful to aquatic life.[1] Always consult your institution's environmental health and safety (EHS) department for specific guidelines and to arrange for waste collection.

Step-by-Step Disposal Plan:

  • Segregation and Storage:

    • Do not mix this compound waste with other chemical waste streams.

    • Keep the waste in its original, clearly labeled container. If the original container is not available, use a compatible, leak-proof container and label it clearly with the full chemical name and associated hazards.

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and strong bases.[1]

  • Personal Protective Equipment (PPE):

    • When handling waste this compound, always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Waste Collection and Disposal:

    • Contact your institution's EHS department or a certified hazardous waste disposal contractor to schedule a pickup.

    • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

    • Follow all instructions provided by the waste disposal personnel.

Hazard and Disposal Summary

ParameterInformationSource
Chemical Name This compoundN/A
CAS Number 406233-31-6[2][3][4]
Primary Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[3][5]PubChem, Thermo Fisher Scientific, TCI
Incompatible Materials Strong oxidizing agents, Strong bases[1]
Disposal Method Dispose of contents/container to an approved waste disposal plant.
Environmental Precautions Discharge into the environment must be avoided.[6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G A Start: this compound Waste Generated B Is the container properly labeled? A->B C Label the container with chemical name and hazards B->C No D Store in a designated hazardous waste accumulation area B->D Yes C->D E Segregate from incompatible materials (strong oxidizers, strong bases) D->E F Contact Environmental Health & Safety (EHS) or approved waste vendor E->F G Arrange for waste pickup F->G H Provide Safety Data Sheet (SDS) to waste vendor G->H I Waste collected by licensed professionals for proper disposal H->I J End I->J

Caption: Workflow for the disposal of this compound.

References

Personal protective equipment for handling 4-Fluoro-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Fluoro-3-nitrobenzenesulfonamide

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to ensuring a secure and productive laboratory environment. This document provides critical safety and logistical information for the handling and disposal of this compound (CAS RN: 406233-31-6), a key intermediate in the synthesis of biologically active molecules.[1] Adherence to these protocols is essential for minimizing exposure risks and maintaining laboratory safety.

Chemical and Physical Properties:

PropertyValue
Molecular Formula C₆H₅FN₂O₄S[1]
Molecular Weight 220.18 g/mol [2][3]
Appearance White to yellow to green powder or crystal[1][4]
Melting Point 137 - 141 °C[1]
Purity ≥ 98% (HPLC)[1]
Solubility Soluble in Chloroform, Dimethylformamide, DMSO, and Methanol[2]
Storage Conditions Store at 2 - 8 °C in a cool, dry, and well-ventilated area.[1]

Hazard Identification and Personal Protective Equipment (PPE):

This compound is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Protection TypeRequired EquipmentSpecifications & Rationale
Eye Protection Safety goggles with side-shields or a face shield.To prevent eye contact with dust or splashes.[5][6][7]
Hand Protection Chemical-resistant gloves (e.g., Neoprene, Butyl rubber). Inspect gloves prior to use. Double gloving is recommended.To prevent skin contact. Nitrile gloves may offer minimal protection against certain chemicals and should be used with caution.[5][7][8]
Body Protection A protective, disposable gown with a solid front, long sleeves, and tight-fitting cuffs.To prevent contamination of clothing and skin.[5][9]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.To minimize the inhalation of dust or vapors.[5][8]

Operational and Disposal Plans

Handling Protocol:

  • Preparation:

    • Ensure a designated work area, such as a chemical fume hood, is clean and operational.[5]

    • Verify that an eye-wash station and safety shower are accessible.[5]

    • Read the Safety Data Sheet (SDS) thoroughly before handling the compound.[6]

  • Handling:

    • Avoid direct contact with skin, eyes, and clothing.[5]

    • Do not eat, drink, or smoke in the handling area.[5][10]

    • Avoid the formation of dust and aerosols.[11]

    • Keep the container tightly sealed when not in use.[5]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[4][5]

    • Properly remove and dispose of gloves and any other disposable PPE.[5]

    • Clean the work surface according to your laboratory's standard operating procedures.

Spill Management:

In the event of a spill, evacuate the area and prevent further leakage if it is safe to do so.[11] Absorb the material with an inert absorbent and collect it for disposal as hazardous waste.[12] Ensure the area is well-ventilated. For large spills, follow your institution's emergency procedures.[12]

Disposal Plan:

All waste containing this compound should be treated as hazardous waste.

  • Solid Waste: Collect solid waste, including contaminated PPE, in a suitable, labeled, and closed container for disposal.[11]

  • Liquid Waste: If the compound is in solution, it should be collected in a sealed, labeled container. Do not pour chemical waste down the drain.[12]

  • Disposal Method: Dispose of all waste in accordance with local, state, and federal regulations. This typically involves incineration in a licensed hazardous waste facility.[13]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Work Area (Fume Hood) prep2->prep3 handle1 Weigh/Measure Compound prep3->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 clean1 Segregate Waste handle2->clean1 Complete Experiment clean2 Decontaminate Work Area clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4 disp1 Label Hazardous Waste clean4->disp1 Initiate Disposal disp2 Store Waste Securely disp1->disp2 disp3 Arrange for Professional Disposal disp2->disp3

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-3-nitrobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-Fluoro-3-nitrobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.